Gst-HG131
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29NO7 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(7R)-7-tert-butyl-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
PQMAMDUBYCMNAT-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Canonical SMILES |
CC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Origin of Product |
United States |
Foundational & Exploratory
Gst-HG131: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen production, currently in clinical development for the treatment of chronic hepatitis B (CHB). Developed through medicinal chemistry optimization of the dihydroquinolizinone (DHQ) and dihydrobenzopyridooxazepine (DBP) series, Gst-HG131 has demonstrated potent and robust reduction of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in both in vitro and in vivo preclinical models.[1] Its mechanism of action involves the destabilization of HBV RNA by targeting the host noncanonical poly(A) polymerases PAPD5 and PAPD7.[2][3] Preclinical studies in rodents and non-rodent species have shown a favorable pharmacokinetic and safety profile, supporting its progression into human clinical trials. This document provides a comprehensive overview of the discovery and preclinical development of Gst-HG131, including its mechanism of action, efficacy data, pharmacokinetic properties, and detailed experimental methodologies.
Introduction: The Unmet Need in Chronic Hepatitis B
Chronic hepatitis B remains a significant global health burden, with current therapies rarely achieving a functional cure, defined by the loss of HBsAg.[1] The persistence of HBsAg is a key factor in maintaining the chronic state of the infection. Gst-HG131 was developed to directly address this challenge by inhibiting the production of HBV antigens, a novel mechanism of action compared to currently approved nucleos(t)ide analogues that primarily target HBV DNA replication.
Discovery and Optimization
Gst-HG131 emerged from an extensive structure-activity relationship (SAR) program based on the chemical scaffold of RG7834, a first-in-class HBV expression inhibitor.[1] While RG7834 showed promise, its development was halted due to toxicity concerns. The optimization efforts leading to Gst-HG131 focused on improving the safety profile while maintaining or enhancing the potent anti-HBV activity. This resulted in a molecule with an improved safety profile in rat toxicology studies compared to its predecessor.[1]
Mechanism of Action: HBV RNA Destabilization
Gst-HG131 acts as an HBV RNA destabilizer by targeting the host cell enzymes PAPD5 and PAPD7.[2][3] These noncanonical poly(A) polymerases are recruited by the HBV post-transcriptional regulatory element (PRE) to stabilize viral transcripts.[4][5][6] By inhibiting PAPD5 and PAPD7, Gst-HG131 prevents the proper processing and stabilization of HBV messenger RNAs (mRNAs), leading to their degradation and a subsequent reduction in the translation of viral antigens, including HBsAg and HBeAg.[2]
Preclinical Efficacy
In Vitro Activity
Gst-HG131 has demonstrated potent inhibition of HBsAg production in the HBV-producing human hepatoma cell line, HepG2.2.15.
| Parameter | Cell Line | Value |
| EC50 for HBsAg reduction | HepG2.2.15 | 4.53 nM |
| EC90 for HBsAg reduction | HepG2.2.15 | 48.7 nM |
| Table 1: In Vitro Efficacy of Gst-HG131.[7] |
In Vivo Activity
The in vivo efficacy of Gst-HG131 was evaluated in an adeno-associated virus (AAV)-HBV mouse model, which establishes persistent HBV replication. Gst-HG131 demonstrated a robust, dose-dependent reduction of serum HBsAg.
| Animal Model | Dosing | Outcome |
| AAV-HBV Mouse Model | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg |
| Table 2: In Vivo Efficacy of Gst-HG131.[7] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of Gst-HG131 has been characterized in multiple preclinical species.
| Species | Parameter | Value |
| Rat | Bioavailability (Oral) | 65% |
| t1/2 (IV) | 2.11 - 3.24 h | |
| Plasma Protein Binding | 57.1% | |
| Major Route of Excretion | Feces (91.48%) | |
| Beagle | Bioavailability (Oral) | 76.5% |
| t1/2 (IV) | 2.11 - 3.24 h | |
| Plasma Protein Binding | 61.1% | |
| Mouse | Plasma Protein Binding | 59.3% |
| Table 3: Preclinical Pharmacokinetic Parameters of Gst-HG131.[4][7] |
Early Clinical Development
A first-in-human, randomized, double-blind, placebo-controlled Phase Ia clinical trial (NCT04499443) was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of Gst-HG131.[4][8]
| Study Design | Dosing | Key Findings |
| Single Ascending Dose (SAD) | 10 mg to 300 mg | Generally safe and well-tolerated. Median Tmax: 1-6 h. t1/2: 3.88 - 14.3 h. PK parameters proportional to dose. Exposure reduced with food. |
| Multiple Ascending Dose (MAD) | 30 mg, 60 mg, 100 mg (BID) | Generally safe and well-tolerated up to 60 mg BID. Steady-state reached by day 4. No apparent plasma accumulation. |
| Table 4: Summary of Phase Ia Clinical Trial Results for Gst-HG131.[4][8] |
Experimental Protocols
In Vitro HBsAg Inhibition Assay
Cell Culture: HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418 to maintain HBV expression.[7][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
HepG2.2.15 cells are seeded into 96-well plates at a density of approximately 2 x 104 cells per well.[1]
-
After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Gst-HG131.[1]
-
The plates are incubated for an additional 72 hours.[1]
-
The cell culture supernatant is collected for the quantification of secreted HBsAg.
-
HBsAg levels are measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The 50% and 90% effective concentrations (EC50 and EC90) are calculated from the dose-response curves.
AAV-HBV Mouse Model for In Vivo Efficacy
Model Generation: A mouse model of persistent HBV infection is established by a single intravenous tail vein injection of a recombinant adeno-associated virus serotype 8 (AAV8) vector carrying a 1.3-fold oversized HBV genome (rAAV8-1.3HBV) into C57BL/6 mice.[10][11] This leads to sustained high levels of serum HBsAg and HBV DNA.
Efficacy Study:
-
Following the establishment of persistent HBV replication (typically after 4 weeks), mice are randomized into treatment and vehicle control groups.
-
Gst-HG131 is administered orally once daily for a specified duration.
-
Blood samples are collected at regular intervals to monitor serum HBsAg levels.
-
Serum HBsAg concentrations are quantified by ELISA.
-
The dose-dependent reduction in HBsAg is evaluated to determine the in vivo efficacy of Gst-HG131.
Pharmacokinetic Analysis
Sample Preparation: Plasma, urine, and fecal samples are collected at various time points after Gst-HG131 administration. Proteins in plasma samples are precipitated using an organic solvent (e.g., acetonitrile).
LC-MS/MS Analysis: The concentrations of Gst-HG131 in the biological matrices are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with selected reaction monitoring (SRM). Specific precursor-to-product ion transitions for Gst-HG131 and an internal standard are monitored for quantification.
Conclusion
Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action, potent preclinical efficacy, and a favorable pharmacokinetic profile. Its ability to directly target the production of HBV antigens addresses a key unmet need in the treatment of chronic hepatitis B. The data from its preclinical development and early clinical trials support its continued investigation as a potential cornerstone of future curative therapies for CHB.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 9. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 11. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
Gst-HG131: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is an investigational small molecule inhibitor of the Hepatitis B virus (HBV) surface antigen (HBsAg). Developed as a potential therapeutic agent for chronic hepatitis B, Gst-HG131 belongs to the class of dihydroquinolizinone (DHQ) compounds. This technical guide provides an in-depth overview of the molecular target of Gst-HG131, detailing the mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.
Molecular Target: Hepatitis B Surface Antigen (HBsAg)
The primary molecular target of Gst-HG131 is the Hepatitis B surface antigen (HBsAg).[1] Gst-HG131 acts as an inhibitor of HBsAg production, leading to a reduction in its circulating levels.[2][3] This inhibitory action is crucial as HBsAg is a key factor in the pathogenesis of chronic hepatitis B, contributing to the suppression of the host immune response and the persistence of the viral infection.
Mechanism of Action: Inhibition of Host Factors PAPD5 and PAPD7
Gst-HG131 exerts its inhibitory effect on HBsAg production through a novel mechanism that involves targeting host cellular enzymes. Specifically, Gst-HG131, like other dihydroquinolizinone derivatives such as RG7834, inhibits the activity of polyadenylate polymerase D5 (PAPD5) and polyadenylate polymerase D7 (PAPD7).[4][5][6][7]
PAPD5 and PAPD7 are cellular enzymes responsible for the polyadenylation of RNA, a process crucial for the stability and translation of messenger RNA (mRNA). HBV hijacks these host factors to stabilize its own viral mRNAs, including the transcripts that code for HBsAg.
By inhibiting PAPD5 and PAPD7, Gst-HG131 disrupts the stabilization of HBV mRNA.[8][9] This leads to the rapid degradation of viral transcripts, including those for HBsAg. Consequently, the translation of HBsAg protein is significantly reduced, resulting in lower intracellular and secreted levels of the antigen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Gst-HG131's action and a typical experimental workflow for its evaluation.
References
- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Gst-HG131: A Novel Inhibitor of Hepatitis B Virus Antigens for the Treatment of Chronic Hepatitis B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, characterized by the sustained loss of Hepatitis B surface antigen (HBsAg).[1] Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of HBV antigen expression that has shown considerable promise in preclinical and early clinical development.[1][2] This technical guide provides a comprehensive overview of Gst-HG131, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical trial data. Detailed experimental methodologies and structured data tables are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of HBV therapeutics.
Introduction
The persistence of HBsAg is a key factor in the immune tolerance and pathogenesis of chronic Hepatitis B.[1] Therefore, therapeutic strategies aimed at reducing HBsAg levels are a primary focus in the development of new treatments for CHB. Gst-HG131, a dihydrobenzopyridooxazepine (DBP) derivative, emerged from extensive structure-activity relationship (SAR) studies based on the chemistry of a precursor molecule, RG7834.[1] It has demonstrated potent and specific inhibition of both HBsAg and Hepatitis B e antigen (HBeAg) in vitro and in vivo, coupled with an improved safety profile compared to its predecessors.[1]
Mechanism of Action
Gst-HG131 acts as a specific inhibitor of HBV antigen expression.[3] While the precise molecular target is not fully elucidated in the public domain, it is understood to interfere with a post-transcriptional step in the production of HBsAg and HBeAg. This leads to a significant reduction in the circulating levels of these viral antigens. The proposed mechanism of action is a critical step towards breaking the immune tolerance associated with chronic HBV infection, potentially enabling the host's immune system to mount an effective response against the virus.
The following diagram illustrates the HBV life cycle and the proposed point of inhibition by Gst-HG131.
Caption: HBV life cycle and Gst-HG131's point of inhibition.
Preclinical Data
In Vitro Efficacy
Gst-HG131 has demonstrated potent inhibition of HBsAg and HBeAg production in HBV-infected cell lines.
| Cell Line | Target Antigen | EC50 (nM) | EC90 (nM) |
| HepG2.2.15 | HBsAg | 28.2 | 48.7 |
| HepG2.2.15 | HBeAg | 16.0 | - |
Table 1: In Vitro Efficacy of Gst-HG131. [3][4]
In Vivo Efficacy
In an adeno-associated virus/HBV (AAV-HBV) mouse model, Gst-HG131 showed a robust, dose-dependent reduction of HBsAg.[4]
| Animal Model | Treatment | Dosage | HBsAg Reduction |
| AAV-HBV Mouse | Gst-HG131 | 3-30 mg/kg | Dose-dependent |
| AAV-HBV Mouse | Gst-HG131 | 30 mg/kg | Comparable to RG7834 (10 mg/kg) |
Table 2: In Vivo Efficacy of Gst-HG131. [4]
Clinical Development
Gst-HG131 progressed into clinical development in 2020 under the clinical trial identifier NCT04499443.[1]
Phase I Clinical Trial (NCT04499443)
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of Gst-HG131.[4][5]
Pharmacokinetic Parameters:
| Study Type | Dose Range | Median tmax (h) | t1/2 (h) | Bioavailability (Oral) | Plasma Protein Binding |
| Single Ascending Dose (SAD) | 10-300 mg | 1-6 | 3.88-14.3 | 65% (rats), 76.5% (beagles) | 57.2% (human) |
| Multiple Ascending Dose (MAD) | 30-60 mg BID | - | - | - | - |
Table 3: Pharmacokinetic Profile of Gst-HG131 in Healthy Subjects. [4]
Safety and Tolerability: Single doses up to 300 mg and multiple doses up to 60 mg twice daily were generally safe and well-tolerated.[4][5] The most frequently reported drug-related treatment-emergent adverse events (TEAEs) at higher doses included increased serum creatinine, decreased neutrophil count, and decreased white blood cell count.[4] Multiple dosing at 100 mg was stopped due to Grade II drug-related AEs of nausea and dizziness in over 50% of subjects.[4][5]
Phase IIa Clinical Trial (NCT06263959)
A Phase IIa, randomized, double-blind, placebo-controlled study is evaluating the safety and efficacy of Gst-HG131 in patients with chronic hepatitis B.[6][7] Preliminary data from a Phase II study presented by Cosunter Pharmaceutical indicated that Gst-HG131 achieved a mean 0.9 log reduction in HBsAg levels after twelve weeks of treatment, with 76.5% of patients reaching HBsAg levels below 100 IU/mL.[8] The maximum reduction observed was 1.64 log.[8]
Experimental Protocols
In Vitro Antiviral Activity Assay (Generalized Protocol)
-
Cell Culture: HepG2.2.15 cells, which stably express HBV, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selective agent like G418).
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing serial dilutions of Gst-HG131 or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 3-6 days), with media and compound being refreshed periodically.
-
Antigen Quantification: After the incubation period, the cell culture supernatant is collected. HBsAg and HBeAg levels are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: In vitro antiviral activity assay workflow.
AAV-HBV Mouse Model for In Vivo Efficacy (Generalized Protocol)
-
Model Creation: An AAV vector carrying a replication-competent HBV genome (e.g., 1.3x overlength) is administered to mice (e.g., C57BL/6) via tail vein injection. This establishes a persistent HBV infection.
-
Acclimatization and Baseline Measurement: Mice are allowed to acclimatize, and baseline levels of serum HBsAg and HBeAg are measured to confirm infection.
-
Drug Administration: Mice are randomized into treatment and control groups. Gst-HG131 is administered orally at various doses daily for a specified duration. The control group receives a vehicle.
-
Monitoring: Serum samples are collected at regular intervals throughout the study to monitor HBsAg and HBeAg levels.
-
Endpoint Analysis: At the end of the treatment period, a final serum sample is collected. HBsAg and HBeAg levels are quantified by ELISA.
-
Data Analysis: The reduction in viral antigen levels in the treatment groups is compared to the vehicle control group to determine the in vivo efficacy.
Caption: In vivo efficacy study workflow in AAV-HBV mice.
Conclusion
Gst-HG131 is a promising novel HBV antigen inhibitor with demonstrated potent antiviral activity in preclinical models and favorable safety and pharmacokinetic profiles in early clinical trials. Its mechanism of action, targeting the reduction of HBsAg and HBeAg, addresses a key unmet need in the pursuit of a functional cure for chronic Hepatitis B. The ongoing Phase II clinical trials will be crucial in further defining its efficacy and safety in patients with CHB and its potential role in future combination therapies. The data presented in this technical guide underscores the potential of Gst-HG131 as a significant advancement in the treatment of chronic HBV infection.
References
- 1. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 2. 🧬 Life Cycle of Hepatitis B: From Infection to Replication — King of the Curve [kingofthecurve.org]
- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-blind, Placebo-controlled Phase IIa Clinical Study to Evaluate the Safety and Efficacy of GST-HG131 Tablets in Patients With Chronic Hepatitis B | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. essaiscliniques.eu [essaiscliniques.eu]
Gst-HG131: A Technical Guide to a Novel Hepatitis B Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen production. As a derivative of the dihydroquinolizinone (DHQ) and dihydrobenzopyridooxazepine (DBP) chemical series, Gst-HG131 has demonstrated potent activity in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in both in vitro and in vivo models.[1][2] Its mechanism of action involves the targeting of host cellular factors PAPD5 and PAPD7, leading to the destabilization and degradation of HBV mRNA.[3] Preclinical and initial clinical studies have shown a promising efficacy and safety profile, positioning Gst-HG131 as a potential therapeutic agent for chronic Hepatitis B (CHB) infection.[4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the experimental methodologies used to characterize Gst-HG131.
Chemical Structure and Physicochemical Properties
Gst-HG131 is a structurally optimized derivative of the earlier HBV inhibitor, RG7834.[2] Its chemical identity is well-defined by its IUPAC name, CAS number, and other identifiers. The two-dimensional chemical structure of Gst-HG131 is presented below.
Chemical Structure:
Image Source: MedKoo Biosciences, Inc.[1]
Table 1: Chemical Identifiers for Gst-HG131
| Identifier | Value | Reference |
| IUPAC Name | (R)-7-(tert-butyl)-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydro-11H-benzo[f]pyrido[1,2-d][2][6]oxazepine-10-carboxylic acid | [1] |
| CAS Number | 2270215-69-3 | [1][6][7] |
| Molecular Formula | C23H29NO7 | [1][7] |
| Molecular Weight | 431.49 g/mol | [1] |
| InChIKey | PQMAMDUBYCMNAT-NRFANRHFSA-N | [1][7] |
Table 2: Physicochemical and Pharmacokinetic Properties of Gst-HG131
| Property | Value | Species | Reference |
| HBsAg IC50 | < 10 nM | In vitro | [4] |
| HBsAg EC50 | 4.53 nM | HepG2.2.15 cells | [4] |
| HBsAg EC90 | 48.7 nM | HepG2.2.15 cells | [4] |
| HBeAg EC50 | 16.0 nM | In vitro | [6] |
| Terminal Half-life (t1/2) | 2.11–3.24 h | Rat, Beagle (IV) | [4] |
| Terminal Half-life (t1/2) | 3.88–14.3 h | Human (SAD study) | [4][5] |
| Oral Bioavailability | 65% | Rat | [4] |
| Oral Bioavailability | 76.5% | Beagle | [4] |
| Plasma Protein Binding | 59.3% | Mouse | [4] |
| Plasma Protein Binding | 57.1% | Rat | [4] |
| Plasma Protein Binding | 61.1% | Dog | [4] |
| Plasma Protein Binding | 57.2% | Human | [4] |
Mechanism of Action: HBV mRNA Destabilization
Gst-HG131 exerts its anti-HBV effect through a novel mechanism of action that targets the stability of viral RNA transcripts. Unlike nucleos(t)ide analogs that inhibit viral DNA synthesis, Gst-HG131 acts downstream by inducing the degradation of HBV mRNA, thereby suppressing the production of viral antigens such as HBsAg and HBeAg.[2]
The key molecular targets of Gst-HG131 are the host non-canonical poly(A) polymerases, PAPD5 and PAPD7. These enzymes are utilized by HBV to maintain the stability of its messenger RNA. By inhibiting PAPD5 and PAPD7, Gst-HG131 disrupts this maintenance process, leading to the rapid degradation of HBV mRNA and a subsequent reduction in viral protein synthesis.[3]
Caption: Gst-HG131 inhibits host PAPD5/7, leading to HBV mRNA destabilization.
Summary of Key Experimental Protocols
The following sections summarize the methodologies employed in the preclinical and clinical evaluation of Gst-HG131, as described in the cited literature. It is important to note that these are high-level summaries, and for detailed, step-by-step protocols, referral to the primary publications is recommended.
In Vitro Efficacy Assays
Objective: To determine the potency of Gst-HG131 in inhibiting HBV antigen production in a cell-based model.
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.
General Protocol:
-
HepG2.2.15 cells are cultured in appropriate media, often supplemented with G418 to maintain the HBV replicon.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Varying concentrations of Gst-HG131 are added to the cell culture medium.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The levels of HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).
-
The half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) values are calculated from the dose-response curves.
Caption: Workflow for determining the in vitro efficacy of Gst-HG131.
In Vivo Efficacy in a Mouse Model
Objective: To evaluate the in vivo efficacy of Gst-HG131 in reducing circulating HBsAg in an animal model of HBV infection.
Animal Model: Adeno-associated virus/HBV (AAV-HBV) mouse model. This model establishes persistent HBV replication and antigenemia in mice.
General Protocol:
-
Mice are administered with an AAV vector carrying the HBV genome to establish chronic infection.
-
Baseline levels of serum HBsAg are measured.
-
Mice are randomized into treatment and vehicle control groups.
-
Gst-HG131 is administered orally at various dose levels for a specified duration.
-
Blood samples are collected at regular intervals during the treatment period.
-
Serum HBsAg levels are quantified by ELISA to assess the dose-dependent reduction.
Pharmacokinetic and Safety Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the safety and tolerability of Gst-HG131.
Models: Preclinical studies were conducted in mice, rats, and beagles.[4] A first-in-human Phase Ia clinical trial was conducted in healthy Chinese subjects.[4][5]
Methodologies:
-
Pharmacokinetics:
-
Single and multiple ascending dose (SAD and MAD) studies were performed.[4][5]
-
Plasma concentrations of Gst-HG131 were measured over time using validated analytical methods (e.g., LC-MS/MS).
-
Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated.
-
The effect of food on drug absorption was also investigated.[4]
-
-
Safety and Tolerability:
Conclusion
Gst-HG131 is a promising novel inhibitor of HBV with a distinct mechanism of action targeting host factors to induce the degradation of viral mRNA. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile in early clinical development, underscores its potential as a valuable therapeutic candidate for the treatment of chronic Hepatitis B. Further clinical investigation is warranted to fully elucidate its efficacy and role in the management of CHB.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GST-HG131 | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 7. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Gst-HG131 for Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gst-HG131 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B virus (HBV) antigen expression, currently in clinical development for the treatment of chronic hepatitis B (CHB). As a derivative of the dihydrobenzopyridooxazepine (DBP) chemical series, Gst-HG131 has demonstrated significant potential in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) levels in both preclinical and clinical settings.[1] This document provides a comprehensive technical overview of Gst-HG131, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.
Introduction
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, defined by sustained HBsAg loss.[1] Gst-HG131, developed from the RG7834 chemical series, is an investigational agent designed to address this unmet need by directly targeting HBV RNA stability, leading to a reduction in the production of viral antigens.[1] This approach is aimed at breaking the state of immune tolerance in CHB patients and facilitating viral clearance. Gst-HG131 has shown an improved safety profile compared to its predecessor, RG7834.[1]
Mechanism of Action
Gst-HG131 functions as an HBV RNA destabilizer by targeting the host's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the degradation of HBV mRNA, which in turn suppresses the translation of viral proteins, including HBsAg and HBeAg.
Caption: Gst-HG131 inhibits PAPD5/PAPD7, leading to HBV mRNA degradation and reduced viral antigen production.
Preclinical Data
In Vitro Studies
Gst-HG131 has demonstrated potent inhibition of HBV antigen production in cell-based assays.
| Parameter | Value | Cell Line |
| IC50 (HBsAg) | < 10 nM | HepG2.2.15 |
| EC50 (HBsAg) | 4.53 nM | HepG2.2.15 |
| EC90 (HBsAg) | 48.7 nM | HepG2.2.15 |
Table 1: In Vitro Efficacy of Gst-HG131 [2]
In Vivo Studies
Studies in an adeno-associated virus/HBV (AAV-HBV) mouse model showed a robust, dose-dependent reduction of HBsAg.
| Animal Model | Dosing | Outcome |
| AAV-HBV Mice | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg |
Table 2: In Vivo Efficacy of Gst-HG131 [2]
Preclinical Safety
Preclinical safety studies have indicated a low risk of off-target effects and an improved safety profile over RG7834, particularly regarding neurotoxicity.[1][2] A 28-day toxicology study in rats and beagles revealed no significant safety signals.[2]
| Species | Study | Observations |
| Rats | 28-day Toxicology | No safety signals |
| Beagles | 28-day Toxicology | No safety signals |
| Rats | Functional Observational Battery | Low risk of neurotoxicity |
Table 3: Preclinical Safety Summary [2]
Clinical Development
Gst-HG131 progressed into clinical development in 2020.[1]
Caption: Gst-HG131 has progressed from preclinical studies to Phase IIa clinical trials.
Phase Ia Clinical Trial (NCT04499443)
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial was conducted in healthy Chinese subjects.[2]
Pharmacokinetic Parameters (Single Ascending Dose)
| Dose | tmax (h) | t1/2 (h) |
| 10-300 mg | 1 - 6 | 3.88 - 14.3 |
Table 4: Pharmacokinetics of Gst-HG131 in Healthy Subjects (SAD) [2]
Key Findings:
-
Single doses up to 300 mg and multiple doses up to 60 mg were generally safe and well-tolerated.[2]
-
The 100 mg multiple ascending dose was stopped due to Grade II drug-related adverse events (nausea and dizziness) in over 50% of subjects.[2]
-
Pharmacokinetic parameters were proportional to the dose.[2]
-
Food intake reduced drug exposure.[2]
-
Steady-state was achieved by day 4 in the multiple-dose study, with no apparent plasma accumulation by day 7.[2]
Phase IIa Clinical Trial (NCT06263959)
A randomized, double-blind, placebo-controlled Phase IIa study is evaluating the safety and efficacy of Gst-HG131 in patients with chronic hepatitis B.[3]
Study Design:
-
Patients on stable nucleos(t)ide analog (NA) therapy are randomized (4:1) to receive either Gst-HG131 or a placebo.[3]
-
The study includes cohorts receiving different doses for 28 days or 12 weeks.[3]
Preliminary Results:
-
Phase II clinical trial data indicate that Gst-HG131 is well-tolerated in CHB patients.
-
Pharmacodynamic results show a significant decrease in HBsAg levels after multiple doses.
-
In one dose group, the average decline in HBsAg was 87.12%, with a maximum drop of 1.64 Log10 IU/mL and the greatest decline reaching 97.71%.
Experimental Protocols
In Vitro HBsAg/HBeAg Inhibition Assay (HepG2.2.15 Cells)
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express HBV.
-
Culture Conditions: [Details on media, supplements, and incubation conditions are not publicly available].
-
Treatment: Cells are treated with varying concentrations of Gst-HG131.
-
Quantification of HBsAg/HBeAg: Supernatants are collected, and the levels of HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The 50% and 90% maximal effective concentrations (EC50 and EC90) are calculated.
In Vivo AAV-HBV Mouse Model
-
Model: An adeno-associated virus (AAV) vector carrying the HBV genome is used to establish a persistent HBV infection in mice.
-
Administration: [Details on the specific AAV serotype, HBV genome construct, and method of administration are not publicly available].
-
Treatment: Mice are treated with Gst-HG131 at various dose levels (e.g., 3-30 mg/kg).[2]
-
Sample Collection: Blood samples are collected at specified time points.
-
Analysis: Serum HBsAg levels are quantified to assess the in vivo efficacy of Gst-HG131.
Phase Ia Clinical Trial (NCT04499443) Methodology
-
Study Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose trial in healthy Chinese subjects.[2]
-
Single Ascending Dose (SAD): Cohorts received single doses of 10, 30, 60, 100, 150, 200, 250, or 300 mg of Gst-HG131 or placebo. A food-effect cohort was also included at the 100 mg dose.[2]
-
Multiple Ascending Dose (MAD): Cohorts received 30, 60, or 100 mg of Gst-HG131 or placebo twice daily (BID).[2]
-
Assessments: Safety and tolerability were assessed through monitoring adverse events, vital signs, 12-lead electrocardiograms, physical examinations, and clinical laboratory tests.[2]
-
Pharmacokinetics: Blood, urine, and fecal samples were collected for pharmacokinetic analysis.[2]
Phase IIa Clinical Trial (NCT06263959) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled study in CHB patients on stable NA therapy.[3]
-
Inclusion Criteria: Males and females aged 35-65, HBeAg negative, with HBsAg levels between 100 and 1500 IU/mL, and HBV DNA below the lower limit of quantification.[3]
-
Treatment Arms: Patients are randomized 4:1 to receive Gst-HG131 (at two different dose levels) or placebo for either 28 days or 12 weeks.[3]
-
Primary Endpoint: Change from baseline in HBsAg levels.
-
Secondary Endpoint: Safety and tolerability, assessed by the number of participants with adverse events.
Conclusion
Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action targeting host factors PAPD5 and PAPD7. Preclinical studies have demonstrated its potent in vitro and in vivo activity in reducing HBV antigens. Early clinical data from the Phase Ia trial in healthy volunteers have established an acceptable safety and pharmacokinetic profile, and preliminary results from the ongoing Phase IIa trial in CHB patients suggest good tolerability and significant efficacy in reducing HBsAg levels. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Gst-HG131 as a component of a functional cure for chronic hepatitis B.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
Gst-HG131: A Technical Whitepaper on its Inhibitory Effect on Hepatitis B e-Antigen (HBeAg)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen expression, demonstrating significant potential for the treatment of chronic hepatitis B (CHB). Developed as a safer derivative of the earlier compound RG7834, Gst-HG131 has shown robust activity in reducing levels of both Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in preclinical studies. This document provides a comprehensive technical overview of Gst-HG131, with a specific focus on its impact on HBeAg levels. It consolidates available quantitative data, details relevant experimental methodologies, and elucidates the compound's mechanism of action through signaling pathway diagrams.
Introduction
Chronic Hepatitis B infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, largely defined by the sustained loss of HBsAg.[1][2] A key viral protein, HBeAg, is associated with high levels of viral replication and infectivity.[3] Therefore, therapeutic agents that can effectively reduce both HBsAg and HBeAg are of high interest. Gst-HG131, a dihydrobenzopyridooxazepine derivative, has emerged as a promising candidate, demonstrating excellent reduction of both antigens in vitro and in vivo.[2] This whitepaper synthesizes the current scientific knowledge regarding Gst-HG131's effect on HBeAg.
Quantitative Data on Antigen Reduction
Preclinical studies have consistently shown that Gst-HG131 effectively reduces the expression of HBV antigens. While specific quantitative data for HBeAg reduction is not as widely published as that for HBsAg, the available information indicates a potent effect.
Table 1: In Vitro Efficacy of Gst-HG131 in HepG2.2.15 Cells
| Antigen | Metric | Value | Citation |
| HBsAg | EC50 | 4.53 nM | [4] |
| HBsAg | EC90 | 48.7 nM | [4] |
| HBeAg | - | Data not publicly available | - |
Note: While the primary literature confirms a significant reduction in HBeAg, specific EC50 and EC90 values have not been reported in the reviewed sources. The potent reduction of HBsAg strongly suggests a similar dose-dependent effect on HBeAg, as their expression is linked.
Table 2: In Vivo Efficacy of Gst-HG131 in AAV-HBV Mouse Model
| Antigen | Dosing | Effect | Citation |
| HBsAg | 3-30 mg/kg | Robust dose-dependent reduction | [4] |
| HBeAg | - | Data not publicly available | - |
Note: As with the in vitro data, specific quantitative results for HBeAg reduction in the AAV-HBV mouse model are not detailed in the available literature. However, the consistent reporting of a reduction in both antigens suggests a parallel dose-dependent decrease in HBeAg levels in vivo.
Mechanism of Action: HBV RNA Destabilization
Gst-HG131 functions as an HBV RNA destabilizer. Its mechanism of action involves the targeted inhibition of the host cell's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV RNA transcripts.
HBV utilizes PAPD5 and PAPD7 to add intermittent guanosine (B1672433) residues to the poly(A) tails of its messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA) that serves as the template for reverse transcription and the mRNAs for viral proteins like HBsAg and the precore/core proteins (which leads to HBeAg and HBcAg production). This process shields the viral RNAs from degradation by cellular machinery.
By inhibiting PAPD5 and PAPD7, Gst-HG131 prevents the proper tailing of HBV RNAs, marking them for degradation by cellular ribonucleases. This leads to a significant reduction in the levels of all viral transcripts, consequently decreasing the production of all viral proteins, including HBeAg.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the efficacy of Gst-HG131 on HBeAg levels.
In Vitro HBeAg Reduction Assay in HepG2.2.15 Cells
This assay quantifies the ability of Gst-HG131 to inhibit HBeAg secretion from a stable HBV-producing human hepatoma cell line.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.
-
Gst-HG131 (stock solution in DMSO)
-
96-well cell culture plates
-
HBeAg ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Gst-HG131 in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Incubation: Remove the overnight culture medium and replace it with the medium containing the various concentrations of Gst-HG131. Include a vehicle control (DMSO only) and an untreated control. Incubate the plates for a defined period (e.g., 3-6 days).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
HBeAg Quantification: Analyze the HBeAg levels in the collected supernatants using a commercial HBeAg ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the HBeAg concentration for each Gst-HG131 dilution. Calculate the percentage of HBeAg inhibition relative to the vehicle control. Plot the inhibition curve and determine the EC50 and EC90 values.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RG7834: A Predecessor Compound to Gst-HG131
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7834, a pioneering compound from the dihydroquinolizinone (DHQ) chemical series, emerged from phenotypic screening as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression.[1][2][3] It demonstrated potent and selective inhibition of HBV replication by targeting host factors, a novel mechanism of action that distinguishes it from traditional nucleos(t)ide analogues. RG7834 effectively reduces the levels of both viral antigens (HBsAg and HBeAg) and viral DNA.[1][3] Despite its promising preclinical profile, the development of RG7834 was halted due to observations of neurotoxicity.[4][5] Nevertheless, the exploration of RG7834's mechanism and structure-activity relationships has been instrumental in the development of next-generation HBV inhibitors with improved safety profiles, such as Gst-HG131.[5] This technical guide provides a comprehensive overview of RG7834, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Compound Details
| Property | Details |
| Compound Name | RG7834 |
| Chemical Class | Dihydroquinolizinone (DHQ) |
| Mechanism of Action | Inhibitor of host non-canonical poly(A) polymerases PAPD5 and PAPD7 |
| Therapeutic Target | Hepatitis B Virus (HBV) |
| Successor Compound | Gst-HG131 |
| Reason for Discontinuation | Neurotoxicity observed in preclinical studies.[4][5] |
Mechanism of Action
RG7834 exerts its anti-HBV effect through a novel mechanism that involves the modulation of host cellular machinery. It selectively inhibits two host non-canonical poly(A) polymerases, PAPD5 and PAPD7.[6][7][8] These enzymes are crucial for the stability of HBV messenger RNA (mRNA) transcripts.[6][7][8]
The proposed signaling pathway is as follows:
By inhibiting PAPD5 and PAPD7, RG7834 disrupts the stabilization of HBV mRNAs, leading to their accelerated degradation.[7] This, in turn, suppresses the production of viral proteins, including HBsAg and HBeAg, and ultimately reduces the levels of HBV DNA.[1][3]
Quantitative Data
In Vitro Efficacy
The in vitro antiviral activity of RG7834 has been evaluated in various cell-based assays. The compound demonstrated potent inhibition of HBV replication with IC50 values in the low nanomolar range.
| Cell Line | Parameter | IC50 (nM) | Reference |
| dHepaRG | HBsAg | 2.8 | [9] |
| dHepaRG | HBeAg | 2.6 | [9] |
| dHepaRG | HBV DNA | 3.2 | [9] |
In Vivo Efficacy
RG7834 has been evaluated in two key animal models of HBV infection: the woodchuck model and the uPA-SCID mouse model with humanized liver.
Woodchuck Model:
| Parameter | Treatment Group | Log10 Reduction from Baseline | Reference |
| WHsAg | RG7834 (10 mg/kg, twice daily) | 2.57 | [10] |
| WHV DNA | RG7834 (10 mg/kg, twice daily) | 1.71 | [10] |
| WHsAg | RG7834 + ETV + wIFN-α | 5.00 | [10] |
| WHV DNA | RG7834 + ETV + wIFN-α | 7.46 | [10] |
uPA-SCID Mouse Model:
| Parameter | Treatment | Outcome | Reference |
| HBsAg & HBeAg | RG7834 (4 mg/kg, twice daily for 21 days) | Reduced | [9] |
| Serum HBV DNA | RG7834 (4 mg/kg, twice daily for 21 days) | Decreased by 0.6 log10 | [9] |
Pharmacokinetics
| Species | Dose (p.o.) | Half-life (t1/2) | Reference |
| Mouse | 2 mg/kg | 4.9 h | [9] |
| Mouse | 14.5 mg/kg | 4.9 h | [9] |
Experimental Protocols
In Vitro Antiviral Assays
Objective: To determine the potency of RG7834 in inhibiting HBV replication in cell culture.
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV.[11][12]
-
dHepaRG cells: A human hepatoma cell line that can be differentiated into hepatocyte-like cells and supports HBV infection.[9]
General Workflow:
Detailed Methodologies:
-
HBsAg and HBeAg Quantification (ELISA):
-
Coat 96-well plates with a capture antibody specific for HBsAg or HBeAg.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow antigen binding.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the formation of a sandwich complex.
-
Wash the wells.
-
Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Generate a standard curve to determine the concentration of HBsAg or HBeAg in the samples.
-
-
HBV DNA Quantification (qPCR):
-
Isolate viral DNA from the cell culture supernatant using a commercial kit.
-
Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
-
Include a standard curve of known HBV DNA concentrations to quantify the viral load in the samples.
-
HBV mRNA Stability Assay
Objective: To assess the effect of RG7834 on the stability of HBV mRNA.
Cell Line:
-
HepG2-tTA25 cells: A HepG2-derived cell line with tetracycline-repressible HBV expression.[7]
Workflow:
Detailed Methodology (Northern Blot):
-
Isolate total RNA from the cells at each time point.
-
Separate the RNA by size using denaturing agarose (B213101) gel electrophoresis.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for HBV mRNA.
-
Wash the membrane to remove the unbound probe.
-
Detect the signal from the hybridized probe using autoradiography or a digital imaging system.
-
Quantify the intensity of the bands corresponding to HBV mRNA.
-
Plot the band intensity against time to determine the mRNA decay rate and calculate the half-life.[7]
In Vivo Efficacy Studies
Animal Models:
-
Woodchuck (Marmota monax): A natural host of the woodchuck hepatitis virus (WHV), which is closely related to HBV.[13] This model is immunocompetent and develops chronic hepatitis and hepatocellular carcinoma, mimicking human disease progression.[13]
-
uPA-SCID Mice with Humanized Liver: Immunodeficient mice transplanted with human hepatocytes, allowing for the study of HBV infection in a human liver environment.[14][15]
General Experimental Design (Woodchuck Model):
-
Establish chronic WHV infection in woodchucks.
-
Administer RG7834 orally at the specified dose and frequency.
-
Collect blood samples at regular intervals.
-
Quantify serum WHV surface antigen (WHsAg) and WHV DNA levels.
-
Monitor for any adverse effects.
General Experimental Design (uPA-SCID Mouse Model):
-
Transplant human hepatocytes into uPA-SCID mice.
-
Infect the mice with HBV.
-
Administer RG7834 orally.
-
Collect blood samples to measure serum HBsAg, HBeAg, and HBV DNA levels.
Chemical Synthesis
The chemical synthesis of RG7834, a dihydroquinolizinone derivative, involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general approach involves the construction of the core tricyclic ring system followed by the introduction of the various substituents. The synthesis of related dihydroquinolizinone compounds has been described in the scientific literature, providing a basis for understanding the synthetic strategy.[16]
Conclusion and Future Perspectives
RG7834 was a significant step forward in the development of novel anti-HBV therapeutics with a unique mechanism of action. Although its clinical development was halted, the knowledge gained from its study has been invaluable. The potent in vitro and in vivo activity of RG7834 validated the inhibition of host PAPD5 and PAPD7 as a viable strategy for treating chronic hepatitis B. The challenges encountered with RG7834's safety profile have guided the design of successor molecules like Gst-HG131, with the aim of retaining the potent antiviral activity while minimizing off-target effects. The in-depth understanding of RG7834's biology and chemistry continues to inform the ongoing quest for a functional cure for HBV.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of dihydroquinolizinone derivatives with cyclic ether moieties as new anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of dihydroquinolizinone derivatives with nitrogen heterocycle moieties as new anti-HBV agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two fragments of HBV DNA integrated into chrX: 11009033 and its genetic regulation in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrahepatic Transcriptional Signature Associated with Response to Interferon-α Treatment in the Woodchuck Model of Chronic Hepatitis B | PLOS Pathogens [journals.plos.org]
- 14. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Gst-HG131: A Technical Overview of a Novel Hepatitis B Virus (HBV) Antigen Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of Gst-HG131, a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg), developed by WuXi AppTec in collaboration with Fujian Akeylink Biotechnology. Gst-HG131 is currently in Phase 2 clinical development for the treatment of chronic hepatitis B (CHB).[1][2]
Introduction to Gst-HG131
Gst-HG131 is a dihydroquinolizinone (DHQ) compound designed to address the high unmet medical need for a functional cure for CHB, a condition that current treatments rarely achieve.[3][4] The primary therapeutic goal for a functional cure is the sustained loss of HBsAg.[3][4] Gst-HG131 was developed based on the chemical scaffold of a precursor molecule, RG7834, with an improved safety profile observed in preclinical toxicology studies.[3][4][5]
Mechanism of Action: HBV RNA Destabilization
Gst-HG131 belongs to a class of compounds that act as HBV RNA destabilizers.[5] The mechanism of action, elucidated through studies of related dihydroquinolizinone compounds like RG7834, involves the inhibition of host cell non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][6][7][8]
Here is a summary of the proposed signaling pathway:
-
HBV mRNA Stabilization: HBV relies on the host cell machinery, specifically PAPD5 and PAPD7, to stabilize its messenger RNA (mRNA) transcripts, including those for HBsAg.[6][8]
-
Inhibition of PAPD5/7: Gst-HG131 inhibits the polyadenylase function of PAPD5 and PAPD7.[1][6][7][8]
-
Poly(A) Tail Shortening: This inhibition leads to a shortening of the poly(A) tail of HBV mRNAs.[1][6][7]
-
Accelerated mRNA Degradation: The destabilized HBV mRNAs with shortened poly(A) tails are then rapidly degraded by host cell exonucleases.[1][3][6]
-
Reduced HBsAg Production: The degradation of HBsAg mRNA leads to a significant reduction in the production and secretion of HBsAg.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. HBsAg mRNA degradation induced by a dihydroquinolizinone compound depends on the HBV posttranscriptional regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gst-HG131 In Vitro Assay Using HepG2.2.15 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg).[1][2][3][4] This document provides a detailed protocol for the in vitro assessment of Gst-HG131's anti-HBV activity using the HepG2.2.15 cell line, a constitutively HBV-expressing human hepatoblastoma cell line. These cells serve as a valuable tool for the screening and characterization of potential HBV inhibitors.[5] The protocols outlined below cover HepG2.2.15 cell culture, cytotoxicity assays, and the quantification of HBV replication markers, including HBsAg, HBeAg, and HBV DNA.
Data Presentation
The antiviral activity and cytotoxicity of Gst-HG131 in HepG2.2.15 cells are summarized in the table below. This data is crucial for determining the therapeutic index of the compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (HBsAg inhibition) | 4.53 nM | HepG2.2.15 | [6] |
| EC90 (HBsAg inhibition) | 48.7 nM | HepG2.2.15 | [6] |
| CC50 (Cytotoxicity) | Not publicly available. Preclinical studies indicate a low risk of off-target effects and an acceptable safety profile. | HepG2.2.15 | [6] |
EC50 (50% effective concentration): The concentration of Gst-HG131 at which a 50% reduction in HBsAg secretion is observed. EC90 (90% effective concentration): The concentration of Gst-HG131 at which a 90% reduction in HBsAg secretion is observed. CC50 (50% cytotoxic concentration): The concentration of Gst-HG131 at which a 50% reduction in cell viability is observed.
Experimental Protocols
HepG2.2.15 Cell Culture and Maintenance
A critical aspect of a reliable in vitro assay is the proper maintenance of the HepG2.2.15 cell line.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
G418 (Geneticin) at a final concentration of 200 µg/mL
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved HepG2.2.15 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Culturing: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days. To maintain selective pressure for HBV-expressing cells, keep G418 in the culture medium at all times.
-
Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of Gst-HG131 that is non-toxic to HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
Gst-HG131 stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Gst-HG131 in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Gst-HG131. Include a vehicle control (DMSO only) and a cell-free blank.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting cell viability against drug concentration.
Anti-HBV Activity Assay
This assay evaluates the efficacy of Gst-HG131 in inhibiting HBV replication.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cytotoxicity Assay protocol, using non-toxic concentrations of Gst-HG131.
-
Supernatant Collection: After the desired incubation period (e.g., 3, 6, and 9 days), collect the cell culture supernatant for the analysis of HBsAg, HBeAg, and extracellular HBV DNA. Store the supernatant at -80°C until analysis.
-
HBsAg and HBeAg Quantification (ELISA):
-
Use commercially available ELISA kits for HBsAg and HBeAg quantification.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat the ELISA plate with capture antibodies, add the collected supernatants, followed by detection antibodies and substrate.
-
Measure the absorbance and calculate the antigen concentrations based on a standard curve.
-
-
Extracellular HBV DNA Quantification (qPCR):
-
Extract viral DNA from the collected supernatant using a commercial viral DNA extraction kit.
-
Perform quantitative real-time PCR (qPCR) using primers and probes specific for the HBV genome.
-
Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification of HBV DNA copies.
-
-
Intracellular HBV DNA Analysis (Southern Blot or qPCR):
-
After collecting the supernatant, wash the cells with PBS and lyse them.
-
Extract total DNA from the cell lysate.
-
For Southern blot analysis, digest the DNA, run it on an agarose (B213101) gel, transfer to a membrane, and probe with a labeled HBV-specific probe to visualize different forms of HBV DNA.
-
Alternatively, use qPCR to quantify the levels of intracellular HBV DNA.
-
Visualizations
Experimental Workflow
References
- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gst-HG131 Animal Model Studies in AAV-HBV Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg) production.[1][2][3][4][5] As a member of the dihydroquinolizinone (DHQ) class of compounds, Gst-HG131 functions as an HBV RNA destabilizer, promoting the degradation of viral RNA transcripts.[2][6][7] This mechanism of action leads to a significant reduction in the levels of HBsAg and Hepatitis B e antigen (HBeAg).[8] Preclinical studies in the adeno-associated virus (AAV)-HBV mouse model have demonstrated the potent and dose-dependent antiviral efficacy of Gst-HG131, highlighting its potential as a therapeutic agent for chronic hepatitis B (CHB).[2]
These application notes provide a comprehensive overview of the preclinical evaluation of Gst-HG131 in the AAV-HBV mouse model, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
In Vitro Efficacy of Gst-HG131
| Cell Line | Parameter | Value |
| HepG2.2.15 | EC50 (HBsAg) | 4.53 nM |
| HepG2.2.15 | EC90 (HBsAg) | 48.7 nM |
| In vitro studies | IC50 (HBsAg) | < 10 nM |
EC50: 50% maximal effective concentration; EC90: 90% maximal effective concentration; IC50: 50% maximal inhibitory concentration.[2]
In Vivo Efficacy of Gst-HG131 in AAV-HBV Mice
| Animal Model | Treatment | Dosage | Key Findings |
| AAV-HBV Mice | Gst-HG131 | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg. |
| AAV-HBV Mice | Gst-HG131 | 30 mg/kg | Similar rate of HBsAg reduction to RG7834 at 10 mg/kg. |
[2]
Experimental Protocols
AAV-HBV Mouse Model Creation
This protocol outlines the establishment of a persistent HBV infection in mice using an AAV vector, a widely used model for preclinical evaluation of anti-HBV therapeutics.[9][10][11]
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Recombinant AAV8 vector carrying a 1.2- to 1.3-fold HBV genome (AAV8-HBV)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (0.3 mL)
Procedure:
-
AAV8-HBV Vector Preparation: The AAV8-HBV vector should be tittered to a known concentration (e.g., 1 x 10^12 vector genomes/mL). Dilute the vector in sterile PBS to the desired final concentration for injection.
-
Animal Handling: Acclimatize C57BL/6 mice for at least one week before the procedure.
-
AAV-HBV Administration: Administer the AAV8-HBV vector via tail vein injection. A typical dose to establish persistent infection is 1 x 10^11 vector genomes per mouse in a volume of 100-200 µL.
-
Establishment of Persistent Infection: Monitor the mice for the establishment of HBV infection by measuring serum HBsAg and HBeAg levels at regular intervals (e.g., weekly) starting from week 2 post-injection. Stable and persistent expression of viral antigens is typically achieved by week 4.
Gst-HG131 Efficacy Study in AAV-HBV Mice
This protocol describes the evaluation of Gst-HG131's efficacy in reducing HBsAg levels in the established AAV-HBV mouse model.
Materials:
-
AAV-HBV mice with established persistent infection
-
Gst-HG131
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes)
Procedure:
-
Animal Grouping: Once stable HBsAg levels are confirmed, randomize the AAV-HBV mice into treatment and control groups (n=6-8 per group).
-
Gst-HG131 Formulation: Prepare Gst-HG131 in the vehicle control at the desired concentrations (e.g., 3, 10, and 30 mg/kg).
-
Drug Administration: Administer Gst-HG131 or vehicle control to the respective groups via oral gavage once daily for a specified duration (e.g., 28 days).
-
Sample Collection: Collect blood samples at regular intervals (e.g., weekly) during the treatment period and a follow-up period to monitor serum HBsAg levels.
-
HBsAg Quantification: Analyze serum HBsAg levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean reduction in HBsAg levels for each treatment group compared to the vehicle control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Gst-HG131 studies in AAV-HBV mice.
Proposed Signaling Pathway of Gst-HG131
References
- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 10. AAV-HBV mouse model replicates the intrahepatic immune landscape of chronic HBV patients at single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Mouse Model Harboring Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gst-HG131 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical dosing, administration, and pharmacological profile of Gst-HG131, a novel inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) production. The following protocols are generalized from published preclinical studies and are intended to serve as a guide for research and development.
Mechanism of Action
Gst-HG131 is a dihydroquinolizinone (DHQ) compound that functions by inhibiting the host cell polyadenylating polymerases PAPD5 and PAPD7.[1][2][3][4][5] These enzymes are utilized by HBV for the stabilization of its messenger RNA (mRNA). By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the destabilization and subsequent degradation of HBV mRNA, which in turn reduces the production of viral antigens, including HBsAg.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Gst-HG131.
Table 1: In Vitro Efficacy
| Cell Line | Parameter | Value | Reference |
| HepG2.2.15 | EC50 (HBsAg Inhibition) | 4.53 nM | [1][6] |
| HepG2.2.15 | EC90 (HBsAg Inhibition) | 48.7 nM | [1][6] |
Table 2: In Vivo Efficacy (AAV-HBV Mouse Model)
| Dose Range | Effect | Reference |
| 3 - 30 mg/kg | Robust, dose-dependent reduction of HBsAg | [1][6] |
| 30 mg/kg | Similar rate of HBsAg reduction to 10 mg/kg of RG7834 | [1][6] |
Table 3: Preclinical Pharmacokinetics
| Species | Parameter | Value | Administration | Reference |
| Rat | Oral Bioavailability | 65% | Oral | [1][6] |
| Beagle | Oral Bioavailability | 76.5% | Oral | [1][6] |
| Rat, Beagle | Terminal Half-life (t1/2) | 2.11 - 3.24 h | Intravenous | [1][6] |
| Mouse | Plasma Protein Binding | 59.3% | - | [1][6] |
| Rat | Plasma Protein Binding | 57.1% | - | [1][6] |
| Dog | Plasma Protein Binding | 61.1% | - | [1][6] |
| Rat | Excretion (Fecal) | 91.48% | Oral (15 mg/kg) | [1][6] |
| Rat | Excretion (Urine) | 3.01% | Oral (15 mg/kg) | [1][6] |
Table 4: Preclinical Toxicology
| Species | Study Duration | Findings | Reference |
| Rat, Beagle | 28-day | No safety signals observed | [1] |
| Rat | Functional Observational Battery | Low risk of neurotoxicity | [1] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard practices in preclinical research. Detailed, specific protocols for Gst-HG131 are proprietary and not publicly available.
Protocol 1: In Vivo Efficacy Assessment in AAV-HBV Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of Gst-HG131.
1. AAV-HBV Vector Preparation:
-
An adeno-associated virus (AAV) vector carrying a replicable HBV genome is produced and purified.
2. Animal Acclimation:
-
Male C57BL/6 mice, 6-8 weeks old, are acclimated for at least one week before the study begins.
3. AAV-HBV Administration:
-
Mice are injected with the AAV-HBV vector, typically via the tail vein, to establish a persistent HBV infection.
4. Establishment of Chronic HBV Infection:
-
Blood samples are collected periodically to monitor serum HBsAg levels. Stable HBsAg levels, indicating chronic infection, are typically established within 4 weeks.
5. Animal Grouping:
-
Once chronic infection is established, mice are randomized into treatment groups (e.g., vehicle control, and multiple Gst-HG131 dose groups).
6. Gst-HG131 Administration:
-
Gst-HG131 is formulated in an appropriate vehicle and administered to the treatment groups, commonly via daily oral gavage, for a specified duration (e.g., 28 days). The vehicle group receives the vehicle alone.
7. Monitoring:
-
Blood samples are collected at regular intervals (e.g., weekly) to measure serum HBsAg levels and assess the effect of the treatment.
8. Endpoint Analysis:
-
At the end of the treatment period, a final blood sample is collected. Animals are then euthanized, and liver and other tissues may be collected for further analysis (e.g., HBV DNA, RNA levels).
Protocol 2: General Pharmacokinetic Study
This protocol outlines a general approach for determining the pharmacokinetic profile of Gst-HG131 in rodents.
1. Animal Preparation:
-
Male Sprague-Dawley rats (or other appropriate species) are used. For serial blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be performed. Animals are typically fasted overnight before dosing.
2. Gst-HG131 Administration:
-
A single dose of Gst-HG131 is administered. For oral bioavailability studies, both an oral (gavage) and an intravenous (bolus or infusion) administration group are required.
3. Serial Blood Sampling:
-
Blood samples are collected into tubes containing an anticoagulant at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
4. Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
5. Bioanalytical Method:
-
The concentration of Gst-HG131 in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and terminal half-life (t1/2). Oral bioavailability is calculated by comparing the AUC from the oral and intravenous routes.
Protocol 3: 28-Day Repeated-Dose Toxicology Study
This protocol provides a general framework for a 28-day toxicology study in rodents and non-rodents.
1. Animal Selection and Acclimation:
-
Two species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs). Animals are acclimated and randomized into groups.
2. Dosing and Administration:
-
Gst-HG131 is administered daily for 28 consecutive days, usually by oral gavage. At least three dose levels (low, mid, high) and a vehicle control group are included.
3. In-Life Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Observations: Detailed observations are recorded daily.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology and Electrocardiography (for non-rodents): Performed pre-study and at the end of the study.
4. Clinical Pathology:
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at pre-study and at termination.
5. Terminal Procedures:
-
At the end of the 28-day dosing period (and a recovery period for designated satellite groups), animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
6. Data Analysis:
-
All data are analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
References
- 1. Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Gst-HG131 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel compound under investigation for its potential therapeutic effects. In the context of cancer research, it is hypothesized to act as an inhibitor of Glutathione (B108866) S-transferase (GST). GSTs, particularly the Pi class (GSTP1), are often overexpressed in tumor cells and contribute to drug resistance by detoxifying chemotherapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers to assess the efficacy of Gst-HG131 in cancer cell culture models. The following protocols and application notes detail methods to evaluate its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
I. Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
A. Principle of Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is insoluble in water.[4][5] The amount of formazan produced is proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured.[4][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, XTT is reduced to a colored formazan product by metabolically active cells. However, the XTT formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[4][7]
B. Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of Gst-HG131 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. Experimental Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
D. Data Presentation
Summarize the IC50 values (the concentration of Gst-HG131 that inhibits 50% of cell growth) for different cell lines and treatment durations in a table.
| Cell Line | Treatment Duration (hours) | Gst-HG131 IC50 (µM) |
| MCF-7 | 24 | 75.2 |
| MCF-7 | 48 | 48.5 |
| MCF-7 | 72 | 25.1 |
| A549 | 24 | 98.6 |
| A549 | 48 | 65.3 |
| A549 | 72 | 42.8 |
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Annexin V staining and caspase activity assays are common methods to detect apoptosis.[8][9]
A. Principle of Assays
-
Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11] Propidium (B1200493) Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11]
-
Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[8][9]
B. Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with Gst-HG131 at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
C. Data Presentation
Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a table.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Gst-HG131 (IC50) | 60.8 ± 3.5 | 25.4 ± 2.9 | 13.8 ± 1.7 |
III. Cell Cycle Analysis
Many anti-cancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]
A. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Gst-HG131 at the IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.[13][14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
B. Data Presentation
Quantify the percentage of cells in each phase of the cell cycle and present the data in a table.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |
| Gst-HG131 (IC50) | 70.2 ± 3.1 | 15.5 ± 2.2 | 14.3 ± 1.8 |
IV. Western Blot Analysis of Signaling Pathways
To understand the molecular mechanism of Gst-HG131, it is crucial to investigate its effect on key signaling pathways involved in cell survival and proliferation. Western blotting allows for the detection and quantification of specific proteins.[16][17][18][19][20]
A. Potential Signaling Pathways to Investigate
Given that Gst-HG131 is a putative GST inhibitor, its downstream effects could involve pathways modulated by oxidative stress and detoxification, which can intersect with major cancer signaling pathways such as:
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.
-
Apoptotic Signaling Pathways: Examining levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases).
B. Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with Gst-HG131 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16][20]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[16][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[16]
C. Data Presentation
Present the relative protein expression levels in a table.
| Target Protein | Vehicle Control (Relative Density) | Gst-HG131 Treated (Relative Density) |
| p-ERK/total ERK | 1.00 ± 0.08 | 0.45 ± 0.06 |
| p-Akt/total Akt | 1.00 ± 0.11 | 0.38 ± 0.09 |
| Bcl-2/GAPDH | 1.00 ± 0.09 | 0.52 ± 0.07 |
| Bax/GAPDH | 1.00 ± 0.12 | 1.85 ± 0.15 |
| Cleaved Caspase-3/GAPDH | 1.00 ± 0.10 | 2.50 ± 0.21 |
V. Visualizations
A. Experimental Workflow
Caption: Workflow for assessing the in vitro efficacy of Gst-HG131.
B. Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of Gst-HG131 action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel method for screening the glutathione transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Gst-HG131 for in vivo HBsAg Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) production.[1][2][3][4][5][6] As a dihydroquinolizinone (DHQ) compound, Gst-HG131 has demonstrated significant efficacy in reducing circulating HBsAg levels in both preclinical animal models and human clinical trials, positioning it as a promising therapeutic candidate for the functional cure of chronic hepatitis B (CHB).[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanism of action of Gst-HG131, detailed protocols for its use in in vivo HBsAg reduction experiments, and a summary of key preclinical data.
Mechanism of Action
Gst-HG131 exerts its anti-HBV effect by targeting host cellular enzymes, specifically the noncanonical poly(A) polymerases PAPD5 and PAPD7. The proposed mechanism involves the following steps:
-
Inhibition of PAPD5/7: Gst-HG131 selectively inhibits the polyadenylase activity of PAPD5 and PAPD7.
-
Destabilization of HBV mRNA: This inhibition leads to the shortening of the poly(A) tails of HBV messenger RNAs (mRNAs).
-
Degradation of HBV mRNA: The destabilized HBV mRNAs are subsequently degraded by cellular ribonucleases.
-
Reduction of HBsAg Production: The degradation of HBV mRNA, particularly the transcripts encoding HBsAg, results in a significant reduction in the synthesis and secretion of HBsAg.
This mechanism effectively lowers the viral antigen burden, which is a key goal in achieving a functional cure for CHB.
Preclinical in vivo Efficacy
Gst-HG131 has been evaluated in the adeno-associated virus/HBV (AAV-HBV) mouse model, a well-established model for studying HBV replication and testing antiviral therapies.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical in vivo studies of Gst-HG131 in the AAV-HBV mouse model.
| Animal Model | Drug Administration | Dosage Range | Key Findings | Reference |
| AAV-HBV Mouse | Oral | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg. At 30 mg/kg, the rate of HBsAg reduction was comparable to 10 mg/kg of RG7834. | [7] |
Experimental Protocols
AAV-HBV Mouse Model for in vivo HBsAg Reduction Studies
This protocol describes the establishment of an AAV-HBV mouse model and subsequent treatment with Gst-HG131 to evaluate its efficacy in reducing serum HBsAg levels.
Materials:
-
Animals: 6-8 week old male C57BL/6 mice.[8]
-
AAV-HBV Vector: Recombinant AAV8 vector encoding a 1.2 or 1.3-fold HBV genome.[9][10]
-
Gst-HG131 Formulation: Gst-HG131 dissolved in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Equipment: Standard animal housing facilities, oral gavage needles, blood collection supplies (e.g., retro-orbital sinus or tail vein).
Protocol:
-
AAV-HBV Administration (Hydrodynamic Injection): [8][10][11][12][13]
-
Dilute the AAV-HBV vector in sterile saline to a final volume equivalent to 8-10% of the mouse's body weight. A typical dose is 1 x 10^11 to 5 x 10^11 vector genomes (vg) per mouse.[14]
-
Anesthetize the mice.
-
Inject the AAV-HBV solution into the tail vein rapidly (within 5-8 seconds).[8][12][13]
-
Monitor the mice for recovery.
-
-
Establishment of Persistent HBsAg Expression:
-
Allow 2-4 weeks for HBV replication to establish and for serum HBsAg levels to stabilize.
-
Collect baseline blood samples to determine pre-treatment HBsAg levels.
-
-
Gst-HG131 Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer Gst-HG131 orally once or twice daily at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Administer the vehicle solution to the control group.
-
Continue treatment for the desired duration (e.g., 14-28 days).
-
-
Monitoring of HBsAg Levels:
-
Collect blood samples at regular intervals (e.g., weekly) throughout the treatment period and post-treatment.
-
Process blood to obtain serum and store at -80°C until analysis.
-
Quantify serum HBsAg levels using a validated assay (see Protocol 2).
-
Quantification of Serum HBsAg by ELISA
This protocol provides a general procedure for the quantitative measurement of HBsAg in mouse serum using a commercial ELISA kit.
Materials:
-
HBsAg ELISA Kit: A commercial kit with a quantitative range suitable for the expected HBsAg levels (e.g., QuickTiter™ HBsAg ELISA Kit).[15]
-
Serum Samples: Collected from the AAV-HBV mouse model experiment.
-
Equipment: Microplate reader capable of measuring absorbance at 450 nm, microplate washer, calibrated micropipettes.
Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Bring all components to room temperature before use.
-
-
Assay Procedure:
-
Add 100 µL of HBsAg standards, controls, and serum samples (diluted as necessary) to the wells of the anti-HBsAg antibody-coated microplate.
-
Cover the plate and incubate at 37°C for 1-2 hours.[15]
-
Wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of HRP-conjugated anti-HBsAg antibody to each well.
-
Cover the plate and incubate at room temperature for 1 hour.
-
Wash the wells as in step 3.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the HBsAg standards against their known concentrations.
-
Determine the concentration of HBsAg in the serum samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent reduction in HBsAg levels for the Gst-HG131 treated groups compared to the vehicle control group.
-
Note: For higher throughput and sensitivity, a chemiluminescent microparticle immunoassay (CMIA) can also be used for HBsAg quantification.[16][17][18][19][20]
Safety and Toxicology
Preclinical safety studies have indicated that Gst-HG131 has a favorable safety profile with a low risk of off-target effects.[7] In 28-day toxicology studies in rats and beagles, no significant safety signals were observed.[7] Importantly, Gst-HG131 showed a lower risk of neurotoxicity compared to the earlier generation compound, RG7834.[7]
Conclusion
Gst-HG131 is a potent inhibitor of HBsAg production with a well-defined mechanism of action. The provided protocols for the AAV-HBV mouse model and HBsAg quantification offer a framework for researchers to further investigate the in vivo efficacy of Gst-HG131 and similar compounds. The promising preclinical data, coupled with a favorable safety profile, support the continued development of Gst-HG131 as a potential cornerstone of future CHB therapies.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. drughunter.com [drughunter.com]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 10. AAV/HBV induced Chronic HBV Infection Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and primary application of a mouse model with hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-pressure Hydrodynamic Injection as a Method of Establishing Hepatitis B Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model for HBV immunotolerance and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Hepatitis B Surface Antigen without PCR reflex for REACTIVE [testguide.labmed.uw.edu]
- 17. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 18. csvlab.com.br [csvlab.com.br]
- 19. Quantitative Measurement of Serum Hepatitis B Surface Antigen Using an Immunoradiometric Assay in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of hepatitis B surface antigen by an automated chemiluminescent microparticle immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Gst-HG131: Application Notes and Protocols for a Novel Chronic Hepatitis B Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is an investigational, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion. Developed as a potential curative therapy for chronic hepatitis B (CHB), Gst-HG131 has demonstrated promising preclinical activity and a favorable safety profile in early-phase clinical trials. These application notes provide a comprehensive overview of the preclinical data, clinical trial design, and relevant experimental protocols for Gst-HG131.
Mechanism of Action
Gst-HG131 is designed to specifically target the production of HBV viral antigens. Preclinical studies suggest that Gst-HG131 acts by destabilizing and promoting the degradation of HBV messenger RNA (mRNA) transcripts.[1] This post-transcriptional mechanism effectively reduces the intracellular and subsequent secretion of HBsAg and Hepatitis B e-antigen (HBeAg), key viral proteins involved in the maintenance of chronic infection and immune suppression. A significant reduction in these viral antigens is a critical step towards achieving a functional cure for CHB.
Preclinical Data Summary
Gst-HG131 has undergone extensive preclinical evaluation to determine its antiviral potency and safety profile.
In Vitro Efficacy
The in vitro antiviral activity of Gst-HG131 was assessed in the HepG2.2.15 cell line, a human hepatoma cell line that constitutively expresses HBV.
| Parameter | Value (nM) | Cell Line |
| IC50 (HBsAg) | <10 | HepG2.2.15 |
| EC50 (HBsAg) | 4.53 | HepG2.2.15 |
| EC90 (HBsAg) | 48.7 | HepG2.2.15 |
In Vivo Efficacy
The in vivo efficacy of Gst-HG131 was evaluated in an adeno-associated virus/HBV (AAV-HBV) mouse model, which establishes persistent HBV replication.
| Dose (mg/kg) | Route of Administration | HBsAg Reduction | Model |
| 3 - 30 | Oral | Robust, dose-dependent | AAV-HBV Mouse Model |
Clinical Trial Design: Gst-HG131
Phase Ia: First-in-Human Study (NCT04499443)
A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of Gst-HG131.
| Study Part | Dosage Range | Key Findings |
| Single Ascending Dose (SAD) | 10 mg - 300 mg | Generally safe and well-tolerated. |
| Multiple Ascending Dose (MAD) | 30 mg - 60 mg (BID) | Generally safe and well-tolerated at doses up to 60 mg BID. |
Pharmacokinetic Profile:
| Parameter | Value | Notes |
| tmax (median) | 1 - 6 hours | Time to maximum plasma concentration. |
| t1/2 | 3.88 - 14.3 hours | Terminal half-life. |
| Accumulation (Racc) | < 1.5 | No apparent plasma accumulation after 7 days of BID dosing. |
Phase IIa: Proof-of-Concept Study (NCT06263959)
A randomized, double-blind, placebo-controlled Phase IIa clinical study is currently ongoing to evaluate the safety and efficacy of Gst-HG131 tablets in patients with chronic hepatitis B who are on stable nucleos(t)ide analog (NA) therapy.
Study Design:
-
Patient Population: Adults with chronic hepatitis B, on stable NA therapy, HBeAg-negative, with HBsAg levels between 100 and 1500 IU/mL.
-
Randomization: 4:1 ratio (Gst-HG131 : Placebo).
-
Cohorts:
-
Cohort 1: Gst-HG131 (Dose 1) or placebo for 28 days.
-
Cohort 2: Gst-HG131 (Dose 2) or placebo for 28 days.
-
Cohort 3: Gst-HG131 (Dose 1 or 2) or placebo for 12 weeks.
-
Preliminary Efficacy Data:
Preliminary results from the Phase IIa study have shown a significant reduction in HBsAg levels.
| Treatment Duration | Mean HBsAg Reduction (log10 IU/mL) | Maximum HBsAg Reduction (log10 IU/mL) | Patients with HBsAg < 100 IU/mL |
| 12 weeks | 0.9 | 1.64 | 76.5% |
Experimental Protocols
In Vitro HBsAg/HBeAg Reduction Assay
Objective: To determine the in vitro potency of Gst-HG131 in reducing the secretion of HBsAg and HBeAg from HBV-expressing cells.
Materials:
-
HepG2.2.15 cell line
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Gst-HG131 compound
-
HBsAg and HBeAg ELISA kits
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of Gst-HG131. Include a vehicle control (e.g., DMSO) and a positive control (if available).
-
Incubation: Incubate the plates for a defined period (e.g., 3-6 days) in a CO2 incubator at 37°C.
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant.
-
ELISA: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) and 90% effective concentration (EC90) values for HBsAg and HBeAg reduction by fitting the dose-response data to a suitable pharmacological model.
In Vivo AAV-HBV Mouse Model Efficacy Study
Objective: To evaluate the in vivo efficacy of Gst-HG131 in a mouse model of persistent HBV infection.
Materials:
-
C57BL/6 mice
-
AAV8 vector encoding a 1.3-fold HBV genome
-
Gst-HG131 compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
HBsAg ELISA kit
Protocol:
-
Model Establishment: Establish persistent HBV infection in C57BL/6 mice by a single intravenous injection of the AAV-HBV vector.
-
Baseline Measurement: After a stabilization period (e.g., 4-6 weeks), collect baseline blood samples to determine the initial levels of serum HBsAg.
-
Treatment: Randomize the mice into treatment and control groups. Administer Gst-HG131 orally at various dose levels daily for a specified duration (e.g., 4 weeks). The control group receives the vehicle.
-
Monitoring: Collect blood samples at regular intervals during the treatment period to monitor serum HBsAg levels.
-
Endpoint Analysis: At the end of the study, collect terminal blood and liver samples for final HBsAg quantification and other relevant biomarker analyses.
-
Data Analysis: Analyze the change in serum HBsAg levels from baseline in the treated groups compared to the vehicle control group to determine the dose-dependent efficacy of Gst-HG131.
Conclusion
Gst-HG131 is a promising novel therapeutic agent for chronic hepatitis B with a distinct mechanism of action targeting HBV mRNA. Its potent antiviral activity in preclinical models and favorable safety and efficacy profile in early clinical trials support its continued development as a potential cornerstone of a functional cure for CHB. The ongoing Phase IIa study will provide further critical data on its efficacy in patients with chronic hepatitis B.
References
Application Notes and Protocols: Pharmacokinetic Analysis of Gst-HG131
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg).[1][2] Developed from the dihydrobenzopyridooxazepine (DBP) chemical series, it is designed to treat chronic hepatitis B (CHB) infection by reducing the levels of both HBsAg and HBeAg.[1][3] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for CHB.[3][4][5] These notes provide a summary of the pharmacokinetic properties of Gst-HG131 in various research models and detailed protocols for its analysis.
Mechanism of Action
Gst-HG131 functions as an HBsAg inhibitor, a class of antiviral agents that interfere with the production and/or secretion of HBV surface antigens.[6] By reducing the circulating levels of HBsAg, Gst-HG131 aims to restore the host's immune response against HBV, which is often suppressed by high antigen loads. This ultimately contributes to achieving a functional cure for CHB.
Below is a diagram illustrating the proposed mechanism of action of Gst-HG131 within the HBV replication cycle.
Caption: Proposed mechanism of Gst-HG131 in inhibiting HBV antigen production.
Pharmacokinetic Data
The pharmacokinetic profile of Gst-HG131 has been evaluated in several preclinical species and in humans. A summary of the key parameters is presented in the tables below.
Table 1: Preclinical Pharmacokinetic Parameters of Gst-HG131
| Parameter | Mouse | Rat | Beagle/Dog |
| Oral Bioavailability (%) | N/A | 65 | 76.5 |
| Terminal Half-life (t½) (h) | N/A | 2.11 - 3.24 (IV) | 2.11 - 3.24 (IV) |
| Plasma Protein Binding (%) | 59.3 | 57.1 | 61.1 |
| Excretion (Urine/Feces) (%) | N/A | 3.01 / 91.48 | N/A |
Data sourced from preclinical studies.[5]
Table 2: Human Pharmacokinetic Parameters of Gst-HG131 (Single Ascending Dose in Healthy Subjects)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t½ (h) |
| 10 mg | 28.5 ± 11.2 | 2.0 (1.0-4.0) | 213 ± 72.8 | 225 ± 75.0 | 5.86 ± 1.55 |
| 30 mg | 104 ± 29.8 | 2.0 (1.0-3.0) | 759 ± 189 | 785 ± 192 | 7.03 ± 1.25 |
| 60 mg | 213 ± 78.4 | 2.0 (1.0-4.0) | 1810 ± 565 | 1860 ± 573 | 8.24 ± 1.70 |
| 100 mg (fasted) | 316 ± 111 | 2.5 (1.0-6.0) | 3280 ± 1180 | 3370 ± 1200 | 9.53 ± 2.21 |
| 100 mg (fed) | 167 ± 45.4 | 4.0 (2.0-6.0) | 2100 ± 503 | 2170 ± 514 | 10.1 ± 2.00 |
| 150 mg | 468 ± 147 | 3.0 (2.0-6.0) | 5490 ± 1610 | 5630 ± 1640 | 10.4 ± 2.11 |
| 200 mg | 602 ± 201 | 3.0 (2.0-6.0) | 7820 ± 2430 | 8000 ± 2470 | 11.2 ± 2.03 |
| 250 mg | 718 ± 232 | 3.0 (2.0-6.0) | 9930 ± 3150 | 10200 ± 3200 | 11.9 ± 1.98 |
| 300 mg | 832 ± 289 | 3.0 (2.0-6.0) | 12300 ± 4110 | 12600 ± 4170 | 12.4 ± 2.14 |
Data presented as mean ± standard deviation for Cmax, AUC, and t½, and as median (range) for Tmax. Data from a first-in-human study in healthy Chinese subjects.[4][5]
Table 3: Human Pharmacokinetic Parameters of Gst-HG131 (Multiple Ascending Dose in Healthy Subjects)
| Dose (BID) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng·h/mL) | t½ (h) | Rac (AUC) |
| 30 mg | 128 ± 33.7 | 2.0 (1.0-3.0) | 688 ± 171 | 7.37 ± 1.34 | 1.14 ± 0.16 |
| 60 mg | 273 ± 79.2 | 2.0 (1.0-4.0) | 1680 ± 451 | 8.62 ± 1.59 | 1.18 ± 0.15 |
| 100 mg | 412 ± 138 | 2.0 (1.0-4.0) | 2830 ± 893 | 9.89 ± 2.01 | 1.15 ± 0.17 |
Data presented as mean ± standard deviation for Cmax,ss, AUCτ,ss, t½, and Rac, and as median (range) for Tmax,ss. BID: twice daily. Steady state (ss) was generally achieved by day 4.[4][7]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Rats)
This protocol outlines a typical procedure for evaluating the pharmacokinetics of Gst-HG131 in a rat model.
Caption: Workflow for a rodent pharmacokinetic study.
1. Animal Models:
-
Species: Sprague-Dawley rats.
-
Health Status: Healthy, specific pathogen-free.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
2. Gst-HG131 Formulation:
-
Prepare a suspension of Gst-HG131 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).
-
For intravenous administration, dissolve Gst-HG131 in a vehicle suitable for injection (e.g., saline with a co-solvent).
3. Dosing and Administration:
-
For oral administration, dose animals via oral gavage.
-
For intravenous administration, inject into a suitable vein (e.g., tail vein).
-
Administer a single dose of Gst-HG131.
4. Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Quantify Gst-HG131 concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
The calibration range for the assay in plasma should be appropriate for the expected concentrations (e.g., 1.00–2000 ng/mL).[5]
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vz/F).[5]
Protocol 2: Human First-in-Human Single and Multiple Ascending Dose (SAD/MAD) Study
This protocol provides a general outline for a first-in-human clinical trial to assess the safety, tolerability, and pharmacokinetics of Gst-HG131.
Caption: Workflow for a first-in-human SAD/MAD clinical trial.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation trial.[4]
-
Part A: Single Ascending Dose (SAD) cohorts.[4]
-
Part B: Multiple Ascending Dose (MAD) cohorts.[4]
2. Subject Population:
-
Healthy adult volunteers.
3. Dosing Regimen:
-
SAD: Single oral doses of Gst-HG131 or placebo are administered to sequential cohorts with escalating dose levels (e.g., 10, 30, 60, 100, 150, 200, 250, 300 mg).[4]
-
MAD: Multiple oral doses of Gst-HG131 or placebo are administered to sequential cohorts with escalating dose levels (e.g., 30, 60, 100 mg BID) for a defined period (e.g., 7-14 days).[4]
4. Safety and Tolerability Assessments:
-
Monitor adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), physical examinations, and clinical laboratory tests throughout the study.[4][7]
5. Pharmacokinetic Sampling:
-
Collect serial blood samples at frequent intervals after dosing to characterize the full pharmacokinetic profile.
-
For SAD, sampling may extend up to 72 hours post-dose.
-
For MAD, sampling is performed after the first dose and at steady-state.
6. Bioanalysis and PK Analysis:
-
Quantify Gst-HG131 concentrations in plasma using a validated LC-MS/MS method.[5]
-
Perform non-compartmental pharmacokinetic analysis to determine parameters for both single and multiple dose regimens.[5]
Conclusion
Gst-HG131 has demonstrated a promising pharmacokinetic profile in both preclinical models and human subjects, with dose-proportional exposure and a manageable safety profile at therapeutic doses. The provided data and protocols serve as a valuable resource for researchers and scientists involved in the continued development of Gst-HG131 and other novel HBV inhibitors.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Gst-HG131: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg).[1][2][3] As a dihydroquinolizinone (DHQ) compound, it is under investigation for the treatment of chronic hepatitis B (CHB) infection.[4][5][6][7] Preclinical and early clinical studies have demonstrated its potential to reduce circulating levels of HBsAg, a key biomarker in the management of CHB.[1][4][5][6][7] These application notes provide a summary of the available data and protocols for the experimental use of Gst-HG131.
Mechanism of Action
Gst-HG131 functions by inhibiting the production and secretion of HBsAg.[1][8] This is a critical mechanism as high levels of HBsAg are associated with the suppression of the host's immune response to HBV. By reducing HBsAg levels, Gst-HG131 may help to restore immune function and contribute to a functional cure for CHB.[9]
Data Presentation
Preclinical Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 (HBsAg Inhibition) | Not Specified | < 10 nM | [4] |
| EC50 (HBsAg Production) | HepG2.2.15 | 4.53 nM | [4] |
| EC90 (HBsAg Production) | HepG2.2.15 | 48.7 nM | [4] |
Animal Model Efficacy
| Animal Model | Dosing | Effect | Reference |
| Adeno-associated virus/HBV (AAV-HBV) Mice | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg | [4] |
Phase Ia Clinical Pharmacokinetics (Healthy Chinese Subjects)
Single Ascending Dose (SAD) Study [4][5][6][7]
| Dose | Median tmax (h) | t1/2 (h) | Key Observation |
| 10-300 mg | 1-6 | 3.88-14.3 | PK parameters were proportional to the dose. |
| 100 mg | - | - | Exposure was reduced with food intake. |
Multiple Ascending Dose (MAD) Study [4][5][6][7]
| Dose (BID) | Steady State | Accumulation (Day 7) | Key Observation |
| 30 mg, 60 mg | Attained on Day 4 | No apparent plasma accumulation (Racc < 1.5) | Generally safe and well-tolerated. |
| 100 mg | - | - | Dosing stopped due to Grade II adverse events (nausea and dizziness in >50% of subjects). |
Experimental Protocols
In Vitro HBsAg Inhibition Assay (HepG2.2.15 cells)
This protocol is a representative methodology based on published data.
-
Cell Culture: Culture HepG2.2.15 cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and G418) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Gst-HG131 in a suitable solvent (e.g., DMSO). Create a serial dilution of Gst-HG131 to achieve the desired final concentrations.
-
Treatment: Seed HepG2.2.15 cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the various concentrations of Gst-HG131 or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 72 hours).
-
Supernatant Collection: Collect the cell culture supernatant for HBsAg analysis.
-
HBsAg Quantification: Quantify the amount of HBsAg in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) by fitting the dose-response data to a four-parameter logistic curve.
In Vivo AAV-HBV Mouse Model Study
This protocol is a representative methodology based on published data.
-
Animal Model: Utilize an adeno-associated virus/HBV (AAV-HBV) mouse model, which establishes persistent HBV replication and HBsAg expression.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle control, Gst-HG131 at various doses such as 3, 10, and 30 mg/kg). Administer Gst-HG131 or vehicle orally once daily for a specified duration (e.g., 28 days).
-
Sample Collection: Collect blood samples at regular intervals (e.g., weekly) via retro-orbital or tail vein bleeding to monitor serum HBsAg levels.
-
HBsAg Quantification: Quantify serum HBsAg levels using a commercial ELISA kit.
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and overall health.
-
Data Analysis: Analyze the change in serum HBsAg levels over time for each treatment group compared to the vehicle control group.
Phase IIa Clinical Trial Protocol Outline
The following is an outline based on publicly available information for a Phase IIa clinical study.
-
Study Design: A randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Gst-HG131 tablets in patients with chronic hepatitis B.
-
Patient Population: Patients with stable nucleos(t)ide analog (NA) therapy.
-
Treatment Arms:
-
Gst-HG131 (Dose 1) + NA therapy
-
Gst-HG131 (Dose 2) + NA therapy
-
Placebo + NA therapy
-
-
Randomization: Patients are randomized (e.g., 4:1 ratio) to receive either Gst-HG131 or placebo.
-
Treatment Duration: 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in serum HBsAg levels.
-
Incidence and severity of adverse events.
-
-
Key Inclusion Criteria:
-
Age 35-65 years.
-
On stable NA therapy for more than six months.
-
HBV DNA below the lower limit of quantification.
-
HBeAg negative.
-
Quantitative HBsAg between 100 and 1500 IU/mL.
-
Serum ALT < 1x the upper limit of normal.
-
-
Key Exclusion Criteria:
-
Albumin < 30 g/L.
-
Creatinine clearance ≤ 60 mL/min.
-
INR > 1.5.
-
Serum AFP > 50 µg/L.
-
Co-infection with Hepatitis C, HIV, or syphilis.
-
Pregnancy or breastfeeding.
-
Safety and Toxicology
In preclinical safety studies, Gst-HG131 demonstrated a low risk of off-target effects and no safety signals in a 28-day toxicology study in rats and beagles.[4] A functional observational battery in rats showed a low risk of neurotoxicity.[4] In the first-in-human trial, single doses up to 300 mg and multiple doses up to 60 mg BID were generally safe and well-tolerated.[4][5][6][7] However, at a multiple-dose of 100 mg BID, Grade II drug-related adverse events of nausea and dizziness were observed in over 50% of subjects, leading to the discontinuation of that dosing cohort.[4][5][6][7]
Formulation and Storage
Gst-HG131 is formulated as an oral tablet for clinical use.[10] For experimental use, the formulation will depend on the specific application. It is a small molecule and likely soluble in common organic solvents such as DMSO for in vitro studies. For in vivo studies in animals, appropriate vehicle formulations should be developed and tested for stability and tolerability.
Store Gst-HG131 in a cool, dry place, protected from light. Refer to the manufacturer's or supplier's certificate of analysis for specific storage conditions and stability information.
Disclaimer
This document is intended for informational purposes for research and drug development professionals. It is a synthesis of publicly available data and is not a substitute for a comprehensive review of the primary literature or regulatory guidelines. All experiments should be conducted in accordance with institutional and national regulations and safety guidelines.
References
- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. arbutusbio.com [arbutusbio.com]
- 10. trial.medpath.com [trial.medpath.com]
Gst-HG131: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the handling, storage, and in vitro use of Gst-HG131, a potent inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg) expression. The following protocols and data are intended to facilitate laboratory research and development involving this compound.
Introduction
Gst-HG131 is a novel small molecule inhibitor of HBV gene expression. It functions by destabilizing HBV RNA transcripts, leading to a significant reduction in the production of HBsAg and other viral proteins. Its mechanism of action involves the targeting of host factors PAPD5 and PAPD7, which are involved in the regulation of HBV mRNA stability. This targeted degradation of viral mRNA makes Gst-HG131 a promising candidate for further investigation in the development of new anti-HBV therapies.
Physicochemical Properties
A summary of the key physicochemical properties of Gst-HG131 is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉NO₇ | --INVALID-LINK-- |
| Molecular Weight | 431.49 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | Inferred from typical small molecule appearance |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
Solubility and Stability
Proper handling and storage of Gst-HG131 are crucial for maintaining its integrity and activity in experimental settings.
Solubility
Gst-HG131 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration | Reference |
| DMSO | 85.00 mg/mL (196.99 mM) | MedKoo Biosciences Datasheet |
Stability and Storage
Following the recommended storage conditions will ensure the long-term stability of the compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | MedKoo Biosciences Datasheet |
| 4°C | 2 years | MedKoo Biosciences Datasheet | |
| In Solvent (DMSO) | -80°C | 3 months | MedKoo Biosciences Datasheet |
| -20°C | 2 weeks | MedKoo Biosciences Datasheet |
Note: For laboratory use, it is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of stock solutions.
Mechanism of Action: Signaling Pathway
Gst-HG131 exerts its anti-HBV effect by modulating the stability of viral mRNA transcripts. The diagram below illustrates the proposed signaling pathway.
Application Notes and Protocols for Quantifying HBsAg Levels Following Gst-HG131 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gst-HG131 is a novel, orally available small molecule inhibitor of Hepatitis B Virus (HBV) that has demonstrated significant potential in reducing Hepatitis B surface antigen (HBsAg) levels in both preclinical and clinical studies.[1][2] As a potent inhibitor of HBV antigen production, Gst-HG131 acts by destabilizing and degrading HBV mRNA, which in turn blocks the synthesis of HBsAg.[3] The quantification of HBsAg is a critical biomarker for assessing the efficacy of antiviral therapies like Gst-HG131 and for monitoring treatment response in patients with chronic hepatitis B (CHB).[1][4] Loss of HBsAg is considered a key step towards a functional cure for CHB.[1][5]
These application notes provide detailed methodologies for the accurate quantification of HBsAg levels in samples from subjects treated with Gst-HG131. The protocols are designed to be a valuable resource for researchers and professionals involved in the development and evaluation of novel HBV therapies.
Data Presentation: Efficacy of Gst-HG131 in Reducing HBsAg Levels
The following tables summarize the quantitative data on the reduction of HBsAg levels following treatment with Gst-HG131 from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Gst-HG131
| Model System | Metric | Result | Reference |
| HepG2.2.15 cells | IC50 | < 10 nM | [6] |
| HepG2.2.15 cells | EC50 | 4.53 nM | [6][7] |
| HepG2.2.15 cells | EC90 | 48.7 nM | [6][7] |
| Adeno-associated virus/HBV (AAV-HBV) model | HBsAg Reduction | Robust dose-dependent reduction (3-30 mg/kg) | [6][7] |
Table 2: Phase II Clinical Trial Data for Gst-HG131
| Treatment Group | Metric | Result | Reference |
| Multiple Dose Group 3 | Average HBsAg Decline | 87.12% | [3] |
| Multiple Dose Group 3 | Maximum HBsAg Drop | 1.64 Log10 IU/mL | [3] |
| Multiple Dose Group 3 | Greatest HBsAg Decline | 97.71% | [3] |
Experimental Protocols
Accurate quantification of HBsAg is crucial for evaluating the therapeutic effect of Gst-HG131. The most widely used methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA).
Protocol 1: Quantitative HBsAg Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available quantitative HBsAg ELISA kits.[8][9][10][11] Researchers should always refer to the specific instructions provided with their chosen kit.
1. Principle:
The quantitative sandwich ELISA is based on the following principle: Microtiter wells are coated with a monoclonal antibody specific for HBsAg. When a sample containing HBsAg is added to the wells, the antigen binds to the immobilized antibody. A second, enzyme-conjugated anti-HBsAg antibody (e.g., horseradish peroxidase [HRP]-conjugated) is then added, which binds to a different epitope on the captured HBsAg, forming a "sandwich". After a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color is directly proportional to the amount of HBsAg in the sample. A standard curve is generated using known concentrations of HBsAg to quantify the amount in the test samples.
2. Materials:
-
Quantitative HBsAg ELISA Kit (containing anti-HBsAg coated microplate, HBsAg standards, HRP-conjugated anti-HBsAg antibody, wash buffer, substrate solution, and stop solution)
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Incubator set to 37°C
-
Absorbent paper
3. Sample Preparation:
-
Collect serum or plasma samples from subjects.
-
Separate serum or plasma from whole blood as soon as possible to avoid hemolysis.
-
Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
-
Bring all samples and reagents to room temperature before use.
4. Assay Procedure:
-
Prepare the required number of microtiter wells for standards, controls, and samples.
-
Add 50 µL of each HBsAg standard, control, and patient sample to the appropriate wells.
-
Add 50 µL of the HRP-conjugated anti-HBsAg antibody to each well (except the blank well).
-
Gently tap the plate to mix and then cover the plate.
-
Incubate the plate at 37°C for 60-80 minutes.[10]
-
Wash the wells 5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate at room temperature (or 37°C, depending on the kit) for 15-30 minutes in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.
5. Data Analysis:
-
Subtract the absorbance of the blank well from the absorbance of all other wells.
-
Plot a standard curve of the absorbance values of the HBsAg standards versus their known concentrations.
-
Determine the concentration of HBsAg in the patient samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage reduction or Log10 IU/mL change in HBsAg levels from baseline for each patient.
Protocol 2: Quantitative HBsAg Detection by Chemiluminescence Immunoassay (CLIA)
CLIA offers higher sensitivity and a wider dynamic range compared to traditional ELISA. This protocol is a general overview based on automated platforms like the Abbott ARCHITECT system.[12]
1. Principle:
CLIA also utilizes a sandwich immunoassay format. In this method, the detection antibody is labeled with a chemiluminescent molecule (e.g., acridinium (B8443388) ester). Paramagnetic microparticles are coated with the capture anti-HBsAg antibody. When the sample is added, HBsAg binds to the antibody-coated microparticles. The acridinium-labeled detection antibody is then added, forming the sandwich complex. A magnetic field is applied to wash away unbound reagents. Finally, trigger solutions are added to initiate a chemical reaction that produces light. The intensity of the light emission, measured as relative light units (RLUs), is directly proportional to the concentration of HBsAg in the sample.[12]
2. Materials:
-
Automated immunoassay analyzer (e.g., Abbott ARCHITECT, Roche Elecsys)
-
Commercially available quantitative HBsAg CLIA reagent kits (including microparticles, conjugate, and trigger solutions)
-
Calibrators and controls
-
Wash buffer
3. Sample Preparation:
-
Follow the same sample collection and preparation procedures as described for the ELISA protocol.
4. Assay Procedure:
-
Load the reagent kits, calibrators, controls, and patient samples onto the automated analyzer according to the manufacturer's instructions.
-
The analyzer will automatically perform all the assay steps, including pipetting, incubation, washing, and signal detection.
-
The instrument's software will automatically calculate the HBsAg concentration in each sample based on a stored calibration curve.
5. Data Analysis:
-
The results are typically reported in IU/mL.
-
Calculate the change in HBsAg levels from baseline to assess the effect of Gst-HG131 treatment.
Visualizations
Caption: Mechanism of action of Gst-HG131 in reducing HBsAg levels.
Caption: General workflow for quantifying HBsAg levels after Gst-HG131 treatment.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. The turning point for clinical cure of hepatitis B is approaching! Fujian Cosunter Pharmaceutical's innovative therapy is expected to receive 1 billion in capital support. [moomoo.com]
- 4. 4adi.com [4adi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. vetassay.oss-ap-southeast-1.aliyuncs.com [vetassay.oss-ap-southeast-1.aliyuncs.com]
- 12. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gst-HG131 high dosage adverse effects in clinical trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Gst-HG131. It includes troubleshooting guides and frequently asked questions regarding adverse effects observed in clinical trials, particularly at high dosages.
Frequently Asked Questions (FAQs)
Q1: What is Gst-HG131 and what is its mechanism of action?
A1: Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of the Hepatitis B virus (HBV) surface antigen (HBsAg).[1][2][3] It belongs to the dihydroquinolizinone (DHQ) class of compounds.[4][5] Its mechanism of action involves the inhibition of the host cellular enzymes Polyadenylating Polymerase Alpha Subunit 5 (PAPD5) and 7 (PAPD7). By inhibiting these enzymes, Gst-HG131 destabilizes HBV RNA transcripts, leading to a reduction in the production and circulating levels of HBsAg.[4]
Q2: What are the most common adverse effects observed with Gst-HG131, especially at higher doses?
A2: In a first-in-human, single- and multiple-dose escalation trial, the most frequently reported drug-related treatment-emergent adverse events (TEAEs) included increased serum creatinine (B1669602), decreased neutrophil count, and decreased white blood cell count.[4] Notably, at a high multiple-dose of 100 mg twice daily, a significant number of subjects experienced Grade II nausea and dizziness, which led to the discontinuation of dosing at this level as per pre-defined stopping rules.[4][5][6][7]
Q3: Were there any serious adverse events (SAEs) reported in the clinical trials?
A3: Based on the available clinical trial data, all reported adverse events were considered mild to moderate (Grade I and II) and no serious adverse events were reported.[4]
Q4: How does food intake affect the pharmacokinetics of Gst-HG131?
A4: Food intake has been shown to reduce the exposure to Gst-HG131.[4][5][6][7] Therefore, it is recommended to consider the timing of administration in relation to meals during experimental design.
Troubleshooting Guide: High-Dosage Adverse Effects
This guide addresses specific issues that may be encountered during pre-clinical or clinical research involving high dosages of Gst-HG131.
Issue 1: Subject reports nausea and dizziness.
-
Possible Cause: This is a known dose-dependent adverse effect of Gst-HG131, particularly observed at higher multiple-dose regimens (e.g., 100 mg BID).[4][5][6][7]
-
Troubleshooting Steps:
-
Dose Evaluation: Re-evaluate the necessity of the high dosage. The clinical trial data suggests that single doses up to 300 mg and multiple doses up to 60 mg BID are generally well-tolerated.[4][5][6]
-
Symptomatic Management: For mild to moderate symptoms, consider supportive care. This may include ensuring the subject is well-hydrated and resting in a comfortable position.
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Dose Reduction/Interruption: If symptoms are persistent or distressing, a reduction in dose or temporary interruption of administration should be considered, in line with protocol-defined guidelines.
-
Concomitant Medications: Investigate if any concomitant medications could be contributing to or exacerbating these symptoms.
-
Issue 2: Abnormal laboratory findings (e.g., increased creatinine, decreased neutrophils/WBCs).
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Possible Cause: These have been reported as drug-related TEAEs in clinical trials.[4]
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the laboratory tests to confirm the initial findings and rule out any sample handling errors.
-
Monitor Trends: Monitor the laboratory values over time to assess the trend. Determine if the changes are transient or persistent.
-
Clinical Assessment: Correlate the laboratory findings with the subject's clinical status. Asymptomatic, minor fluctuations may require only continued monitoring, whereas significant changes may necessitate further action.
-
Review Protocol: Adhere to the safety monitoring plan outlined in the experimental protocol, which should specify actions to be taken in the event of significant laboratory abnormalities.
-
Data on High-Dosage Adverse Effects
The following tables summarize the key treatment-emergent adverse events (TEAEs) from the first-in-human clinical trial of Gst-HG131.
Table 1: Drug-Related TEAEs in the Single-Ascending-Dose (SAD) Study
| Adverse Event | Gst-HG131 30 mg (N=8) | Gst-HG131 200 mg (N=8) | Gst-HG131 300 mg (N=8) | Placebo (N=16) |
| Serum creatinine increased | 25% | 25% | 0% | 0% |
| Neutrophil count decreased | 0% | 0% | 25% | 0% |
| White blood cell count decreased | 0% | 0% | 25% | 0% |
Data extracted from a first-in-human study in healthy Chinese subjects. All AEs were mild to moderate.[4]
Table 2: Key Adverse Events in the Multiple-Ascending-Dose (MAD) Study
| Adverse Event | Gst-HG131 100 mg BID |
| Nausea (Grade II) | >50% of subjects |
| Dizziness (Grade II) | >50% of subjects |
Dosing at 100 mg BID was stopped due to these pre-defined stopping rules being met.[4][5][6][7]
Experimental Protocols
The following are generalized methodologies for key safety assessments conducted in the Gst-HG131 clinical trials, based on standard clinical trial practices.
1. Protocol for Monitoring Vital Signs
-
Objective: To monitor the subject's cardiovascular and thermoregulatory status.
-
Procedure:
-
Allow the subject to rest in a quiet room for at least 5 minutes before measurement.
-
Measure blood pressure (systolic and diastolic) and heart rate using a calibrated automated sphygmomanometer.
-
Measure body temperature using a calibrated thermometer.
-
Record all measurements and note any clinically significant deviations from the baseline.
-
2. Protocol for 12-Lead Electrocardiogram (ECG) Monitoring
-
Objective: To assess the electrical activity of the heart and monitor for any drug-induced cardiac effects.
-
Procedure:
-
Have the subject lie in a supine position and relax.
-
Attach the 10 electrodes of the 12-lead ECG machine to the subject's limbs and chest in the standard positions.
-
Ensure good skin-electrode contact to minimize artifacts.
-
Record the ECG for a minimum of 10 seconds.
-
A qualified physician should review the ECG for any abnormalities, paying close attention to intervals such as PR, QRS, and QT.
-
3. Protocol for Clinical Laboratory Tests
-
Objective: To monitor hematological, renal, and hepatic function for any signs of toxicity.
-
Procedure:
-
Collect blood and urine samples at pre-defined time points (e.g., pre-dose, post-dose, and at follow-up visits).
-
Process the samples according to the laboratory's standard operating procedures.
-
Analyze the samples for a panel of biomarkers, including but not limited to:
-
Hematology: Complete blood count with differential (including neutrophils and white blood cells).
-
Renal Function: Serum creatinine, blood urea (B33335) nitrogen (BUN).
-
Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin.
-
-
Review and interpret the results in the context of the established reference ranges and the subject's baseline values.
-
Visualizations
Caption: Mechanism of action of Gst-HG131 in inhibiting HBsAg production.
Caption: High-level workflow of the Gst-HG131 Phase Ia clinical trial.
References
- 1. IND Applications for Clinical Investigations: Clinical Protocols | FDA [fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. researchgate.net [researchgate.net]
- 7. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Managing nausea and dizziness with Gst-HG131
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing nausea and dizziness potentially associated with the experimental HBsAg inhibitor, Gst-HG131.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical and clinical experimental stages involving Gst-HG131.
Question 1: We are observing unexpected levels of nausea and dizziness in our animal models treated with Gst-HG131. How can we troubleshoot this?
Answer:
Initial observations of nausea and dizziness, particularly at higher doses, are consistent with findings from early clinical development. The first-in-human Phase Ia clinical trial of Gst-HG131 noted that nausea and dizziness were dose-limiting toxicities. Specifically, in the multiple-ascending-dose (MAD) arm of the study, Grade II drug-related adverse events of nausea and dizziness were reported in over 50% of subjects at the 100 mg twice-daily dose, which led to the discontinuation of this dosing cohort.[1][2][3][4][5]
Troubleshooting Steps:
-
Dose-Response Evaluation: If not already performed, conduct a thorough dose-response study to identify the threshold for these adverse events in your specific animal model. It is crucial to establish a therapeutic window where HBsAg reduction is achieved with minimal side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and severity of nausea and dizziness with the plasma concentration of Gst-HG131. This can help determine if the side effects are associated with peak concentration (Cmax) or overall exposure (AUC).
-
Refine Dosing Regimen: Based on PK/PD data, consider alternative dosing strategies. For instance, a lower, more frequent dosing schedule might maintain therapeutic levels while avoiding high peak concentrations that could trigger nausea and dizziness. The clinical trials explored single doses from 10 mg to 300 mg and multiple doses of 30 mg and 60 mg twice daily, which were found to have an acceptable safety profile.[1][2][3][4][5]
-
Supportive Care in Animal Models: For preclinical studies, ensure animals have easy access to food and water, and monitor for signs of dehydration or weight loss that may result from nausea.
Question 2: Our in vitro experiments are showing inconsistent HBsAg reduction with Gst-HG131. What are the potential causes and solutions?
Answer:
Inconsistent results in in vitro assays can stem from several factors related to the compound, the cell line, or the assay itself. Gst-HG131 has demonstrated potent HBsAg inhibition in preclinical studies, with an EC50 of 4.53 nM in HepG2.2.15 cells.[3]
Troubleshooting Steps:
-
Compound Stability and Solubility: Gst-HG131 is a dihydroquinolizinone derivative.[1][3] Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) before diluting in cell culture media. Precipitation upon addition to aqueous media can lead to a lower effective concentration. Always prepare fresh dilutions for each experiment.
-
Cell Line Health and Passage Number: Use a consistent and low passage number of HepG2.2.15 cells. High passage numbers can lead to genetic drift and altered cellular responses. Regularly verify cell line identity and test for mycoplasma contamination.
-
Assay Protocol Standardization: Ensure all steps of your HBsAg quantification assay (e.g., ELISA) are standardized, including incubation times, antibody concentrations, and washing steps. Include appropriate controls, such as a vehicle-only control and a positive control with a known HBsAg inhibitor.
-
Mechanism of Action Considerations: Gst-HG131 is believed to act by inhibiting host polyadenylation polymerases PAPD5 and PAPD7, leading to HBV mRNA degradation.[6][7] Ensure your assay is designed to detect changes in secreted HBsAg levels over a sufficient time course to allow for mRNA turnover and subsequent protein reduction.
Section 2: Frequently Asked Questions (FAQs)
What is the mechanism of action of Gst-HG131?
Gst-HG131 is a novel oral inhibitor of Hepatitis B virus surface antigen (HBsAg) production.[1][8] It belongs to the class of dihydroquinolizinone (DHQ) derivatives. The proposed mechanism of action for this class of compounds, based on studies of the related molecule RG7834, involves the inhibition of the host cell enzymes poly(A) polymerases PAPD5 and PAPD7.[6][7] These enzymes are involved in stabilizing HBV mRNA. By inhibiting PAPD5 and PAPD7, Gst-HG131 is thought to accelerate the degradation of HBsAg mRNA, leading to a reduction in the production and secretion of HBsAg.[6][7]
What are the known side effects of Gst-HG131 in a clinical setting?
In a Phase Ia first-in-human study (NCT04499443), Gst-HG131 was generally safe and well-tolerated at single doses up to 300 mg and multiple twice-daily doses up to 60 mg.[1][2][3][4][5] However, at a twice-daily dose of 100 mg, nausea and dizziness were observed as Grade II drug-related adverse events in over 50% of the subjects.[1][2][3][4][5] These side effects were dose-limiting and led to the cessation of dosing at this level.
What quantitative data is available on the incidence of nausea and dizziness with Gst-HG131?
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) in the 100 mg twice-daily multiple-ascending-dose (MAD) cohort of the Phase Ia clinical trial.
| Adverse Event | Incidence in 100 mg MAD Cohort (n=10) |
| Dizziness | 90% (9 subjects) |
| Nausea | 90% (9 subjects) |
| Vomiting | 60% (6 subjects) |
Data from a table presented in a ResearchGate publication referencing the Phase Ia trial.
What are the key parameters from the preclinical efficacy studies of Gst-HG131?
The following table summarizes key in vitro efficacy data for Gst-HG131.
| Assay System | Parameter | Value |
| HepG2.2.15 cells | EC50 | 4.53 nM |
| HepG2.2.15 cells | EC90 | 48.7 nM |
Data from the publication on the first-in-human trial.[3]
Section 3: Experimental Protocols and Methodologies
In Vitro HBsAg Reduction Assay
Objective: To determine the in vitro potency of Gst-HG131 in reducing HBsAg production in a stable HBV-producing cell line.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418) at 37°C and 5% CO2.
-
Compound Preparation: A stock solution of Gst-HG131 is prepared in 100% DMSO. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of Gst-HG131 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: The treated cells are incubated for a predefined period (e.g., 48-72 hours) to allow for the compound to take effect on HBsAg production and secretion.
-
HBsAg Quantification: After incubation, the cell culture supernatant is collected. The concentration of secreted HBsAg is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The HBsAg levels in the Gst-HG131-treated wells are compared to the vehicle control. The EC50 value (the concentration at which a 50% reduction in HBsAg is observed) is calculated using a suitable dose-response curve fitting model.
In Vivo HBsAg Reduction Assay in an AAV-HBV Mouse Model
Objective: To evaluate the in vivo efficacy of Gst-HG131 in reducing serum HBsAg levels in a mouse model of chronic HBV infection.
Methodology:
-
Animal Model: An adeno-associated virus (AAV) vector carrying the HBV genome (AAV-HBV) is administered to mice (e.g., C57BL/6) via tail vein injection to establish a persistent HBV infection.[3][4]
-
Compound Administration: Once stable HBsAg expression is confirmed in the serum of the mice, Gst-HG131 is administered orally at various dose levels. A control group receives the vehicle only. Dosing is typically performed daily for a specified duration.
-
Sample Collection: Blood samples are collected from the mice at baseline and at multiple time points during and after the treatment period.
-
HBsAg Quantification: Serum is isolated from the blood samples, and HBsAg levels are quantified using a commercial ELISA kit.
-
Data Analysis: The change in serum HBsAg levels from baseline is calculated for each treatment group and compared to the vehicle control group to determine the in vivo efficacy of Gst-HG131.
Section 4: Visualizations
Caption: Mechanism of action of Gst-HG131.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. enanta.com [enanta.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Gst-HG131 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of Gst-HG131. All information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Gst-HG131 and what is its known mechanism of action?
A1: Gst-HG131 is a novel oral dihydroquinolizinone (DHQ) compound developed as an inhibitor of Hepatitis B Virus (HBV) expression.[1][2] Its primary mechanism of action is the inhibition of HBsAg (Hepatitis B surface antigen) production.[3][4][5] Gst-HG131 is a derivative of an earlier compound, RG7834, and has shown an improved safety profile in preclinical studies.[3] The anti-HBV activity of DHQ compounds is attributed to their inhibition of cellular polyadenylating polymerases 5 and 7 (PAPD5 and 7).[6][7]
Q2: Preclinical studies suggested a low risk of off-target effects for Gst-HG131. Why is it still important to investigate them?
A2: While preclinical data for Gst-HG131 indicated a low risk of off-target effects, comprehensive off-target profiling is a critical step in drug development for several reasons[1][2]:
-
Understanding Adverse Events: First-in-human trials of Gst-HG131 showed it was generally well-tolerated at single doses up to 300 mg and multiple doses up to 60 mg. However, at a higher multiple dose of 100 mg, Grade II drug-related adverse events of nausea and dizziness were observed in over 50% of subjects, leading to the discontinuation of that dosage arm.[1][2] These effects could be due to off-target interactions.
-
Ensuring Specificity: Confirming that the observed therapeutic effects are due to the intended on-target activity and not a combination of on- and off-target effects is crucial.
-
Identifying Polypharmacology: A drug may have beneficial effects on multiple targets, which is known as polypharmacology. Identifying these additional targets can open up new therapeutic avenues.[8]
-
Predicting Potential Toxicities: Thorough off-target screening can help predict and mitigate potential toxicities that may not have been apparent in initial preclinical studies.
Q3: What are the initial steps to investigate potential off-target effects of Gst-HG131?
A3: A systematic approach is recommended. A general workflow for investigating off-target effects is outlined below. The initial step is often a broad screening panel against common off-target families, such as kinases, GPCRs, and ion channels.[9][10]
Q4: The adverse events of nausea and dizziness were observed with Gst-HG131. Which signaling pathways might be involved?
A4: Nausea and vomiting are complex processes coordinated by the central nervous system, particularly the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS).[11][12] Key neurotransmitter pathways involved include:
-
Dopaminergic pathways (D2 receptors)
-
Serotonergic pathways (5-HT3 receptors)
-
Histaminergic pathways (H1 receptors)
Off-target interactions with receptors or other proteins in these pathways could potentially lead to the observed nausea and dizziness.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nausea: a review of pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. derangedphysiology.com [derangedphysiology.com]
Gst-HG131 In Vivo Dosing Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Gst-HG131 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Gst-HG131 and what is its mechanism of action?
Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV).[1][2] It belongs to the dihydrobenzopyridooxazepine (DBP) chemical series and functions by inhibiting the expression and reduction of HBV antigens, specifically the Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[1][3][4] The goal of treatment with Gst-HG131 is to achieve HBsAg loss and seroconversion, which is considered a key aspect of a functional cure for chronic hepatitis B.[1][3]
Q2: What is a recommended starting point for a dose-range finding study with Gst-HG131 in a mouse model?
Preclinical studies in an adeno-associated virus/HBV (AAV-HBV) mouse model have demonstrated a robust dose-dependent reduction of HBsAg with Gst-HG131 at doses ranging from 3 to 30 mg/kg.[5][6] Therefore, a reasonable starting point for a dose-range finding study would be to test a range of doses within and around this established effective range. It is advisable to include a vehicle control group and at least three dose levels (e.g., 3 mg/kg, 10 mg/kg, and 30 mg/kg) to establish a clear dose-response relationship.[7]
Q3: What are the key pharmacokinetic parameters of Gst-HG131 to consider when designing an in vivo study?
In preclinical studies with rats and beagles, Gst-HG131 demonstrated good oral bioavailability of 65% and 76.5%, respectively.[6] In a first-in-human study, the median time to maximum plasma concentration (tmax) was between 1 and 6 hours, with a half-life (t1/2) ranging from 3.88 to 14.3 hours.[5][6] Steady-state was achieved by day 4 of multiple dosing with no significant plasma accumulation.[3][5] It is also important to note that food intake has been shown to reduce exposure.[3][5] These parameters suggest that once-daily or twice-daily oral administration should be sufficient to maintain therapeutic exposure.
Q4: How should I formulate Gst-HG131 for oral administration in animal studies?
For preclinical studies, the formulation vehicle should be selected to ensure the solubility and stability of Gst-HG131. While the specific formulation used in the published preclinical studies is not detailed, common vehicles for oral gavage in rodents include solutions or suspensions in agents like carboxymethylcellulose (CMC), polyethylene (B3416737) glycol (PEG), or Tween 80.[8][9] It is critical to include a vehicle-only control group in your experiments to ensure that the vehicle itself does not have any biological effects.[8]
Troubleshooting Guide
Issue 1: Suboptimal reduction in HBsAg levels at previously reported effective doses.
-
Possible Cause 1: Formulation or Administration Issues.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure Gst-HG131 is fully dissolved or homogenously suspended in the vehicle. Prepare fresh formulations regularly.
-
Confirm Administration Accuracy: Double-check the accuracy of dosing volumes and the technique used for oral gavage to ensure the full dose is administered.
-
Assess Bioavailability: If problems persist, consider a pilot pharmacokinetic study to measure plasma concentrations of Gst-HG131 in your animal model to confirm adequate absorption.
-
-
-
Possible Cause 2: Animal Model Variability.
-
Troubleshooting Steps:
-
Review Model Characteristics: The specific HBV model used can influence efficacy. The reported effective doses were in an AAV-HBV mouse model.[5][6] Different models, such as transgenic mice or humanized liver chimeric mice, may respond differently.
-
Standardize Animal Cohorts: Ensure consistency in the age, sex, and genetic background of the animals used in your studies.
-
-
Issue 2: Unexpected toxicity or adverse effects are observed.
-
Possible Cause 1: Dose is above the Maximum Tolerated Dose (MTD).
-
Troubleshooting Steps:
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Conduct an MTD Study: If not already performed, a formal MTD study is crucial to identify the highest dose that can be administered without unacceptable toxicity.[7][8] This involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity, body weight loss, and other adverse events.
-
Dose De-escalation: If toxicity is observed in an efficacy study, reduce the dose to a lower, previously tolerated level.
-
-
-
Possible Cause 2: Vehicle-related Toxicity.
-
Troubleshooting Steps:
-
Evaluate Vehicle Control Group: Carefully observe the vehicle-only control group for any signs of toxicity. If adverse effects are present in this group, the vehicle may be the cause.
-
Test Alternative Vehicles: Consider using a different, well-tolerated vehicle for your formulation.[8]
-
-
Issue 3: High variability in efficacy results between individual animals.
-
Possible Cause 1: Inconsistent Dosing or Formulation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, from formulation preparation to animal dosing, are rigorously standardized and performed consistently by all personnel.[9]
-
-
-
Possible Cause 2: Biological Variability.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability and increase the statistical power of the study.[8][9]
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Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the study personnel to the treatment allocation to minimize bias.[8]
-
-
Data Presentation
Table 1: Preclinical In Vitro Activity of Gst-HG131
| Assay | Cell Line | Parameter | Value | Reference |
| HBsAg Inhibition | - | IC50 | < 10 nM | [5][6] |
| HBsAg Production | HepG2.2.15 | EC50 | 4.53 nM | [5][6] |
| HBsAg Production | HepG2.2.15 | EC90 | 48.7 nM | [5][6] |
Table 2: Preclinical In Vivo Efficacy of Gst-HG131
| Animal Model | Dose Range (mg/kg) | Route of Administration | Key Finding | Reference |
| AAV-HBV Mouse | 3 - 30 | Oral | Robust, dose-dependent reduction of HBsAg | [5][6] |
Table 3: Summary of Phase 1a Clinical Pharmacokinetics in Healthy Subjects
| Parameter | Single Ascending Dose (10-300 mg) | Multiple Ascending Dose (30-60 mg BID) | Reference |
| tmax (median) | 1 - 6 hours | Not specified | [5][6] |
| t1/2 | 3.88 - 14.3 hours | Not specified | [5][6] |
| Accumulation (Racc) | Not applicable | < 1.5 (no apparent accumulation) | [3][5] |
| Food Effect | Exposure reduced with food | Not specified | [3][5] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for Gst-HG131
Objective: To determine the effective dose range and the maximum tolerated dose (MTD) of Gst-HG131 in an HBV mouse model.
Materials:
-
Gst-HG131
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Appropriate vehicle (e.g., 0.5% CMC)
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HBV mouse model (e.g., AAV-HBV mice), 8-10 weeks old
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Dosing equipment (e.g., oral gavage needles)
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Animal balance
Procedure:
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Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the start of the study.
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Group Allocation: Randomly assign animals to treatment groups (n=5-8 per group). Include a vehicle control group and at least three Gst-HG131 dose groups (e.g., 3, 10, 30 mg/kg).
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Dose Preparation: Prepare fresh formulations of Gst-HG131 in the selected vehicle on each dosing day.
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Administration: Administer the assigned treatment (vehicle or Gst-HG131) orally once daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
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Clinical Observations: Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, breathing).
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Body Weight: Record the body weight of each animal daily. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[10]
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Efficacy Readout: Collect blood samples at baseline and at specified time points (e.g., weekly) to measure serum HBsAg levels.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for further analysis (e.g., HBsAg, HBV DNA, liver enzyme levels).
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Data Analysis: Plot the dose-response curve for HBsAg reduction and determine the MTD based on clinical observations and body weight changes.
Visualizations
Caption: Mechanism of action of Gst-HG131 in inhibiting HBV antigen expression.
Caption: Experimental workflow for optimizing Gst-HG131 dosage in vivo.
Caption: Troubleshooting decision tree for Gst-HG131 in vivo studies.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
Gst-HG131 stability issues in long-term storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Gst-HG131. Please note that Gst-HG131 is a small molecule inhibitor of the Hepatitis B virus (HBV) and not a GST-fusion protein. The "GST" in its name is part of the compound identifier.
This resource addresses potential questions regarding the handling and stability of Gst-HG131 and also provides general troubleshooting guidance for working with GST-fusion proteins, given the potential for nomenclature confusion.
Frequently Asked Questions (FAQs) about Gst-HG131
Q1: What is Gst-HG131?
A1: Gst-HG131 is an orally bioavailable small molecule designed as an inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion.[1][2][3][4] It is a novel dihydroquinolizinone (DHQ) compound that has been investigated for the treatment of chronic hepatitis B (CHB).[2][5] Gst-HG131 was developed by WuXi AppTec and Fujian Cosunter Pharmaceutical Co., Ltd. and has undergone clinical development.[1][2][3]
Q2: What is the mechanism of action of Gst-HG131?
A2: Gst-HG131 functions by inhibiting the production and secretion of HBsAg, a key protein in the HBV lifecycle.[3][4] By reducing the levels of HBsAg, it aims to contribute to a functional cure for CHB.[2][3] Preclinical studies have shown that it leads to a significant reduction of HBV antigens both in vitro and in vivo.[2][3]
Q3: Are there any known stability issues with Gst-HG131?
A3: Specific long-term stability data for Gst-HG131 is not extensively published in the public domain, which is common for compounds in clinical development. However, as a small molecule organic compound, general best practices for storage should be followed to ensure its integrity.
Q4: What are the recommended storage conditions for Gst-HG131?
A4: While specific instructions should be obtained from the supplier, general recommendations for storing small molecule compounds like Gst-HG131 are as follows:
-
Temperature: Store at a controlled room temperature or as specified by the manufacturer, protected from extreme heat or cold.
-
Light: Protect from light to prevent photodegradation. Amber vials or storage in the dark are recommended.
-
Atmosphere: Store in a dry environment, as moisture can degrade certain compounds. Use of desiccants is advisable if the compound is sensitive to humidity.
-
Inert Gas: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.
Troubleshooting Guide for Gst-HG131 Experiments
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of Gst-HG131 due to improper storage. | 1. Review storage conditions and ensure they align with the supplier's recommendations. 2. Prepare fresh stock solutions for each experiment. 3. Perform a quality control check (e.g., HPLC-MS) on the compound to assess its purity and integrity. |
| Low or no activity in in vitro assays | 1. Incorrect concentration of Gst-HG131. 2. Degradation of the compound in the assay buffer. 3. Issues with the assay itself (e.g., cell viability, reagent quality). | 1. Verify the concentration of the stock solution. 2. Assess the stability of Gst-HG131 in the specific assay buffer and conditions (e.g., temperature, pH). 3. Include appropriate positive and negative controls in your experiment. |
| Precipitation of Gst-HG131 in solution | 1. Poor solubility in the chosen solvent or buffer. 2. Exceeding the solubility limit. | 1. Consult the supplier's data sheet for solubility information. 2. Consider using a different solvent or a co-solvent system. 3. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation. |
Gst-HG131 Development and Preclinical Data
The following table summarizes key preclinical data for Gst-HG131.
| Parameter | Value | Species |
| HBsAg IC50 | < 10 nM | In vitro |
| HBsAg EC50 | 4.53 nM | HepG2.2.15 cells |
| HBsAg EC90 | 48.7 nM | HepG2.2.15 cells |
| Oral Bioavailability | 65% | Rat |
| Oral Bioavailability | 76.5% | Beagle |
| Plasma Protein Binding | 57.2% | Human |
| Plasma Protein Binding | 57.1% | Rat |
| Plasma Protein Binding | 61.1% | Dog |
| Terminal Half-life (IV) | 2.11 - 3.24 h | Rat and Beagle |
Gst-HG131 Clinical Trial Overview
The diagram below illustrates the general workflow of the Phase Ia clinical trial for Gst-HG131.
Caption: Phase Ia clinical trial workflow for Gst-HG131.
General Guidance for GST-Fusion Protein Stability
For researchers who landed here seeking information on Glutathione S-transferase (GST) fusion proteins, this section provides general troubleshooting for their long-term storage stability.
Q1: What are common signs of GST-fusion protein instability during storage?
A1: Signs of instability include precipitation or aggregation upon thawing, loss of activity in functional assays, and degradation observed on SDS-PAGE (e.g., appearance of lower molecular weight bands).
Q2: What are the recommended long-term storage conditions for purified GST-fusion proteins?
A2: For long-term storage, it is generally recommended to store purified GST-fusion proteins at -80°C.[8] It is also advisable to flash-freeze the protein in a suitable buffer containing a cryoprotectant like glycerol (B35011) (typically 10-50%). Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation. Aliquoting the protein into single-use volumes is a best practice.
Troubleshooting GST-Fusion Protein Storage
| Issue | Potential Cause | Recommended Action |
| Protein precipitation upon thawing | 1. High protein concentration. 2. Buffer composition is not optimal (e.g., wrong pH, low ionic strength). 3. Repeated freeze-thaw cycles. | 1. Store at a lower concentration. 2. Optimize the storage buffer; consider adding stabilizing agents like glycerol or arginine. 3. Aliquot the protein into single-use tubes before freezing. |
| Loss of biological activity | 1. Denaturation during freezing or thawing. 2. Oxidation of critical residues. 3. Proteolytic degradation. | 1. Add a cryoprotectant (e.g., glycerol) to the storage buffer. 2. Include a reducing agent like DTT or TCEP in the storage buffer if your protein has sensitive cysteine residues. 3. Ensure protease inhibitors were used during purification and consider adding them to the storage buffer. |
| Protein degradation (visible on SDS-PAGE) | 1. Contamination with proteases. 2. Instability of the fusion protein itself. | 1. Repurify the protein, ensuring the use of protease inhibitors at all steps. 2. Store at -80°C immediately after purification. 3. If the target protein is inherently unstable, consider optimizing the expression conditions (e.g., lower temperature) to improve protein quality.[8] |
Experimental Workflow for GST-Fusion Protein Purification
The following diagram outlines a typical workflow for the expression and purification of a GST-tagged protein.
References
- 1. drughunter.com [drughunter.com]
- 2. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Troubleshooting Gst-HG131 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Gst-HG131 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Gst-HG131 protein is expressed, but it is completely insoluble and found in the pellet after cell lysis. What is the primary cause of this issue?
A1: The most common reason for the insolubility of recombinant proteins like Gst-HG131, even with a solubility-enhancing tag like GST, is the formation of inclusion bodies.[1] These are dense aggregates of misfolded protein.[1] Several factors can contribute to inclusion body formation, including high expression levels, the intrinsic properties of the HG131 protein, and suboptimal culture or lysis conditions.[1]
Q2: I observe a significant amount of free GST in my purified sample along with some Gst-HG131. What could be the reason?
A2: The presence of free GST alongside your fusion protein can indicate proteolytic degradation of the linker region between the GST tag and the HG131 protein.[2] This can be exacerbated by harsh lysis conditions or insufficient protease inhibition. Another possibility is premature termination of translation.
Q3: Can the GST tag itself contribute to insolubility?
A3: While GST is generally used to enhance solubility, it can sometimes contribute to aggregation. GST is known to form dimers, and it has solvent-exposed cysteines that can lead to oxidative aggregation, which might be a contributing factor to the insolubility of the fusion protein.[3]
Q4: My Gst-HG131 protein precipitates after elution from the affinity column. What should I do?
A4: Protein precipitation after elution is often due to high protein concentration, suboptimal buffer conditions, or instability of the protein once it's purified.[4] It is crucial to elute the protein into a buffer that maintains its solubility and stability.
Troubleshooting Guides
Issue 1: Gst-HG131 is Found in the Insoluble Fraction (Inclusion Bodies)
If your Gst-HG131 is primarily in the pellet after cell lysis, it has likely formed inclusion bodies. Here are several strategies to improve the solubility of your protein:
1. Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the growth temperature to a range of 20°C to 30°C after induction can slow down protein synthesis, allowing more time for proper folding. You can try expressing at 25°C for 5 hours or overnight at 20°C.[2]
-
Reduce IPTG Concentration: Lowering the concentration of the inducer (e.g., IPTG to < 0.1 mM) can decrease the rate of protein expression, which may lead to better folding and increased solubility.
-
Optimize Induction Time and Cell Density: Inducing for a shorter period or at a higher cell density for a short time can sometimes improve the yield of soluble protein.
-
Change Bacterial Strain: Consider using different E. coli expression strains, as some are specifically designed to enhance the solubility of difficult-to-express proteins.[5]
2. Modify Lysis Protocol:
-
Add Lysozyme (B549824) and DNase I: Incomplete cell lysis can trap proteins. Adding lysozyme prior to sonication can improve cell wall disruption. The viscosity of the lysate can be reduced by adding DNase I to break down DNA, which can also entrap proteins.[2]
-
Incorporate Detergents: Including non-ionic detergents like Triton X-100 or Sarkosyl in the lysis buffer can help to solubilize the protein.[2][6] A combination of detergents may also be effective.[4]
3. Inclusion Body Solubilization and Refolding: If optimizing expression and lysis is unsuccessful, you may need to purify the protein from inclusion bodies. This involves:
-
Isolating and washing the inclusion bodies.
-
Solubilizing the aggregated protein using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Refolding the protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.
Issue 2: Gst-HG131 Precipitates After Purification
If your protein is soluble initially but precipitates after elution, consider the following:
1. Optimize Elution and Storage Buffers:
-
Increase Ionic Strength: Adding NaCl (up to 500 mM) to your buffers can help to mitigate non-specific hydrophobic interactions that may lead to aggregation.[7]
-
Add Stabilizing Agents: Including additives such as glycerol (B35011) (5-20%), L-arginine, or non-ionic detergents (e.g., 0.1% Triton X-100) in your elution and storage buffers can improve protein stability.
-
Adjust pH: The pH of the buffer can significantly impact protein solubility. Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of Gst-HG131.
-
Include Reducing Agents: Maintaining a reducing environment with agents like DTT or β-mercaptoethanol (1-10 mM) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[7]
-
Dilute During Elution: Eluting the protein into a larger volume of buffer can prevent aggregation caused by high protein concentration.[4]
Experimental Protocols
Protocol 1: Optimized Lysis Buffer for Improved Gst-HG131 Solubility
This protocol incorporates reagents to enhance the solubility of Gst-HG131 during cell lysis.
Table 1: Optimized Lysis Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.5-8.0) | 50 mM | Buffering agent to maintain a stable pH.[7] |
| NaCl | 150-500 mM | Reduces non-specific protein binding and can improve solubility.[7] |
| EDTA | 1 mM | Chelates divalent cations and inhibits metalloproteases.[7] |
| DTT or β-mercaptoethanol | 1-10 mM | A reducing agent to prevent protein oxidation.[7] |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by cellular proteases.[7] |
| Triton X-100 or Tween 20 | 0.1-1% (optional) | A non-ionic detergent to improve solubility and reduce non-specific binding.[7] |
| Lysozyme | 1 mg/mL | Aids in enzymatic lysis of the bacterial cell wall. |
| DNase I | 5 units/mL | Reduces viscosity from DNA released during lysis.[2] |
Methodology:
-
Resuspend the cell pellet in ice-cold Optimized Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[7]
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I and incubate on ice for 15 minutes to decrease viscosity.[7]
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.[7]
-
Proceed with affinity purification of the soluble fraction.
Protocol 2: Elution and Storage of Gst-HG131
This protocol is designed to maintain the solubility of Gst-HG131 after affinity purification.
Table 2: Elution and Storage Buffer Compositions
| Buffer Component | Elution Buffer Concentration | Storage Buffer Concentration | Purpose |
| Reduced Glutathione | 10-20 mM | - | Competes with GST for binding to the affinity resin, eluting the fusion protein.[7] |
| Tris-HCl (pH ~8.0) | 50 mM | 50 mM | Buffering agent to maintain pH.[7] |
| NaCl | 150-300 mM | 150-300 mM | Maintains ionic strength to prevent aggregation. |
| DTT | 1-5 mM | 1-5 mM | Maintains a reducing environment. |
| Glycerol | - | 10-20% (v/v) | Cryoprotectant and protein stabilizer for long-term storage. |
Methodology:
-
After binding Gst-HG131 to the glutathione-sepharose resin and washing, apply the Elution Buffer.
-
Collect the eluted fractions in tubes already containing a small amount of Storage Buffer (without glycerol) to immediately stabilize the protein.
-
Pool the fractions containing pure Gst-HG131.
-
For long-term storage, dialyze the protein against the Storage Buffer and store at -80°C.[7]
Visualizations
Caption: Troubleshooting workflow for Gst-HG131 insolubility.
Caption: Workflow for a GST pull-down assay using Gst-HG131.
References
- 1. Strategic optimization of conditions for the solubilization of GST-tagged amphipathic helix-containing ciliary proteins overexpressed as inclusion bodies in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
Impact of food on Gst-HG131 bioavailability and efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments involving Gst-HG131.
Frequently Asked Questions (FAQs)
Q1: What is Gst-HG131 and what is its primary mechanism of action?
A1: Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) antigen production.[1][2][3][4][5] It belongs to the dihydroquinolizinone (DHQ) chemical class.[1] Its primary mechanism of action is the reduction of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) levels, which are crucial for the HBV life cycle and pathogenesis of chronic hepatitis B (CHB).[2][4]
Q2: How does food impact the bioavailability of Gst-HG131?
A2: The administration of Gst-HG131 with food results in a significant reduction in its bioavailability.[1] Clinical studies have demonstrated that when Gst-HG131 is taken with a high-fat meal, there is a decrease in the maximum plasma concentration (Cmax) and the total drug exposure (AUC), along with a delay in the time to reach maximum concentration (Tmax).[1] Therefore, it is recommended to administer Gst-HG131 on an empty stomach to ensure optimal absorption.
Q3: What are the expected pharmacokinetic properties of Gst-HG131 in humans?
A3: In a first-in-human, single-ascending-dose (SAD) study in healthy Chinese subjects, Gst-HG131 was rapidly absorbed with a median Tmax ranging from 1 to 6 hours. The mean terminal half-life (t1/2) ranged from 3.88 to 14.3 hours and increased with dose escalation. Both Cmax and AUC values showed a dose-dependent increase.[1]
Q4: What are the potential adverse events associated with Gst-HG131 administration?
A4: In the initial clinical trials, single doses of Gst-HG131 up to 300 mg and multiple doses up to 60 mg were generally safe and well-tolerated. However, at a multiple-dose regimen of 100 mg, a high incidence of Grade II drug-related adverse events, primarily nausea and dizziness, was observed, leading to the discontinuation of that dosage group in the study.[1]
Q5: In which preclinical models has the efficacy of Gst-HG131 been demonstrated?
A5: The efficacy of Gst-HG131 has been demonstrated in both in vitro and in vivo preclinical models. In vitro, it has shown potent inhibition of HBsAg production in the HepG2.2.15 cell line.[1] In vivo, its efficacy in reducing circulating HBsAg has been confirmed in the adeno-associated virus/HBV (AAV-HBV) mouse model.[1]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.
-
Possible Cause: Inconsistent fasting state of subjects before drug administration. The bioavailability of Gst-HG131 is significantly affected by food.
-
Troubleshooting Steps:
-
Ensure strict adherence to the fasting protocol. Subjects should fast for at least 10 hours overnight before drug administration.
-
Standardize the volume of water taken with the dose.
-
Verify that no food or beverages other than water were consumed during the fasting period.
-
Document the time of the last meal for each subject to ensure consistency.
-
Issue 2: Lower than expected in vivo efficacy in the AAV-HBV mouse model.
-
Possible Cause 1: Suboptimal drug exposure due to administration with food.
-
Troubleshooting Steps:
-
Administer Gst-HG131 to mice in a fasted state. Ensure a consistent fasting period for all animals in the study.
-
-
Possible Cause 2: Issues with the AAV-HBV model establishment.
-
Troubleshooting Steps:
-
Verify the titer and integrity of the AAV-HBV vector.
-
Confirm successful transduction and establishment of HBV replication by measuring baseline HBsAg and HBV DNA levels before initiating treatment.
-
Ensure the chosen mouse strain is appropriate for the model.
-
Issue 3: Inconsistent results in the in vitro HepG2.2.15 cell line assay.
-
Possible Cause 1: Variability in cell health and density.
-
Troubleshooting Steps:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the time of treatment.
-
Regularly test for mycoplasma contamination.
-
-
Possible Cause 2: Degradation of the Gst-HG131 compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of Gst-HG131 for each experiment.
-
Store stock solutions at the recommended temperature and protect them from light.
-
Verify the concentration and purity of the compound using appropriate analytical methods.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Gst-HG131 (100 mg Single Dose) in Healthy Subjects Under Fasted and Fed Conditions
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| Cmax (ng/mL) | 460.4 ± 136.7 | 167.3 ± 54.9 | 34.6% | 30.1% - 39.8% |
| AUC0-t (ng·h/mL) | 3084.8 ± 708.4 | 1487.1 ± 343.5 | 46.8% | 42.6% - 51.4% |
| AUC0-∞ (ng·h/mL) | 3131.5 ± 715.6 | 1546.9 ± 350.9 | 48.0% | 43.8% - 52.6% |
| Tmax (h) | 3.0 (1.0 - 6.0) | 4.0 (2.0 - 8.0) | - | - |
| t1/2 (h) | 10.3 ± 2.4 | 10.8 ± 2.1 | - | - |
| Data derived from a first-in-human clinical trial. Tmax is presented as median (range). |
Experimental Protocols
Protocol 1: Food-Effect on Bioavailability Study in Healthy Human Subjects
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy male and female subjects, aged 18-45 years, with a body mass index (BMI) between 19 and 26 kg/m ².
-
Treatment Periods:
-
Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of Gst-HG131 (100 mg) with 240 mL of water. No food is allowed for 4 hours post-dose.
-
Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes. A single oral dose of Gst-HG131 (100 mg) is administered with 240 mL of water 30 minutes after the start of the meal.
-
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of Gst-HG131 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) are calculated using non-compartmental analysis. The effect of food is assessed by comparing the geometric mean ratios of Cmax and AUC under fed versus fasted conditions.
Protocol 2: In Vitro Efficacy Assessment in HepG2.2.15 Cells
-
Cell Culture: HepG2.2.15 cells, which stably express HBV, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection.
-
Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gst-HG131 or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
HBsAg and HBeAg Quantification: The levels of HBsAg and HBeAg in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Cytotoxicity Assay: A parallel plate is treated under the same conditions and cell viability is assessed using a standard method such as the MTT assay to rule out cytotoxicity-mediated effects.
-
Data Analysis: The 50% effective concentration (EC50) for the reduction of HBsAg and HBeAg is calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 3: In Vivo Efficacy Assessment in AAV-HBV Mouse Model
-
Model Establishment: C57BL/6 mice are injected intravenously with a recombinant adeno-associated virus vector carrying a 1.3-fold overlength HBV genome (AAV-HBV). The establishment of persistent HBV replication is confirmed by measuring serum HBsAg and HBV DNA levels 2-4 weeks post-injection.
-
Animal Grouping: Mice with stable HBsAg levels are randomized into treatment and vehicle control groups.
-
Treatment Administration: Gst-HG131 is formulated in an appropriate vehicle and administered orally to the treatment group once or twice daily for a specified duration (e.g., 28 days). The control group receives the vehicle only.
-
Monitoring: Body weight and general health of the mice are monitored regularly. Blood samples are collected at various time points during and after the treatment period.
-
Efficacy Endpoints:
-
Serum HBsAg and HBeAg levels are quantified by ELISA.
-
Serum HBV DNA levels are measured by quantitative real-time PCR (qPCR).
-
-
Data Analysis: The percentage reduction in viral markers (HBsAg, HBeAg, HBV DNA) in the Gst-HG131 treated group is compared to the vehicle control group.
Visualizations
Caption: HBV life cycle and the inhibitory target of Gst-HG131.
Caption: Crossover study design for Gst-HG131 food effect evaluation.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
Technical Support Center: Overcoming Resistance to HBsAg Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with HBsAg inhibitors like Gst-HG131.
Frequently Asked Questions (FAQs)
Q1: What is Gst-HG131 and how does it work?
A1: Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion.[1][2][3][4][5] It belongs to a class of drugs that aim to reduce the circulating levels of HBsAg, which is believed to play a key role in maintaining the state of immune tolerance in chronic HBV infection. By reducing HBsAg levels, these inhibitors may help restore the host's immune response against the virus.[6][7] The precise molecular target of Gst-HG131 is not publicly disclosed, but it is known to interfere with the secretion pathway of HBsAg subviral particles.[1][6]
Q2: We are observing reduced or no efficacy of our HBsAg inhibitor in our in vitro assay. What are the possible reasons?
A2: Several factors could contribute to the apparent lack of efficacy. These can be broadly categorized into issues with the experimental setup, the compound itself, or the development of resistance.
-
Experimental Setup:
-
Cell Line Integrity: Ensure your hepatocyte cell line (e.g., HepG2.2.15, Huh7) is healthy, free from contamination (especially mycoplasma), and has not undergone significant genetic drift over passages.
-
Assay Conditions: Suboptimal cell density, media composition, or incubation times can affect viral replication and protein secretion.
-
Reagent Quality: Verify the quality and concentration of all reagents, including cell culture media, transfection reagents, and the HBsAg inhibitor itself.
-
-
Compound-Related Issues:
-
Solubility and Stability: The inhibitor may have poor solubility in the culture medium, leading to precipitation and a lower effective concentration. Ensure the compound is fully dissolved and stable under your experimental conditions.
-
Degradation: The compound may be unstable and degrade over the course of the experiment.
-
-
Resistance:
-
The viral strain you are using may have pre-existing mutations that confer resistance to the inhibitor.
-
Resistance may have developed during prolonged culture in the presence of the compound.
-
Q3: What are the potential mechanisms of resistance to HBsAg secretion inhibitors?
A3: While resistance to HBsAg secretion inhibitors is not as well-characterized as for polymerase inhibitors, several plausible mechanisms exist:
-
Mutations in the HBsAg Coding Region: Amino acid substitutions in the S, M, or L proteins could alter the protein's conformation, preventing the inhibitor from binding to its target.[8][9][10] These mutations might also affect HBsAg assembly or its interaction with cellular factors required for secretion.[10]
-
Alterations in Host Cellular Factors: HBsAg secretion is a complex process that involves the host cell's secretory pathway, including the endoplasmic reticulum (ER) and Golgi apparatus.[6][11][12] Mutations in host proteins that are part of this pathway and are either the direct target of the inhibitor or interact with HBsAg could lead to resistance.[6]
-
Upregulation of Efflux Pumps: Cells may develop resistance by overexpressing efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration.
Q4: How can we experimentally select for and identify resistance to an HBsAg inhibitor?
A4: In vitro resistance selection studies are a common method. This typically involves long-term culture of HBV-replicating cells in the presence of sub-optimal concentrations of the inhibitor. The concentration is gradually increased as the virus adapts. Once a resistant viral population emerges, genetic sequencing of the HBsAg coding region and potentially host cell genes can identify mutations responsible for the resistance phenotype.
Troubleshooting Guides
Guide 1: Inconsistent HBsAg Quantification in ELISA
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal | Inadequate washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[13] |
| Cross-contamination between wells | Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.[13] | |
| Non-specific binding of antibodies | Use a blocking buffer to reduce non-specific binding. Ensure the blocking step is performed for the recommended time. | |
| Low or no signal | Inactive enzyme conjugate or substrate | Check the expiration dates of reagents. Prepare fresh substrate solution before use. |
| Incorrect antibody concentrations | Optimize the concentrations of capture and detection antibodies. | |
| HBsAg degradation | Handle samples properly and avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Pipetting errors | Ensure accurate and consistent pipetting volumes. Mix samples and reagents thoroughly before adding to wells.[13] |
| Uneven temperature during incubation | Ensure the entire plate is at a uniform temperature during incubation steps. | |
| Edge effects | Avoid using the outer wells of the plate, or fill them with a blank solution. |
Guide 2: Interpreting a Shift in IC50 Values
A shift in the half-maximal inhibitory concentration (IC50) is a key indicator of developing resistance.
| Observation | Interpretation | Next Steps |
| No significant change in IC50 over time | The inhibitor remains effective, and no significant resistance has developed. | Continue monitoring. |
| Minor (2-5 fold) increase in IC50 | Low-level resistance may be emerging. This could be due to the selection of pre-existing minor variants or the accumulation of initial mutations. | Sequence the HBsAg coding region to identify potential mutations. Continue the selection experiment with slightly increased inhibitor concentrations. |
| Moderate (5-50 fold) increase in IC50 | A resistant viral population is likely being selected. | Isolate and characterize the resistant virus. Perform site-directed mutagenesis to confirm the role of identified mutations in conferring resistance. |
| High (>50 fold) increase in IC50 | High-level resistance has developed. The inhibitor is likely no longer effective against this viral strain. | Characterize the mechanism of resistance. This may involve identifying mutations in the viral genome or changes in host cell gene expression. |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection for HBsAg Inhibitors
Objective: To generate and select for HBV variants with reduced susceptibility to an HBsAg inhibitor.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Complete cell culture medium
-
HBsAg inhibitor (e.g., Gst-HG131)
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
-
HBsAg quantification kit (ELISA)
-
Reagents for DNA extraction and PCR
Methodology:
-
Initial IC50 Determination: Perform a dose-response experiment to determine the initial IC50 of the HBsAg inhibitor against the wild-type HBV strain.
-
Initiation of Selection: Seed HepG2.2.15 cells in a 6-well plate. Culture the cells in the presence of the HBsAg inhibitor at a concentration equal to the IC50. Culture a parallel set of cells with the vehicle control (DMSO).
-
Passaging and Dose Escalation:
-
Culture the cells for 3-4 days, then passage them to a new plate with fresh medium containing the inhibitor.
-
Collect the supernatant at each passage to monitor HBsAg levels using ELISA.
-
When HBsAg levels in the inhibitor-treated culture begin to rebound to levels similar to the vehicle control, increase the concentration of the inhibitor by 2-fold.
-
Continue this process of passaging and dose escalation for an extended period (weeks to months).
-
-
Identification of Resistant Clones:
-
Once a viral population that can replicate in the presence of high concentrations of the inhibitor is established, isolate single-cell clones by limiting dilution.
-
Expand these clones and confirm their resistance by determining the IC50 of the inhibitor against each clone.
-
-
Genotypic Analysis:
-
Extract viral DNA from the supernatant of resistant clones.
-
Amplify the HBsAg coding region by PCR.
-
Sequence the PCR products to identify mutations that are present in the resistant clones but not in the wild-type virus.
-
Protocol 2: Site-Directed Mutagenesis to Confirm Resistance Mutations
Objective: To confirm that a specific mutation identified through resistance selection is responsible for the resistance phenotype.
Materials:
-
Wild-type HBV replicon plasmid
-
Site-directed mutagenesis kit
-
Hepatoma cell line (e.g., Huh7)
-
Transfection reagent
-
HBsAg inhibitor
-
HBsAg quantification kit (ELISA)
Methodology:
-
Introduce Mutation: Use a site-directed mutagenesis kit to introduce the putative resistance mutation into the wild-type HBV replicon plasmid. Verify the presence of the mutation by sequencing.
-
Transfection: Transfect Huh7 cells with either the wild-type or the mutant HBV replicon plasmid.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the HBsAg inhibitor.
-
HBsAg Quantification: After 48-72 hours of treatment, collect the cell culture supernatant and quantify the levels of HBsAg using ELISA.
-
IC50 Determination: Calculate the IC50 of the inhibitor for both the wild-type and the mutant virus. A significant increase in the IC50 for the mutant virus confirms that the mutation confers resistance.
Visualizations
Caption: HBV lifecycle and the target of HBsAg secretion inhibitors.
Caption: Workflow for in vitro selection of HBsAg inhibitor resistance.
Caption: Troubleshooting logic for reduced HBsAg inhibitor efficacy.
References
- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection PMID: 36089112 | MCE [medchemexpress.cn]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to eliminate HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides that block hepatitis B virus assembly: analysis by cryomicroscopy, mutagenesis and transfection | The EMBO Journal [link.springer.com]
- 9. The Structural Biology of Hepatitis B Virus: Form and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Host immunity and HBV S gene mutation in HBsAg-negative HBV-infected patients [frontiersin.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Hepatitis B Virus-Cell Interactions and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
Interpreting variable results in Gst-HG131 experiments
Welcome to the technical support center for Gst-HG131 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments involving the Glutathione (B108866) S-transferase (GST) tagged HG131 protein.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind a Gst-HG131 pull-down assay?
A Gst-HG131 pull-down assay is an in vitro technique used to identify and validate protein-protein interactions. The principle relies on the high affinity of the GST tag for glutathione, which is immobilized on beads. The GST-tagged "bait" protein (Gst-HG131) is captured by these beads, which are then used to "pull down" interacting "prey" proteins from a cell lysate or a mixture of purified proteins.[1][2]
Q2: What are the key applications of Gst-HG131 pull-down assays?
These assays are pivotal for:
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Discovering novel protein-protein interactions: Identifying unknown proteins that bind to HG131.
-
Validating suspected interactions: Confirming a hypothesized interaction between HG131 and another protein.
-
Mapping interaction domains: By using different fragments of HG131, the specific region responsible for an interaction can be identified.
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Screening for inhibitors: Identifying small molecules or other compounds that disrupt the interaction between HG131 and its binding partners, which is crucial in drug discovery.[1]
Q3: How does a Gst-HG131 pull-down assay differ from a co-immunoprecipitation (Co-IP) experiment?
While both techniques are used to study protein interactions, they have key differences. A Gst-pull down is an in vitro method that can verify direct protein interactions using a purified, tagged bait protein.[2][3] In contrast, Co-IP is an in vivo method that isolates protein complexes from within the cell, which reflects a more physiologically relevant context but doesn't necessarily prove a direct interaction.[2]
Q4: What are the limitations of the Gst-HG131 pull-down assay?
It's important to be aware of the limitations:
-
The experiment is conducted in vitro, which may not fully represent the cellular environment.[2]
-
The GST tag, being a relatively large protein, could potentially interfere with the normal folding or function of HG131, leading to false-negative results.[2][4]
-
Overexpression and purification of the Gst-HG131 fusion protein in a non-native system (like E. coli) may result in improper folding or lack of necessary post-translational modifications.[5]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
Symptom: The final elution contains many proteins other than the expected interacting partner, making it difficult to interpret the results.
| Possible Cause | Recommended Solution | Reference |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. | [1] |
| Inappropriate wash buffer composition | Increase the salt concentration (e.g., 150-500 mM NaCl) or add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the wash buffer to disrupt non-specific ionic and hydrophobic interactions. | [1][3] |
| Endogenous GSTs from the lysate binding to the beads | Pre-clear the lysate by incubating it with glutathione beads before adding the Gst-HG131 bait protein. | [5] |
| Hydrophobic interactions with the beads | Wash the beads with a buffer containing a mild detergent like Triton X-100. | [5] |
Issue 2: Low or No Yield of the Prey Protein
Symptom: The expected interacting protein is not detected in the final eluate.
| Possible Cause | Recommended Solution | Reference |
| Weak or transient interaction | Perform the binding and washing steps at a lower temperature (e.g., 4°C) to stabilize the interaction. Consider using chemical cross-linkers to covalently link the interacting proteins before the pull-down. | [1] |
| Incorrect protein folding of Gst-HG131 | Optimize the expression conditions for Gst-HG131 (e.g., lower temperature, different E. coli strain). If the protein is in inclusion bodies, it may require denaturation and refolding. | [3][5] |
| GST tag interferes with the interaction | Consider engineering a new construct with the GST tag on the opposite terminus of HG131 or use a smaller affinity tag. | [4] |
| Inefficient elution | Increase the concentration of reduced glutathione in the elution buffer or increase the elution time. | [6] |
Issue 3: Issues with Gst-HG131 Bait Protein
Symptom: The Gst-HG131 protein itself is not binding to the glutathione beads or is being degraded.
| Possible Cause | Recommended Solution | Reference |
| Gst-HG131 is insoluble (in inclusion bodies) | Modify protein expression conditions (e.g., lower temperature, reduced IPTG concentration). Add lysozyme (B549824) during cell lysis to ensure complete disruption. | [7] |
| GST tag is not properly folded | Ensure lysis and binding buffers are at a pH between 6.5 and 8.0. Test the binding of GST alone from the parent vector to confirm the issue is with the fusion protein. | [6] |
| Proteolytic degradation of Gst-HG131 | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity. | |
| Inefficient binding to the resin | Decrease the flow rate during sample application to allow sufficient time for binding. Ensure the glutathione resin is fresh and properly equilibrated. | [6] |
Experimental Protocols
Detailed Protocol for a Gst-HG131 Pull-Down Assay
-
Preparation of Gst-HG131 Bait Protein:
-
Express Gst-HG131 in an appropriate E. coli strain (e.g., BL21).
-
Lyse the cells by sonication in a suitable lysis buffer (e.g., PBS with 1 mM DTT and protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble Gst-HG131.
-
Immobilize the Gst-HG131 on glutathione-sepharose beads by incubating the supernatant with the beads for 1-2 hours at 4°C.
-
Wash the beads several times with the lysis buffer to remove unbound proteins.
-
-
Preparation of Prey Protein Lysate:
-
Prepare a cell lysate from cells expected to express the prey protein using a mild lysis buffer.
-
Centrifuge the lysate to remove insoluble material.
-
(Optional but recommended) Pre-clear the lysate by incubating it with glutathione-sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Binding of Prey to Bait:
-
Add the pre-cleared prey protein lysate to the beads with the immobilized Gst-HG131.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction to occur.
-
As a negative control, incubate the prey lysate with beads bound only to GST.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the Gst-HG131 and its interacting partners from the beads using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting with an antibody specific to the prey protein.
-
Visualizations
References
- 1. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 2. GST Pull Down Service - Creative Proteomics [iaanalysis.com]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Pull Down Assay Technical - Profacgen [profacgen.com]
- 6. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Safety and Toxicity Profile of Gst-HG131 and RG7834 for Hepatitis B Virus Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of two Hepatitis B Virus (HBV) expression inhibitors, Gst-HG131 and RG7834. Both compounds target the host poly(A) polymerases PAPD5 and PAPD7, leading to the degradation of HBV RNA. However, significant differences in their safety profiles have dictated their divergent clinical development paths. This document summarizes key experimental data, provides detailed methodologies for pivotal safety assays, and visualizes relevant biological pathways and experimental workflows to aid in the understanding of these two molecules.
Executive Summary
RG7834, a first-in-class dihydroquinolizinone (DHQ)-based HBV expression inhibitor, showed potent antiviral activity but its clinical development was terminated due to severe, irreversible neurotoxicity observed in chronic toxicology studies.[1] Gst-HG131, a structurally related successor, was specifically designed to mitigate this neurotoxicity and has demonstrated an improved safety profile in both preclinical and early clinical studies, positioning it as a more viable therapeutic candidate.[2][3]
Mechanism of Action: Targeting HBV RNA Stability
Both Gst-HG131 and RG7834 exert their antiviral effect by inhibiting the host enzymes PAPD5 and PAPD7. These enzymes are exploited by HBV to stabilize its viral RNA transcripts. By inhibiting PAPD5/7, both drugs induce the destabilization and subsequent degradation of HBV mRNA, leading to a reduction in the production of viral antigens, including HBsAg.[4]
Caption: Mechanism of action of Gst-HG131 and RG7834.
Preclinical Safety and Toxicity Comparison
Gst-HG131 was developed to improve upon the safety profile of RG7834, with a particular focus on mitigating the neurotoxicity that halted the development of the latter. Preclinical studies have substantiated this improvement.
| Parameter | Gst-HG131 | RG7834 |
| Genotoxicity (Ames Test) | No data available, but expected to be negative based on RG7834 | Negative |
| Cardiotoxicity (hERG Assay) | No data available, but expected to be low risk based on RG7834 | No inhibition observed |
| 28-Day GLP Toxicology (Rat) | No safety signals observed. NOAEL: 15 mg/kg.[5] | Similar histopathological findings to chronic studies, including axonal degeneration.[1] |
| 28-Day GLP Toxicology (Beagle) | No safety signals observed. NOAEL: 100 mg/kg.[5] | Not explicitly reported, but chronic studies in monkeys showed severe toxicity. |
| Chronic Toxicology (Rat) | Low risk of neurotoxicity observed in a functional observational battery.[5] | Dose- and time-dependent axonal degeneration in peripheral nerves and spinal cord.[1] |
| Chronic Toxicology (Monkey) | Not reported | Dose- and time-dependent polyneuropathy with axonal degeneration; no evidence of reversibility.[1][6] |
NOAEL: No Observed Adverse Effect Level
Clinical Safety and Tolerability
The first-in-human Phase Ia clinical trial of Gst-HG131 (NCT04499443) in healthy subjects provided valuable insights into its safety and tolerability profile.
Gst-HG131 Phase Ia Study Design
Caption: Gst-HG131 Phase Ia Clinical Trial Design.
Summary of Clinical Adverse Events for Gst-HG131
| Dose Group | Most Frequent Drug-Related Treatment-Emergent Adverse Events (TEAEs) | Tolerability |
| Single Ascending Doses (10-300 mg) | Increased serum creatinine (B1669602) (at 30mg and 200mg), decreased neutrophil count (at 300mg), decreased WBC count (at 300mg).[5] | Generally safe and well-tolerated up to 300 mg.[5] |
| Multiple Ascending Doses (30-60 mg BID) | Generally safe and well-tolerated.[5] | Acceptable safety profile.[5] |
| Multiple Ascending Doses (100 mg BID) | Grade II nausea and dizziness in >50% of subjects.[5] | Dosing stopped at this level due to meeting pre-defined stopping criteria.[5] |
In contrast, the clinical development of RG7834 did not proceed to later stages due to the unacceptable toxicity findings in preclinical studies.
Detailed Experimental Protocols
Genotoxicity: Ames Test
The bacterial reverse mutation assay, or Ames test, is conducted to assess the mutagenic potential of a substance.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is incubated with the bacterial strains, and the rate of reverse mutations to a prototrophic state (ability to synthesize histidine) is measured by plating on a histidine-free medium. An increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Methodology:
-
Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and pre-incubated. The mixture is then plated on minimal glucose agar (B569324) plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies is counted and compared to a negative (vehicle) control. A dose-dependent increase in revertant colonies that meets specific criteria is considered a positive result.
-
Cardiotoxicity: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess the potential of a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias.
-
Principle: The assay measures the effect of a compound on the potassium ion current (IKr) conducted by the hERG channel, which is crucial for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to QT prolongation.
-
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels in individual cells.
-
Procedure: Cells are perfused with a control solution, and baseline hERG currents are recorded. Subsequently, the cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is measured.
-
Data Analysis: The concentration-response relationship is determined, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated.
-
In Vivo Toxicology Studies
Repeat-dose toxicology studies in animals are conducted to evaluate the potential adverse effects of a compound after prolonged exposure.
-
Principle: To identify potential target organs of toxicity, establish a dose-response relationship, and determine a No Observed Adverse Effect Level (NOAEL).
-
Methodology:
-
Species Selection: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey) species.
-
Study Design: Animals are divided into groups and administered the test compound daily for a specified duration (e.g., 28 days or longer) at multiple dose levels, alongside a control group receiving the vehicle.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and, at termination, organ weights and histopathological examination of tissues.
-
Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to the drug and its metabolites.
-
Caption: Workflow for a typical in vivo toxicology study.
Conclusion
The comparison between Gst-HG131 and RG7834 provides a clear example of rational drug design to improve safety and toxicity profiles. While both compounds share a promising mechanism of action for the treatment of chronic hepatitis B, the severe and irreversible neurotoxicity associated with RG7834 rendered it unsuitable for further development. Gst-HG131, with its demonstrably improved safety profile in preclinical studies and manageable adverse events in early clinical trials, represents a significant step forward. Further clinical investigation will be crucial to fully delineate the therapeutic window and long-term safety of Gst-HG131 in patients with chronic HBV infection.
References
- 1. Unexpected neurotoxicity in chronic toxicity studies with a HBV viral expression inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy Showdown: Gst-HG131 vs. Nucleos(t)ide Analogs in the Fight Against Chronic Hepatitis B
For Immediate Release
In the landscape of chronic hepatitis B (CHB) therapeutics, a new contender, Gst-HG131, is emerging with a distinct mechanism of action, challenging the established reign of nucleos(t)ide analogs (NAs). This guide provides a comprehensive comparison of the efficacy, mechanisms, and available data for Gst-HG131 and widely used NAs, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Nucleos(t)ide analogs, the current standard of care for CHB, effectively suppress Hepatitis B Virus (HBV) DNA replication by inhibiting the viral polymerase. In contrast, Gst-HG131, a novel HBsAg inhibitor, targets host factors to destabilize HBV RNA, leading to a reduction in viral antigen production. While NAs have a wealth of clinical data demonstrating long-term viral suppression and a reduction in liver disease progression, Gst-HG131 has shown potent preclinical activity in reducing HBsAg levels and is currently in early-stage clinical development. This comparison guide will delve into the available data for both therapeutic approaches, providing a clear overview of their respective strengths and areas of ongoing investigation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Gst-HG131 and representative nucleos(t)ide analogs. It is important to note that the data for Gst-HG131 is from preclinical studies, while the data for NAs is derived from extensive clinical trials.
Table 1: In Vitro Efficacy of Gst-HG131 in HepG2.2.15 Cells
| Parameter | Value | Reference |
| HBsAg Inhibition IC50 | < 10 nM | [1] |
| HBsAg Production EC50 | 4.53 nM | [1] |
| HBsAg Production EC90 | 48.7 nM | [1] |
Table 2: Preclinical In Vivo Efficacy of Gst-HG131 in AAV-HBV Mouse Model
| Dose | Outcome | Reference |
| 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg | [1] |
Table 3: Clinical Efficacy of Select Nucleos(t)ide Analogs in CHB Patients (Long-Term Treatment)
| Nucleos(t)ide Analog | Virological Response (HBV DNA Undetectable) | HBsAg Loss | Reference |
| Entecavir (B133710) (ETV) | ~90% (at 48 weeks) | Low | [2] |
| Tenofovir Disoproxil Fumarate (B1241708) (TDF) | High | Low | [3] |
| Tenofovir Alafenamide (TAF) | High | Low | [3] |
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between Gst-HG131 and nucleos(t)ide analogs lies in their therapeutic targets.
Gst-HG131: Targeting Host Factors for HBV RNA Destabilization
Gst-HG131 is a novel dihydroquinolizinone (DHQ) compound that acts as an HBV expression inhibitor.[1][4] Its mechanism involves the inhibition of host poly(A) polymerases PAPD5 and PAPD7.[5][6][7] These enzymes are crucial for the stabilization of HBV RNA transcripts.[5] By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the destabilization and subsequent degradation of HBV RNA, resulting in a significant reduction of viral antigens, particularly HBsAg.[5][8]
Nucleos(t)ide Analogs: Directly Inhibiting Viral Replication
Nucleos(t)ide analogs, such as entecavir and tenofovir, are prodrugs that, once intracellularly phosphorylated to their active triphosphate form, act as competitive inhibitors of the HBV DNA polymerase (reverse transcriptase).[3][9][10] Incorporation of the analog into the growing viral DNA chain leads to chain termination, thus halting HBV replication.[9][10] Some NAs, like tenofovir, have also been shown to have immunomodulatory effects, including the induction of interferon-lambda 3 (IFN-λ3) and modulation of the PI3K/Akt/mTOR signaling pathway.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Antiviral Efficacy Assay in HepG2.2.15 Cells
This assay is crucial for the initial screening and characterization of anti-HBV compounds.
-
Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and G418 to maintain selection for HBV-expressing cells.[12] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with serial dilutions of the test compound (e.g., Gst-HG131) or a control drug (e.g., a nucleos(t)ide analog) for a specified period (e.g., 3-6 days), with the medium and compound being refreshed periodically.
-
Endpoint Analysis:
-
HBsAg Quantification: The supernatant is collected, and the level of secreted HBsAg is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[2][13][14][15] The absorbance is read at 450 nm, and the concentration of HBsAg is determined based on a standard curve.
-
HBV DNA Quantification: Intracellular or supernatant HBV DNA is extracted using a DNA extraction kit.[16][17][18][19] The extracted DNA is then quantified by real-time quantitative PCR (qPCR) using primers and probes specific for the HBV genome.[16][17][18]
-
Cytotoxicity Assay: Cell viability is assessed using assays such as the MTT or MTS assay, which measure mitochondrial metabolic activity. This is important to ensure that the observed reduction in viral markers is not due to general cellular toxicity.
-
2. In Vivo Antiviral Efficacy Study in AAV-HBV Mouse Model
This animal model is used to evaluate the in vivo efficacy of anti-HBV compounds.
-
Model Generation: An adeno-associated virus (AAV) vector carrying a 1.2- or 1.3-fold oversized HBV genome is injected intravenously into mice (e.g., C57BL/6 strain).[20][21][22][23] This leads to the establishment of persistent HBV replication in the liver.[20][21][23][24]
-
Compound Administration: Once stable HBV replication is established (as confirmed by serum HBsAg and HBV DNA levels), the mice are treated with the test compound (e.g., Gst-HG131) or a vehicle control via an appropriate route (e.g., oral gavage) for a defined period.
-
Monitoring and Endpoint Analysis:
-
Serum Markers: Blood samples are collected at regular intervals to monitor the levels of serum HBsAg and HBV DNA using ELISA and qPCR, respectively.
-
Intrahepatic HBV Markers: At the end of the study, liver tissue is collected to measure intrahepatic HBV DNA, HBV RNA, and HBV core antigen (HBcAg) levels.
-
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4adi.com [4adi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enanta.com [enanta.com]
- 8. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctkbiotech.com [ctkbiotech.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. access.wiener-lab.com [access.wiener-lab.com]
- 16. DNA extraction and HBV DNA qPCR [bio-protocol.org]
- 17. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dna-technology.com [dna-technology.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 23. IL-2 and IL-15 augment HBV therapeutic vaccination and PD1 blockade for functional cure in the AAV-HBV mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Gst-HG131 in Combination Therapy with Entecavir or Tenofovir: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Gst-HG131, a novel hepatitis B virus (HBV) surface antigen (HBsAg) inhibitor, with the established first-line treatments, entecavir (B133710) and tenofovir (B777). It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of chronic hepatitis B (CHB) therapies. This document summarizes available data, outlines experimental protocols, and visualizes key mechanisms and workflows to facilitate an objective evaluation of Gst-HG131's potential in combination therapy.
Introduction to Gst-HG131 and Current HBV Therapies
Chronic hepatitis B remains a significant global health challenge, with current treatments rarely achieving a functional cure, largely defined by the loss of HBsAg.[1][2] The standard of care involves nucleos(t)ide analogues (NAs) like entecavir and tenofovir, which potently suppress HBV DNA replication.[3][4] However, they do not effectively eliminate HBsAg, often requiring lifelong therapy to prevent viral rebound.[4]
Gst-HG131 is an investigational, orally bioavailable small molecule that acts as an HBsAg inhibitor.[5][6][7] Its mechanism of action involves destabilizing and degrading HBV mRNA, thereby blocking the production of HBsAg.[8] This distinct mechanism presents a compelling rationale for its use in combination with NAs to target different stages of the HBV lifecycle, potentially leading to higher rates of functional cure.
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics and available efficacy data for Gst-HG131, entecavir, and tenofovir. It is important to note that direct head-to-head clinical trial data for Gst-HG131 in combination with entecavir or tenofovir is not yet publicly available. The data for Gst-HG131 is from monotherapy trials, while data for entecavir and tenofovir is from extensive clinical use.
| Feature | Gst-HG131 | Entecavir (ETV) | Tenofovir Disoproxil Fumarate (TDF) |
| Drug Class | HBsAg Inhibitor | Nucleoside Analogue (Reverse Transcriptase Inhibitor) | Nucleotide Analogue (Reverse Transcriptase Inhibitor) |
| Primary Mechanism | Destabilizes and degrades HBV mRNA, inhibiting HBsAg synthesis.[8] | Competitively inhibits HBV DNA polymerase, blocking reverse transcription.[3] | Competitively inhibits HBV DNA polymerase, blocking reverse transcription.[9][10] |
| Effect on HBsAg | Significant reduction in HBsAg levels.[8] | Minimal to no direct effect on HBsAg levels. | Minimal to no direct effect on HBsAg levels. |
| Effect on HBV DNA | Indirect effect by reducing viral protein production. | Potent suppression of HBV DNA replication.[4] | Potent suppression of HBV DNA replication.[4][9][10] |
| Reported Efficacy (Monotherapy) | Phase II data shows a maximum HBsAg level drop of 1.64 Log10 IU/mL, with the greatest decline reaching 97.71%.[8] | Achieves HBV DNA negativity in over 90% of patients.[4] | Achieves HBV DNA negativity in over 90% of patients.[4] |
| Resistance Profile | Data not yet available. | Low rate of resistance with long-term use (<1.2% over 5 years).[4] | Very low rate of resistance with long-term use.[9] |
Signaling Pathway and Proposed Combination Therapy Mechanism
The distinct mechanisms of Gst-HG131 and NAs suggest a synergistic potential in combination therapy. While NAs halt viral replication, Gst-HG131 targets the production of viral antigens, which are thought to contribute to immune exhaustion. By reducing the HBsAg load, Gst-HG131 may help restore the host's immune response against HBV.
Caption: HBV Lifecycle and Points of Therapeutic Intervention.
Experimental Protocols
While specific protocols for Gst-HG131 combination therapy trials are not public, a hypothetical Phase IIb clinical trial could be designed as follows:
Study Design: A Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective : To evaluate the efficacy and safety of Gst-HG131 in combination with entecavir or tenofovir in patients with chronic hepatitis B.
-
Patient Population : Treatment-naive or virologically suppressed CHB patients.
-
Arms :
-
Gst-HG131 + Entecavir
-
Placebo + Entecavir
-
Gst-HG131 + Tenofovir
-
Placebo + Tenofovir
-
-
Duration : 48 weeks of treatment followed by a 24-week follow-up period.
-
Primary Endpoint : Proportion of patients achieving HBsAg loss at the end of treatment.
-
Secondary Endpoints :
-
Mean change in HBsAg levels from baseline.
-
Proportion of patients with undetectable HBV DNA.
-
Rate of HBsAg seroconversion.
-
Safety and tolerability profile.
-
Key Methodologies
-
HBsAg Quantification : Quantitative HBsAg levels would be measured using a validated immunoassay (e.g., Roche Elecsys HBsAg II Quant).
-
HBV DNA Quantification : HBV DNA levels would be quantified using a real-time PCR assay with a lower limit of detection of <20 IU/mL.
-
Safety Monitoring : Regular monitoring of liver function tests (ALT, AST), complete blood counts, and renal function.
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for a clinical trial investigating Gst-HG131 in combination therapy.
Caption: Proposed Clinical Trial Workflow.
Conclusion
Gst-HG131, with its novel mechanism of targeting HBsAg production, holds significant promise as a component of combination therapy for chronic hepatitis B. While direct comparative data with entecavir or tenofovir is pending, the available preclinical and early-phase clinical data for Gst-HG131 suggest that its addition to the current standard of care could lead to a more profound and sustained response, potentially increasing the rates of functional cure. Further clinical investigation is warranted to fully elucidate the efficacy and safety of these combination regimens. The scientific community eagerly awaits the results of ongoing and future studies that will clarify the role of Gst-HG131 in the evolving treatment paradigm for CHB.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 4. The Multibillion - Dollar Battlefield of "Miracle Drugs" for Hepatitis B Treatment [eu.36kr.com]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. drughunter.com [drughunter.com]
- 8. The turning point for clinical cure of hepatitis B is approaching! Fujian Cosunter Pharmaceutical's innovative therapy is expected to receive 1 billion in capital support. [moomoo.com]
- 9. Current trends and advances in antiviral therapy for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
Gst-HG131: A Comparative Analysis of a Novel Investigational HBV Drug
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with a paradigm shift from viral suppression to functional cure. This guide provides an objective comparison of Gst-HG131, an orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) antigen, against other investigational drugs in the clinical pipeline. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current therapeutic strategies targeting a functional cure for CHB.
Executive Summary
Gst-HG131 is a novel dihydrobenzopyridooxazepine (DBP) derivative that has demonstrated potent inhibition of both hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in preclinical studies.[1] Developed by Fujian Cosunter Pharmaceutical Co., Ltd., it is currently in Phase II clinical trials.[2][3] This guide will compare Gst-HG131 with other classes of investigational HBV drugs, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and capsid assembly modulators (CAMs), based on available clinical trial data.
Mechanism of Action: Gst-HG131
Gst-HG131 is an HBsAg inhibitor, a class of molecules designed to reduce the production and secretion of HBsAg from infected hepatocytes.[1] While the precise molecular target is not fully elucidated in the public domain, it is understood to act post-transcriptionally, leading to the degradation of HBV RNA transcripts and subsequent reduction in the synthesis of viral antigens. This reduction in HBsAg is considered a critical step towards achieving a functional cure, as high levels of HBsAg are thought to contribute to the exhaustion of the host immune system.
Below is a diagram illustrating the proposed mechanism of action for Gst-HG131.
Caption: Proposed mechanism of action of Gst-HG131.
Comparative Efficacy of Investigational HBV Drugs
The following table summarizes the available Phase II clinical trial data for Gst-HG131 and selected comparator drugs. Direct head-to-head comparisons are limited, and trial designs, patient populations, and treatment durations may vary.
| Drug | Drug Class | Trial | Treatment Regimen | Key Efficacy Endpoint | Result |
| Gst-HG131 | HBsAg Inhibitor | Phase IIa (NCT06263959) | Gst-HG131 or placebo in patients on stable nucleos(t)ide analog (NA) therapy. | Change from baseline in HBsAg | Data not yet fully disclosed. Preclinical data showed excellent reduction of HBsAg and HBeAg.[1] |
| Bepirovirsen | Antisense Oligonucleotide | B-Clear (Phase IIb) | 300 mg weekly for 24 weeks | Sustained HBsAg and HBV DNA loss 24 weeks post-treatment | 9-10% of participants achieved the primary endpoint.[4][5][6] |
| VIR-2218 | siRNA | Phase II | Two doses of 20-200 mg (Day 1 and Day 29) | Mean change in HBsAg at Week 24 | -0.76 to -1.43 log10 IU/mL dose-dependent reduction.[7] |
| JNJ-3989 (siRNA) + JNJ-6379 (CAM) | siRNA + Capsid Assembly Modulator | REEF-1 (Phase IIb) | JNJ-3989 (40, 100, or 200 mg) +/- JNJ-6379 + NA for 48 weeks | Proportion of patients meeting NA-stopping criteria at week 48 | 5-19% for JNJ-3989 groups; 0% for JNJ-6379 alone group.[8][9][10][11] |
| Vebicorvir (B611651) | Capsid Assembly Modulator | Study 211 (Phase II Extension) | Vebicorvir + NrtI for ≥52 weeks | Sustained Virologic Response (SVR) off-treatment | Meaningful SVR rates not achieved; 39 of 41 patients relapsed.[12][13] |
Comparative Safety and Tolerability
This table provides a summary of the safety and tolerability profiles observed in clinical trials for Gst-HG131 and comparator drugs.
| Drug | Trial | Most Common Adverse Events | Serious Adverse Events (SAEs) |
| Gst-HG131 | Phase Ia | Nausea, dizziness (at 100 mg multiple doses).[14][15] | No SAEs reported in Phase Ia. |
| Bepirovirsen | B-Clear (Phase IIb) | Injection-site reactions, pyrexia, fatigue, increased ALT.[4] | No safety signals precluding further development. AEs leading to discontinuation in 0-7% of participants.[5] |
| VIR-2218 | Phase II | Headache.[7] | No clinically significant ALT elevations.[7] |
| JNJ-3989 +/- JNJ-6379 | REEF-1 (Phase IIb) | Not specified in detail in the provided search results. | Two treatment-related SAEs (exercise-related rhabdomyolysis, increase in ALT/AST).[8][9] |
| Vebicorvir | Phase IIa | Upper respiratory tract infection, nausea, pruritus.[16] | No SAEs reported.[16] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing clinical trial data. Below are generalized protocols for key assays used in the evaluation of these investigational drugs.
Quantification of HBsAg (ELISA)
Principle: The enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying HBsAg in serum or plasma. It is a solid-phase "sandwich" immunoassay.
Generalized Protocol:
-
Coating: Microtiter plate wells are coated with a capture antibody (e.g., mouse monoclonal anti-HBsAg).
-
Sample Addition: Patient serum or plasma, along with standards and controls, is added to the wells. If HBsAg is present, it will bind to the capture antibody.
-
Washing: Unbound material is washed away.
-
Detection Antibody: A second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated goat anti-HBsAg) is added. This antibody binds to a different epitope on the HBsAg, forming a "sandwich".
-
Washing: Unbound conjugate is washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).
-
Reading: The optical density is measured using a spectrophotometer at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of HBsAg in the samples is determined by comparing their optical density to a standard curve generated from samples with known HBsAg concentrations.[17][18][19][20][21]
Caption: Generalized workflow for HBsAg quantification by ELISA.
HBV DNA Quantification (PCR)
Principle: Real-time polymerase chain reaction (qPCR) is used to quantify the amount of HBV DNA in a patient's serum or plasma.
Generalized Protocol:
-
DNA Extraction: Viral DNA is extracted from the patient sample.
-
qPCR Reaction Setup: A reaction mixture is prepared containing the extracted DNA, specific primers that target a conserved region of the HBV genome, a fluorescently labeled probe, DNA polymerase, and nucleotides.
-
Amplification and Detection: The mixture is placed in a real-time PCR instrument. The instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the DNA. As the DNA is amplified, the probe binds to the target sequence and is cleaved by the polymerase, releasing a fluorescent signal.
-
Quantification: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle, or Cq) is proportional to the initial amount of target DNA. A standard curve is used to determine the concentration of HBV DNA in the sample.
Discussion and Future Outlook
Gst-HG131 represents a promising oral therapeutic option in the landscape of investigational HBV drugs. Its mechanism of action, targeting the reduction of HBsAg, aligns with the current understanding that diminishing the viral antigen load is a key step toward restoring host immune control and achieving a functional cure.
The comparative data, while not from head-to-head trials, highlights the diverse strategies being employed to tackle CHB. RNA-based therapies like bepirovirsen and VIR-2218 have shown significant HBsAg reduction, with a subset of patients treated with bepirovirsen achieving a sustained response. Combination therapies, such as those involving JNJ-3989, are also being explored to target multiple stages of the viral life cycle. The results from the vebicorvir trials underscore the challenge of achieving a durable off-treatment response, even with potent viral replication inhibitors.
The full data from the Phase IIa trial of Gst-HG131 will be critical in determining its place in the evolving HBV treatment paradigm. Key factors for its future success will include the magnitude and durability of HBsAg reduction, its safety profile with long-term administration, and its potential for use in combination with other therapeutic modalities. As the field moves towards combination therapies to achieve a functional cure, the oral availability of Gst-HG131 could be a significant advantage.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this publication. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A Randomized, Double-blind, Placebo-controlled Phase IIa Clinical Study to Evaluate the Safety and Efficacy of GST-HG131 Tablets in Patients With Chronic Hepatitis B | Clinical Research Trial Listing [centerwatch.com]
- 4. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection [natap.org]
- 5. gsk.com [gsk.com]
- 6. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIR-2218 Demonstrates Dose-Dependent and Durable Reductions of Hepatitis B Surface Antigen in Phase 1/2 Trial - press release [natap.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. investor.assemblybio.com [investor.assemblybio.com]
- 14. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety and efficacy of vebicorvir in virologically suppressed patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sceti.co.jp [sceti.co.jp]
- 18. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arigobio.com [arigobio.com]
- 20. access.wiener-lab.com [access.wiener-lab.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
Navigating the Nuances of HBsAg Reduction: A Comparative Guide to High-Sensitivity Assays
For researchers, scientists, and drug development professionals at the forefront of hepatitis B virus (HBV) therapy, the precise validation of hepatitis B surface antigen (HBsAg) reduction is paramount. The advent of high-sensitivity HBsAg assays has revolutionized the monitoring of treatment efficacy, offering a more granular view of viral activity compared to conventional methods. This guide provides an objective comparison of prominent high-sensitivity and standard quantitative HBsAg assays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tools for clinical research and drug development.
The landscape of HBsAg quantification is dominated by several key technologies, each with distinct performance characteristics. Assays from manufacturers like Abbott and Roche are widely used for routine monitoring, while newer, ultra-sensitive platforms are proving invaluable in specific clinical scenarios, such as detecting very low levels of HBsAg, which may be crucial for defining a functional cure.
Comparative Analysis of HBsAg Assay Performance
The selection of an appropriate HBsAg assay is contingent on the specific requirements of a study, including the need for high sensitivity, a broad dynamic range, and throughput. Below is a summary of the performance characteristics of several key assays.
| Assay | Technology | Lower Limit of Detection (LoD) (IU/mL) | Lower Limit of Quantification (LoQ) (IU/mL) | Dynamic Range (IU/mL) |
| High-Sensitivity Assays | ||||
| ICT-CLEIA (e.g., Lumipulse HBsAg-HQ) | Immune Complex Transfer - Chemiluminescent Enzyme Immunoassay | 0.0005 | 0.005 | 0.005 - 150,000 |
| iTACT-HBsAg | Immunoassay for Total Antigen including Complex via Pretreatment | 0.0005 | Not specified | Not specified |
| Standard Quantitative Assays | ||||
| Abbott Architect HBsAg QT | Chemiluminescent Microparticle Immunoassay (CMIA) | ~0.05 | ~0.05 | 0.05 - 250 |
| Roche Elecsys HBsAg II Quant | Electrochemiluminescence Immunoassay (ECLIA) | ~0.05 | ~0.05 | 0.05 - 52,000 (with on-board dilution) |
| DiaSorin LIAISON® XL MUREX HBsAg Quant | Chemiluminescence Immunoassay (CLIA) | Not specified | Not specified | Not specified |
| Bio-Rad MONOLISA® HBsAg ULTRA | Enzyme Immunoassay (EIA) | Not specified | Not specified | Not specified |
Note: LoD, LoQ, and dynamic ranges are approximate and may vary slightly based on specific kit inserts and laboratory conditions.
High-sensitivity assays, such as those employing Immune Complex Transfer (ICT) or Immunoassay for Total Antigen including Complex via Pretreatment (iTACT) technologies, demonstrate a significantly lower limit of detection compared to standard quantitative assays.[1][2] This enhanced sensitivity is critical for detecting residual HBsAg in patients on antiviral therapy who may have achieved seroclearance by conventional assays, and for the early detection of HBV reactivation.[3][4]
Studies comparing the performance of these assays have shown a strong correlation between them, though with some systematic biases. For instance, the Elecsys assay has been reported to yield slightly higher HBsAg quantification on average compared to the Architect assay.[5] Similarly, comparisons between various standard assays have demonstrated good overall agreement, but with occasional discrepancies that can exceed 0.5 log10 IU/mL.[6]
Experimental Protocols: A Closer Look at the Methodologies
Understanding the underlying principles of these assays is crucial for interpreting their results accurately.
High-Sensitivity HBsAg Assays (e.g., ICT-CLEIA)
The Immune Complex Transfer-Chemiluminescent Enzyme Immunoassay (ICT-CLEIA) enhances sensitivity by minimizing non-specific signals.
Principle: This method involves a two-step process. In the first step, HBsAg in the sample forms a complex with a capture antibody labeled with a hapten (e.g., 2,4-dinitrophenol) and a detection antibody conjugated to an enzyme (e.g., alkaline phosphatase). In the second step, this immune complex is transferred to a solid phase coated with an anti-hapten antibody, effectively separating it from interfering substances in the sample. A chemiluminescent substrate is then added, and the light signal, proportional to the HBsAg concentration, is measured.[1]
Standard Quantitative HBsAg Assays
1. Abbott Architect HBsAg QT (CMIA):
Principle: This is a two-step chemiluminescent microparticle immunoassay. The sample is combined with anti-HBs coated paramagnetic microparticles. HBsAg present in the sample binds to these microparticles. After a wash step, an acridinium-labeled anti-HBs conjugate is added, which binds to the captured HBsAg. Following another wash, pre-trigger and trigger solutions are added, and the resulting chemiluminescent reaction is measured.[7]
2. Roche Elecsys HBsAg II Quant (ECLIA):
Principle: This is a sandwich electrochemiluminescence immunoassay. The sample is incubated with biotinylated monoclonal anti-HBs antibodies and a ruthenium complex-labeled monoclonal/polyclonal anti-HBs antibody mix, forming a sandwich complex with HBsAg. Streptavidin-coated magnetic microparticles are then added, and the complex binds to the solid phase. The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured. Application of a voltage induces a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier.[7]
Visualizing the Workflow and Biological Pathways
To further elucidate the processes involved in HBsAg validation and its biological context, the following diagrams illustrate the experimental workflows and the signaling pathways of HBsAg production.
References
- 1. Highly Sensitive Detection of Hepatitis B Virus Surface Antigen by Use of a Semiautomated Immune Complex Transfer Chemiluminescence Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. contagionlive.com [contagionlive.com]
- 5. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Mechanisms May Exist for HBsAg Synthesis and Secretion During Various Phases of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a Newly Developed High-Sensitivity HBsAg Chemiluminescent Enzyme Immunoassay for Hepatitis B Patients with HBsAg Seroclearance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gst-HG131 and GST-HG141 Combination Therapy for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with new therapeutic agents targeting different stages of the hepatitis B virus (HBV) lifecycle offering hope for a functional cure. This guide provides a comparative analysis of two such promising agents, Gst-HG131 and GST-HG141, and the rationale for their combination therapy, benchmarked against current standard-of-care nucleos(t)ide analogues (NUCs).
Executive Summary
Gst-HG131 is an oral hepatitis B surface antigen (HBsAg) inhibitor that significantly reduces HBsAg levels by destabilizing and degrading HBV mRNA.[1][2] GST-HG141 is an oral HBV capsid assembly modulator that disrupts viral replication by interfering with the assembly of the viral capsid, thereby preventing the replenishment of covalently closed circular DNA (cccDNA).[2][3] The combination of these two investigational drugs presents a dual-pronged attack on HBV, aiming to both suppress viral replication and reduce the viral antigen load, a key hurdle in achieving a functional cure. This guide will delve into the mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols of the clinical trials evaluating these therapies.
Mechanisms of Action
Gst-HG131: HBsAg Inhibition
Gst-HG131 is a small molecule inhibitor that targets the post-transcriptional regulation of HBV RNA. By promoting the degradation of viral mRNA transcripts, it effectively shuts down the production of viral proteins, most notably HBsAg.[1] Reduction of HBsAg is considered a critical step towards restoring the host's immune response against HBV.
GST-HG141: Capsid Assembly Modulation
GST-HG141 is a core protein allosteric modulator (CpAM) that binds to HBV core protein dimers, inducing the formation of aberrant, non-functional capsids. This process disrupts the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication and the formation of new cccDNA in the hepatocyte nucleus.[3]
Standard-of-Care NUCs: Reverse Transcriptase Inhibition
Current first-line treatments for CHB, such as Entecavir (B133710) (ETV) and Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), are nucleos(t)ide analogues that act as reverse transcriptase inhibitors. They effectively suppress HBV replication by terminating the elongation of the viral DNA chain. However, they have a minimal direct impact on HBsAg production or the stability of the cccDNA reservoir.
Signaling Pathway and Experimental Workflow
Comparative Efficacy
The following tables summarize the clinical trial data for Gst-HG131, GST-HG141, and standard-of-care NUCs.
Table 1: HBsAg Reduction
| Treatment | Dosage | Trial Phase | Patient Population | Duration | Key Efficacy Endpoint |
| Gst-HG131 | Not Specified | II | CHB patients | 12 weeks | Mean HBsAg reduction of 0.9 log10 IU/mL; 76.5% of patients achieved HBsAg <100 IU/mL.[4] Maximum HBsAg reduction of 1.64 log10 IU/mL, with the greatest decline reaching 97.71%.[1] |
| Entecavir | 0.5 mg/day | Real-world | NUC-naïve CHB | 5 years | 1.4% HBsAg loss in HBeAg-positive patients.[5] |
| Tenofovir | 300 mg/day | Real-world | NUC-naïve CHB | 72 weeks | HBeAg seroconversion rate of 13.3%.[6] |
Table 2: HBV DNA Suppression
| Treatment | Dosage | Trial Phase | Patient Population | Duration | Key Efficacy Endpoint |
| GST-HG141 + NUC | 50 mg BID | II | CHB with low-level viremia on NUCs | 24 weeks | 84.0% of patients achieved HBV DNA <20 IU/mL.[3] |
| GST-HG141 + NUC | 100 mg BID | II | CHB with low-level viremia on NUCs | 24 weeks | 81.5% of patients achieved HBV DNA <20 IU/mL.[3] |
| Placebo + NUC | N/A | II | CHB with low-level viremia on NUCs | 24 weeks | 32.1% of patients achieved HBV DNA <20 IU/mL.[3] |
| Entecavir | 0.5 mg/day | III | NUC-naïve, HBeAg-positive CHB | 48 weeks | 67% of patients achieved undetectable HBV DNA.[5] |
| Tenofovir | 300 mg/day | III | NUC-naïve, HBeAg-positive CHB | 48 weeks | 76% of patients achieved undetectable HBV DNA.[6] |
Table 3: pgRNA Reduction
| Treatment | Dosage | Trial Phase | Patient Population | Duration | Key Efficacy Endpoint |
| GST-HG141 + NUC | 50 mg BID | II | CHB with low-level viremia on NUCs | 24 weeks | 60% of patients achieved undetectable pgRNA.[3] |
| GST-HG141 + NUC | 100 mg BID | II | CHB with low-level viremia on NUCs | 24 weeks | 55% of patients achieved undetectable pgRNA.[3] |
| Placebo + NUC | N/A | II | CHB with low-level viremia on NUCs | 24 weeks | 9.5% of patients achieved undetectable pgRNA.[3] |
Safety and Tolerability
Table 4: Adverse Event Profile
| Treatment | Trial Phase | Most Common Adverse Events | Serious Adverse Events |
| Gst-HG131 | Ia | Nausea and dizziness (at 100 mg dose).[7][8] Increased serum creatinine, decreased neutrophil and WBC counts (mild to moderate).[7] | Multiple dosing was stopped at 100 mg due to Grade II AEs of nausea and dizziness in >50% of subjects.[7][8] |
| GST-HG141 | Ia/Ib | Generally well-tolerated with predominantly mild adverse reactions.[9][10] Urinary tract infections (asymptomatic) were most frequent in a Phase Ia study in healthy volunteers.[10] Grade 1 transaminase elevations were reported in a Phase 1b study in CHB patients.[9] | No serious adverse events reported.[9][10] |
| Entecavir | Post-market | Generally well-tolerated. | Low incidence of renal and bone side effects, less than TDF.[11] |
| Tenofovir (TDF) | Post-market | Higher incidence of renal and bone side effects compared to Entecavir and Tenofovir Alafenamide (TAF).[11] | Renal tubular dysfunction and renal adverse events leading to discontinuation have been reported.[12] |
Experimental Protocols
Gst-HG131 Phase IIa Study (NCT06263959)
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIa clinical study.[13]
-
Participants: HBeAg-negative CHB patients on stable nucleos(t)ide analog (NA) therapy with HBV DNA lower than the lower limit of quantification and HBsAg levels between 100 and 1500 IU/mL.[13]
-
Intervention: Patients are randomized to receive Gst-HG131 or a placebo for 12 weeks.[13]
-
Key Assessments: Safety and efficacy, with a primary focus on the change in HBsAg levels from baseline.
GST-HG141 Phase II Study
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Participants: CHB patients with persistent low-level viremia despite being on stable NUC therapy.[3]
-
Intervention: Patients received either 50 mg or 100 mg of GST-HG141 twice daily, or a placebo, in addition to their ongoing NUC therapy for 24 weeks.[3]
-
Key Assessments: The primary endpoint was the proportion of patients with undetectable HBV DNA (<20 IU/mL) at week 24. Secondary endpoints included changes in pgRNA levels.[3]
Virological Marker Quantification
-
HBsAg Quantification: Typically performed using automated chemiluminescence immunoassay systems such as the Abbott Architect or Roche Elecsys, which have a wide dynamic range for accurate quantification.[14]
-
HBV DNA Quantification: Assessed using real-time polymerase chain reaction (PCR) assays, such as the Roche Cobas HBV test, with a lower limit of quantification around 10 IU/mL.[15][16]
-
pgRNA Quantification: Quantified using specialized reverse transcription-quantitative PCR (RT-qPCR) assays. Standardization of these assays is ongoing, with a focus on targeting specific regions of the pgRNA to avoid variability from splicing.[17]
Gst-HG131 and GST-HG141 Combination Therapy
A Phase II clinical trial for the combination of Gst-HG131 and GST-HG141 has been approved, signifying a strategic move towards a multi-target approach to a functional cure for CHB.[18]
The rationale for this combination is synergistic: GST-HG141's potent suppression of viral replication can reduce the production of new viral components, while Gst-HG131's targeted reduction of HBsAg may help restore the host's immune function, potentially leading to a sustained off-treatment response.
Conclusion
The development of Gst-HG131 and GST-HG141 represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. Their distinct and complementary mechanisms of action, targeting both viral protein production and replication, offer a promising strategy, particularly in combination. The clinical data gathered so far demonstrate their potential to surpass the efficacy of current standard-of-care NUCs, especially in patient populations who have not achieved a complete virological response. The ongoing and upcoming clinical trials of the combination therapy will be crucial in determining the ultimate role of this novel approach in the management of CHB. The favorable safety profiles observed to date are also encouraging for their potential long-term use. Researchers and clinicians should closely monitor the progress of these compounds as they move through clinical development.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Capsid Assembly Modulator GST-HG141 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multibillion - Dollar Battlefield of "Miracle Drugs" for Hepatitis B Treatment [eu.36kr.com]
- 3. Safety and efficacy of GST-HG141, a novel HBV capsid assembly modulator, for the treatment of chronic hepatitis B patients with low-level viremia: a randomized, double-blind, placebo-controlled, multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosunter's FIC Oral Drug Shows HBV Functional Cure Potential [global.pharmcube.com]
- 5. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy Comparison of Tenofovir and Entecavir in HBeAg-Positive Chronic Hepatitis B Patients with High HBV DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics, and antiviral efficacy of the novel capsid assembly modulator GST-HG141 in patients with chronic hepatitis B: a phase 1 trial with a randomized, placebo-controlled design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Capsid Assembly Modulator GST-HG141 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renal and bone side effects of long-term use of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate in patients with Hepatitis B: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with tenofovir disoproxil fumarate or entecavir in chronic hepatitis B virus‐infected patients with renal impairment: results from a 7‐year, multicentre retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-blind, Placebo-controlled Phase IIa Clinical Study to Evaluate the Safety and Efficacy of GST-HG131 Tablets in Patients With Chronic Hepatitis B | Clinical Research Trial Listing [centerwatch.com]
- 14. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized Hepatitis B Virus RNA Quantification in Untreated and Treated Chronic Patients: a Promising Marker of Infection Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 17. A standardized assay for the quantitative detection of serum HBV RNA in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Document [moomoo.com]
A Comparative Analysis of Gst-HG131 and Current Chronic Hepatitis B Treatments
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with novel therapeutic agents targeting different aspects of the hepatitis B virus (HBV) life cycle emerging. This guide provides a comparative analysis of Gst-HG131, a novel HBsAg inhibitor, and the current standard-of-care treatments, Entecavir (B133710) and Tenofovir (B777), which are nucleos(t)ide analogues. This comparison is based on available preclinical and clinical data, mechanisms of action, and established experimental protocols for evaluating treatment efficacy.
Executive Summary
Current first-line treatments for CHB, Entecavir and Tenofovir, are highly effective at suppressing HBV DNA replication.[1][2][3] They act as nucleos(t)ide analogues, inhibiting the viral polymerase.[4][5] Gst-HG131, a novel dihydroquinolizinone (DHQ) compound, represents a different therapeutic class, acting as an inhibitor of hepatitis B surface antigen (HBsAg) expression.[6][7] Preclinical studies have demonstrated its ability to reduce circulating HBsAg levels in animal models.[6][7] While direct comparative efficacy data from head-to-head clinical trials are not yet available due to Gst-HG131's early stage of development, this guide aims to provide a comprehensive overview of the existing data to inform the research and drug development community.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available data for Gst-HG131, Entecavir, and Tenofovir.
Table 1: Mechanism of Action and Therapeutic Target
| Feature | Gst-HG131 | Entecavir | Tenofovir |
| Drug Class | HBsAg Inhibitor (dihydroquinolizinone) | Nucleoside Analogue (guanosine analogue) | Nucleotide Analogue (adenosine monophosphate analogue) |
| Primary Target | HBsAg expression/secretion | HBV DNA polymerase | HBV DNA polymerase |
| Mechanism | Reduces circulating levels of HBsAg.[6][7] | Competitively inhibits all three functions of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative strand, and (3) synthesis of the positive strand of HBV DNA.[4][5] | Competitively inhibits HBV DNA polymerase, leading to chain termination after incorporation into the viral DNA.[4][5] |
Table 2: Available Efficacy Data
| Efficacy Endpoint | Gst-HG131 | Entecavir | Tenofovir |
| HBV DNA Suppression | Phase IIa clinical trial is currently recruiting to evaluate efficacy.[8][9] | High rates of virologic response (HBV DNA <50 IU/mL) observed in numerous clinical trials, with long-term studies showing sustained suppression in a high percentage of patients.[3][10][11][12] | High rates of virologic response (HBV DNA <69 IU/mL) demonstrated in long-term clinical trials, with sustained suppression in the majority of patients.[2][13][14] |
| HBsAg Reduction/Loss | Preclinical studies in an adeno-associated virus/HBV (AAV-HBV) model showed a robust dose-dependent reduction of HBsAg.[6] Phase IIa clinical trial will assess changes in HBsAg levels.[8][9] | Lower rates of HBsAg loss compared to HBV DNA suppression. Long-term studies show HBsAg loss in a minority of patients.[11] | Rates of HBsAg loss are generally low, though some long-term studies report a small percentage of patients achieving this endpoint.[2][14] |
| HBeAg Seroconversion | To be evaluated in ongoing clinical trials.[8][9] | HBeAg seroconversion rates vary across studies, with a significant proportion of HBeAg-positive patients achieving this outcome with long-term treatment.[3][10] | HBeAg seroconversion is observed in a substantial number of HBeAg-positive patients, particularly with long-term therapy.[2] |
| ALT Normalization | To be evaluated in ongoing clinical trials.[8][9] | High rates of ALT normalization are consistently reported in clinical trials.[10][12] | High rates of ALT normalization are a common finding in clinical studies.[13] |
Table 3: Safety and Tolerability Profile
| Feature | Gst-HG131 | Entecavir | Tenofovir (TDF and TAF) |
| General Tolerability | Generally well-tolerated in a first-in-human study in healthy subjects at single doses up to 300 mg and multiple doses up to 60 mg BID.[6][15] | Generally well-tolerated with a favorable safety profile in long-term studies.[10][12] | Generally well-tolerated. Tenofovir alafenamide (TAF) has an improved renal and bone safety profile compared to tenofovir disoproxil fumarate (B1241708) (TDF).[13] |
| Common Adverse Events | In healthy subjects, reported adverse events included increased serum creatinine, decreased neutrophil count, and decreased white blood cell count at higher doses.[6] | Headache, fatigue, dizziness, and nausea are among the most commonly reported adverse events.[10] | TDF: potential for renal and bone density issues. TAF: lower risk of these adverse events compared to TDF.[13] |
| Drug Resistance | Resistance profile is yet to be determined in clinical settings. | Low rates of resistance in nucleos(t)ide-naïve patients.[1][10] | Very low rates of resistance have been observed in long-term clinical trials.[2][13] |
Experimental Protocols
The evaluation of CHB treatments relies on standardized laboratory assays to measure viral load and antigens. Below are the methodologies for key experiments cited in the evaluation of these compounds.
Quantification of HBV DNA by Real-Time PCR
This assay is crucial for determining the viral load in a patient's serum, a primary endpoint in clinical trials for CHB therapies.
-
Principle: Real-time Polymerase Chain Reaction (PCR) amplifies a specific target sequence in the HBV DNA genome. The amplification is monitored in real-time using fluorescent probes. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial viral load.[16]
-
Methodology:
-
Sample Preparation: Viral DNA is extracted from the patient's serum or plasma.[17][18] Various methods can be used, including silica-based column extraction or magnetic bead-based automated systems.[16]
-
Reaction Setup: A reaction mixture is prepared containing the extracted HBV DNA, specific primers that flank the target region of the HBV genome, a fluorescently labeled probe that binds to the target sequence, DNA polymerase, and deoxynucleotide triphosphates (dNTPs).[16]
-
Amplification and Detection: The reaction is performed in a real-time PCR instrument. The instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescence emitted by the probe is measured at each cycle.[16]
-
Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient sample is determined by comparing its amplification curve to the standard curve. Results are typically reported in International Units per milliliter (IU/mL).[17][18]
-
Detection and Quantification of HBsAg by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for detecting and quantifying HBsAg in serum or plasma.
-
Principle: This is a "sandwich" ELISA. The wells of a microplate are coated with a capture antibody specific for HBsAg. When the patient's serum is added, any HBsAg present will bind to this antibody. A second, enzyme-conjugated antibody (detector antibody) that also recognizes HBsAg is then added, forming a "sandwich" of capture antibody-HBsAg-detector antibody. A substrate for the enzyme is added, and the resulting color change is proportional to the amount of HBsAg present.[19][20]
-
Methodology:
-
Coating: Microtiter plate wells are pre-coated with a monoclonal or polyclonal antibody against HBsAg.[20]
-
Sample Incubation: Patient serum or plasma, along with positive and negative controls, are added to the wells and incubated. If HBsAg is present, it will bind to the capture antibody.[21][22]
-
Washing: The wells are washed to remove any unbound components.[20]
-
Conjugate Incubation: An enzyme-conjugated anti-HBsAg antibody (e.g., horseradish peroxidase-conjugated) is added to the wells and incubated. This antibody binds to the captured HBsAg.[19]
-
Washing: The wells are washed again to remove any unbound conjugate.[20]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the detector antibody catalyzes a reaction that produces a colored product.[19][21]
-
Stopping the Reaction: A stop solution is added to halt the reaction.[21]
-
Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is directly proportional to the concentration of HBsAg in the sample.[19][22]
-
Mandatory Visualizations
Signaling Pathways and Drug Targets
The following diagrams illustrate the HBV life cycle and the points at which Gst-HG131 and nucleos(t)ide analogues exert their effects.
Caption: HBV Life Cycle and Drug Targets.
Experimental Workflow: HBV DNA Quantification
The following diagram outlines the typical workflow for quantifying HBV DNA using real-time PCR.
Caption: Workflow for HBV DNA Quantification.
Logical Relationship: Drug Development Pathway
The following diagram illustrates the typical phases of drug development, contextualizing the current status of Gst-HG131.
Caption: Drug Development Pathway.
References
- 1. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long Term Efficacy and Safety of Tenofovir in Chronic Hepatitis B infection [ciplamed.com]
- 3. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. A Randomized, Double-blind, Placebo-controlled Phase IIa Clinical Study to Evaluate the Safety and Efficacy of GST-HG131 Tablets in Patients With Chronic Hepatitis B | Clinical Research Trial Listing [centerwatch.com]
- 10. Randomized, controlled trial of entecavir versus placebo in children with hepatitis B envelope antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of entecavir treatment in a heterogeneous CHB population from a ‘real-world’ clinical practice setting in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 18. tinzyme.com [tinzyme.com]
- 19. 4adi.com [4adi.com]
- 20. access.wiener-lab.com [access.wiener-lab.com]
- 21. vetassay.oss-ap-southeast-1.aliyuncs.com [vetassay.oss-ap-southeast-1.aliyuncs.com]
- 22. Human hepatitis B virus surface antigen (HBsAg) Elisa Kit – AFG Scientific [afgsci.com]
Assessing the Synergistic Effects of Gst-HG131 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of chronic viral infections necessitate the exploration of combination therapies. The strategic pairing of antiviral agents can offer synergistic effects, leading to enhanced efficacy, reduced dosages, and a lower likelihood of resistance. This guide provides a comparative analysis of the novel Hepatitis B virus (HBV) inhibitor, Gst-HG131, in combination with other antiviral agents. Gst-HG131 is an orally bioavailable small molecule that functions as a Hepatitis B surface antigen (HBsAg) inhibitor.[1][2][3] It has shown promising results in reducing HBsAg levels in both in vitro and in vivo studies.[2][4]
Quantitative Analysis of Synergistic Effects
To evaluate the synergistic potential of Gst-HG131, a checkerboard assay is typically employed.[5][6][7] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter in quantifying drug interactions.[8][9][10] An FIC index of ≤ 0.5 is indicative of synergy.[7]
The following table summarizes hypothetical data from a study assessing the synergy of Gst-HG131 with a nucleos(t)ide analog (NA), a standard class of antivirals for chronic hepatitis B, against an HBV-producing cell line.
| Compound | IC50 (Alone) | IC50 (in Combination) | Combination Index (CI) | Dose Reduction Index (DRI) |
| Gst-HG131 | 10 nM | 2.5 nM | 0.45 (Synergistic) | 4 |
| Nucleos(t)ide Analog | 20 nM | 4 nM | 5 |
IC50: Half-maximal inhibitory concentration. CI: A quantitative measure of the degree of drug interaction. DRI: The fold-reduction in the dose of one drug when used in combination.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of synergy assessment studies. Below are the key experimental protocols.
1. Cell Culture and Virus
-
Cell Line: A stable human hepatoma cell line that constitutively produces HBV particles and antigens (e.g., HepG2.2.15) is used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selective agent (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
2. Checkerboard Antiviral Assay
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Gst-HG131 along the x-axis and the nucleos(t)ide analog along the y-axis. This creates a matrix of drug concentrations.
-
Cell Seeding: The HBV-producing cells are seeded into the wells of the prepared plate at a predetermined density.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and antigen secretion (typically 3-6 days).
-
Quantification of HBsAg: The supernatant from each well is collected, and the level of HBsAg is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The HBsAg levels are normalized to a no-drug control. The IC50 for each drug alone and in combination is calculated. The Combination Index is determined using the Chou-Talalay method.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway of Synergistic Action
The synergistic effect of Gst-HG131 and a nucleos(t)ide analog can be attributed to their distinct mechanisms of action targeting different stages of the HBV life cycle.[11] Gst-HG131 inhibits the secretion of HBsAg, while nucleos(t)ide analogs inhibit viral DNA synthesis.[2][12]
Caption: Hypothetical mechanism of synergy between Gst-HG131 and a nucleos(t)ide analog.
Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic effects of antiviral compounds follows a structured workflow from cell culture to data interpretation.
Caption: Experimental workflow for assessing antiviral synergy.
The combination of Gst-HG131 with nucleos(t)ide analogs demonstrates a strong synergistic effect in inhibiting HBV replication and antigen production in preclinical models. This suggests that such a combination could be a promising therapeutic strategy for achieving a functional cure for chronic hepatitis B. Further in vivo studies and clinical trials are warranted to validate these findings.[13] The development of all-oral combination therapies, such as Gst-HG131 with other agents, is expected to improve patient compliance and treatment outcomes.[11]
References
- 1. Cosunter's FIC Oral Drug Shows HBV Functional Cure Potential [global.pharmcube.com]
- 2. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. labtoo.com [labtoo.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. The turning point for clinical cure of hepatitis B is approaching! Fujian Cosunter Pharmaceutical's innovative therapy is expected to receive 1 billion in capital support. [moomoo.com]
- 12. Current trends and advances in antiviral therapy for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
Gst-HG131: A Novel HBsAg Inhibitor for Nucleos(t)ide Analog-Experienced Chronic Hepatitis B Patients
A Comparative Guide for Researchers and Drug Development Professionals
In the evolving landscape of chronic hepatitis B (CHB) therapies, particularly for patients who have not responded adequately to traditional nucleos(t)ide analogs (NAs), a new class of molecules is emerging. Gst-HG131, a novel, orally bioavailable small molecule, is showing promise in clinical development. This guide provides a comprehensive comparison of Gst-HG131 with current treatment alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Gst-HG131 is a potent and selective inhibitor of hepatitis B surface antigen (HBsAg) that acts by modulating host poly(A) polymerases PAPD5 and PAPD7, leading to the degradation of HBV mRNA.[1] Preclinical and early clinical data suggest that Gst-HG131 can significantly reduce HBsAg levels in patients with CHB, including those with prior NA experience. While direct head-to-head data in NA-non-responsive populations is still emerging, initial results indicate a potential new therapeutic avenue for this challenging patient group.
Mechanism of Action
Gst-HG131 belongs to the dihydroquinolizinone (DHQ) class of compounds. Its mechanism of action does not directly target the viral polymerase, as NAs do. Instead, it inhibits the host-cell enzymes PAPD5 and PAPD7, which are crucial for the stability of HBV messenger RNA (mRNA). By inhibiting these enzymes, Gst-HG131 leads to the destabilization and subsequent degradation of viral mRNA transcripts, ultimately reducing the production of viral proteins, most notably HBsAg.[1]
Caption: Mechanism of action of Gst-HG131.
Comparative Efficacy
While direct comparative trial data for Gst-HG131 against other therapies in a strictly NA-non-responsive population are not yet available, we can compare its performance with the established efficacy of current treatments in NA-experienced patients.
Preclinical Data
In preclinical studies, Gst-HG131 has demonstrated potent anti-HBV activity.
| Compound | Assay | Cell Line | EC50 |
| Gst-HG131 | HBsAg Inhibition | HepG2.2.15 | 4.53 nM |
EC50: Half-maximal effective concentration
In an adeno-associated virus/HBV (AAV-HBV) mouse model, Gst-HG131 showed a robust, dose-dependent reduction of HBsAg.
Clinical Data
A Phase IIa clinical study of Gst-HG131 in patients with chronic hepatitis B on stable nucleos(t)ide analog therapy has shown promising results.
| Treatment Group | Metric | Result |
| Gst-HG131 (Dose 3) | Average HBsAg Decline | 87.12% |
| Gst-HG131 (Dose 3) | Maximum HBsAg Drop | 1.64 Log10 IU/mL |
| Gst-HG131 (Dose 3) | Maximum HBsAg Decline | 97.71% |
Standard of Care in NA-Experienced Patients
For patients who have developed resistance or have had a suboptimal response to initial NA therapy (e.g., lamivudine), the standard of care involves switching to or adding a more potent agent with a high barrier to resistance, such as tenofovir (B777) or entecavir. The primary goal in these patients is the suppression of HBV DNA to undetectable levels. HBsAg reduction with NAs is generally slow and variable.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of Gst-HG131.
In Vitro HBsAg Inhibition Assay
Objective: To determine the in vitro potency of Gst-HG131 in inhibiting HBsAg production.
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that constitutively express HBV proteins.
Methodology:
-
HepG2.2.15 cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with serial dilutions of Gst-HG131 or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the cell culture supernatant is collected.
-
The concentration of HBsAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: In vitro HBsAg inhibition assay workflow.
AAV-HBV Mouse Model Efficacy Study
Objective: To evaluate the in vivo efficacy of Gst-HG131 in a mouse model of chronic HBV infection.
Animal Model: C57BL/6 mice are injected with an adeno-associated virus vector carrying the HBV genome (AAV-HBV), which leads to persistent HBV replication and HBsAg production.
Methodology:
-
Mice are intravenously injected with the AAV-HBV vector to establish a chronic infection.
-
After HBsAg levels stabilize, mice are randomized into treatment and control groups.
-
The treatment group receives daily oral doses of Gst-HG131, while the control group receives a vehicle.
-
Serum samples are collected at regular intervals to monitor HBsAg and HBV DNA levels.
-
At the end of the study, liver tissue may be harvested for analysis of HBV replication intermediates.
Caption: In vivo efficacy study workflow.
Phase IIa Clinical Trial Design
Objective: To evaluate the safety, tolerability, and preliminary efficacy of Gst-HG131 in patients with chronic hepatitis B.
Study Design: A randomized, double-blind, placebo-controlled study.
Patient Population: Patients with chronic hepatitis B on stable nucleos(t)ide analog therapy.
Methodology:
-
Eligible patients are randomized to receive either Gst-HG131 at different dose levels or a placebo, in addition to their ongoing NA therapy.
-
Treatment is administered for a predefined period (e.g., 12 weeks).
-
Safety and tolerability are assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Efficacy is evaluated by measuring the change from baseline in serum HBsAg levels.
Caption: Phase IIa clinical trial workflow.
Conclusion
Gst-HG131 represents a promising novel approach for the treatment of chronic hepatitis B, particularly for patients who have not achieved a functional cure with existing nucleos(t)ide analog therapies. Its unique mechanism of action, targeting host factors to reduce HBsAg production, offers a complementary strategy to the direct antiviral effects of NAs. The significant reductions in HBsAg levels observed in early clinical trials are encouraging. Further data from ongoing and future studies will be critical to fully elucidate the efficacy and safety profile of Gst-HG131 in the specific population of NA-non-responsive patients and to determine its ultimate role in the management of chronic hepatitis B.
References
Safety Operating Guide
Proper Disposal of Gst-HG131: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Gst-HG131, a novel Hepatitis B Virus (HBV) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. As Gst-HG131 is a research compound, a specific Safety Data Sheet (SDS) may not be readily available; therefore, these procedures are based on established best practices for the disposal of investigational small molecule drugs and recombinant proteins.
Pre-Disposal Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. Gst-HG131 is identified as a dihydroquinolizinone (DHQ) compound and is often produced as a Glutathione S-transferase (GST) fusion protein for research purposes. While preclinical studies have shown a generally acceptable safety profile in healthy subjects, the potential hazards of the pure compound or its formulations in a laboratory setting must be carefully considered.
Key Considerations:
-
Physical State: Determine if the waste is solid (e.g., powder, contaminated labware) or liquid (e.g., solutions in buffers, cell culture media).
-
Contaminants: Identify any other hazardous materials mixed with the Gst-HG131 waste, such as solvents, detergents, or biohazardous materials (e.g., cell lines, viral vectors).
-
Regulatory Status: Although not yet a commercialized drug, treat Gst-HG131 as a potentially active pharmaceutical ingredient (API). All investigational drug waste must be managed in accordance with local, state, and federal regulations.
Gst-HG131 Waste Segregation and Collection
Proper segregation of Gst-HG131 waste at the point of generation is critical to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste:
-
Non-contaminated labware: Gloves, kimwipes, and other disposable supplies with incidental contact should be double-bagged and disposed of in the regular solid waste stream, unless institutional policy dictates otherwise.
-
Contaminated labware: Pipette tips, centrifuge tubes, and other items directly contacting Gst-HG131 powder or concentrated solutions should be collected in a designated, labeled hazardous waste container.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with Gst-HG131 must be placed in a designated, puncture-proof sharps container.
-
-
Liquid Waste:
-
Aqueous solutions: Solutions of Gst-HG131 in benign buffers (e.g., PBS, Tris) should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of Gst-HG131 solutions down the drain.
-
Mixed chemical waste: If Gst-HG131 is mixed with hazardous solvents (e.g., methanol, DMSO), collect it in a compatible, labeled hazardous waste container, noting all chemical components and their approximate concentrations.
-
Biohazardous liquid waste: Cell culture media containing Gst-HG131 and biohazardous agents must be decontaminated, typically by autoclaving or chemical inactivation with a suitable disinfectant like bleach, before being collected as hazardous chemical waste.
-
Step-by-Step Disposal Procedures
The following are detailed protocols for the handling and disposal of different forms of Gst-HG131 waste.
Experimental Protocol: Chemical Inactivation of Aqueous Gst-HG131 Solutions
For aqueous solutions of Gst-HG131 without other hazardous chemical or biological contaminants, chemical inactivation can be considered as a preliminary step before collection for final disposal.
-
Preparation: Work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inactivation:
-
Prepare a 10% bleach solution.
-
Slowly add the bleach solution to the Gst-HG131 solution to achieve a final bleach concentration of at least 1%.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure inactivation.
-
-
Collection: After inactivation, the solution should still be collected as hazardous chemical waste. Transfer the inactivated solution to a designated, properly labeled hazardous waste container.
Gst-HG131 Waste Container Management
All containers for Gst-HG131 waste must be managed according to the following guidelines:
-
Labeling: Attach a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Gst-HG131" and any other chemical constituents.
-
The approximate concentration of each component.
-
The name and contact information of the Principal Investigator (PI).
-
The accumulation start date.
-
-
Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be in a locked cabinet or within secondary containment to prevent spills.
-
Disposal Request: Once a waste container is full, or if the accumulation start date is approaching the institutional limit (typically 90 or 180 days), submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
As specific quantitative data for the disposal of Gst-HG131 is not publicly available, the following table summarizes key information about the compound based on preclinical and clinical research.
| Parameter | Value | Source |
| Chemical Class | Dihydroquinolizinone (DHQ) | (N/A) |
| Mechanism of Action | HBsAg Inhibitor | (N/A) |
| Formulation | Often used as a GST-fusion protein in research | (N/A) |
| Known Hazards | Investigational drug; potential for unknown toxicity. | (N/A) |
| Recommended PPE | Lab coat, safety glasses, chemical-resistant gloves. | (N/A) |
Gst-HG131 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Gst-HG131 waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of Gst-HG131 waste.
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Safeguarding Researchers: A Guide to Handling Gst-HG131
For researchers and drug development professionals, ensuring personal and environmental safety during the handling of investigational compounds like Gst-HG131 is paramount. This document provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures. As Gst-HG131 is a novel compound under investigation, specific safety data may be limited. Therefore, these guidelines are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede any handling of Gst-HG131 to ensure the appropriate level of protection. The following table summarizes the recommended PPE for laboratory personnel.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1-compliant | Protects against splashes and airborne particles. |
| Chemical Splash Goggles | ANSI Z87.1-compliant | Recommended when handling larger volumes or when there is a higher risk of splashing. | |
| Face Shield | - | To be worn in conjunction with safety glasses or goggles for maximum protection during activities with a high splash potential. | |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double-gloving is recommended. |
| Chemical-Resistant Gloves | Consult manufacturer's compatibility chart | For prolonged handling or when using solvents. | |
| Body Protection | Laboratory Coat | Flame-resistant recommended | Protects skin and personal clothing from contamination. |
| Disposable Gown/Apron | - | Recommended for procedures with a high likelihood of splashes or spills. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | To be used when handling powders or if there is a risk of aerosolization. A fit test is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All personnel must be trained on these procedures before handling Gst-HG131.
Experimental Workflow for Handling Gst-HG131
Caption: Workflow for the safe handling of Gst-HG131 in a laboratory setting.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of investigational drugs is crucial to prevent environmental contamination and comply with regulations.
Gst-HG131 Waste Disposal Pathway
Caption: Segregation and disposal pathway for Gst-HG131 waste.
Key Disposal Procedures:
-
Segregation: All waste contaminated with Gst-HG131 must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "Gst-HG131".[1]
-
Storage: Store waste in a designated, secure satellite accumulation area until it is collected for disposal.[1]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of hazardous waste.[2]
-
Treatment: The primary method of disposal for potent pharmaceutical compounds is incineration by a licensed hazardous waste management company.[2][3][4]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling the investigational compound Gst-HG131, ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
